molecular formula C19H19ClO4 B194606 Fenofibric acid ethyl ester CAS No. 42019-08-9

Fenofibric acid ethyl ester

Cat. No.: B194606
CAS No.: 42019-08-9
M. Wt: 346.8 g/mol
InChI Key: WAROHEJQMZXNDT-UHFFFAOYSA-N
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Description

An impurity of Fenofibrate. Fenofibrate is mainly used to reduce cholesterol levels in patients at risk of cardiovascular disease.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROHEJQMZXNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962166
Record name Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42019-08-9
Record name Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Fenofibric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of fenofibric acid ethyl ester, a significant derivative of fenofibric acid. This document details the chemical processes involved in its creation and the analytical techniques used to verify its identity and purity.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, fenofibric acid, from commercially available starting materials. The subsequent step is the esterification of fenofibric acid to yield the desired ethyl ester.

Step 1: Synthesis of Fenofibric Acid

A common route for the synthesis of fenofibric acid begins with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride to produce (4-chlorophenyl)(4-methoxyphenyl)methanone. This intermediate is then demethylated to yield 4-chloro-4'-hydroxybenzophenone. Subsequent reaction with acetone and chloroform in an alkaline medium (Bargellini reaction) affords fenofibric acid[1].

Alternatively, fenofibric acid can be synthesized by reacting 4-chloro-4'-hydroxybenzophenone with a halo-ester followed by hydrolysis[1].

Experimental Protocol: Synthesis of Fenofibric Acid

A detailed experimental protocol for the synthesis of fenofibric acid is as follows[1]:

  • Preparation of (4-chlorophenyl)(4-hydroxyphenyl)methanone: To a stirred solution of anisole in a suitable solvent, add aluminum chloride (AlCl₃) as a catalyst. Subsequently, add 4-chlorobenzoyl chloride dropwise at a controlled temperature. After the reaction is complete, the intermediate (4-chlorophenyl)(4-methoxyphenyl)methanone is isolated and then demethylated using a suitable demethylating agent to yield 4-chloro-4'-hydroxybenzophenone.

  • Synthesis of Fenofibric Acid: To a solution of 4-chloro-4'-hydroxybenzophenone in a suitable solvent such as 2-butanone, add a base like sodium hydroxide (NaOH). The mixture is heated, followed by the addition of a halo-ester, for instance, isopropyl 2-bromo-2-methylpropanoate. After refluxing for several hours, the resulting ester is hydrolyzed using a strong base like NaOH to yield fenofibric acid. The product is then isolated through extraction and purified by recrystallization.

Step 2: Synthesis of this compound

This compound is synthesized by the esterification of fenofibric acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

The following protocol describes the esterification of fenofibric acid to its ethyl ester[2]:

  • Dissolve fenofibric acid (2.00 g, 6.28 mmol) in a 35% solution of hydrochloric acid in ethanol (15 ml).

  • Heat the solution to 338.15 K under a nitrogen atmosphere for 3 hours.

  • Cool the reaction mixture to room temperature and remove the solvent by distillation to obtain the crude product.

  • Dissolve the crude compound in dichloromethane (15 ml) and wash it three times with water (10 ml).

  • Dry the organic layer and concentrate it to obtain the pure this compound (1.95 g).

Synthesis and Purification Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up & Purification Fenofibric Acid Fenofibric Acid Reaction Mixture Reaction Mixture Fenofibric Acid->Reaction Mixture Ethanol + HCl Ethanol + HCl Ethanol + HCl->Reaction Mixture Solvent Removal Solvent Removal Reaction Mixture->Solvent Removal Distillation Dissolution in DCM Dissolution in DCM Solvent Removal->Dissolution in DCM Water Wash Water Wash Dissolution in DCM->Water Wash Drying & Concentration Drying & Concentration Water Wash->Drying & Concentration Pure Product Pure Product Drying & Concentration->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its chemical structure and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C₁₉H₁₉ClO₄
Molecular Weight 346.80 g/mol
Appearance White solid
CAS Number 42019-08-9
Spectroscopic Data

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl protons.

  • Aromatic Protons: Multiple signals in the range of δ 6.8-7.8 ppm.

  • Ethyl Group (CH₂): A quartet around δ 4.2 ppm.

  • Ethyl Group (CH₃): A triplet around δ 1.2 ppm.

  • Geminal Methyl Protons: A singlet around δ 1.6 ppm.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

  • Carbonyl Carbon (Ester): A signal in the range of δ 170-175 ppm.

  • Carbonyl Carbon (Ketone): A signal around δ 195 ppm.

  • Aromatic Carbons: Multiple signals between δ 115-160 ppm.

  • Quaternary Carbon (C(CH₃)₂): A signal around δ 80 ppm.

  • Ethyl Group (CH₂): A signal around δ 60 ppm.

  • Geminal Methyl Carbons: A signal around δ 25 ppm.

  • Ethyl Group (CH₃): A signal around δ 14 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O Stretch (Ester) 1730 - 1750
C=O Stretch (Ketone) 1670 - 1690
C-O Stretch (Ester) 1100 - 1300
C-Cl Stretch 700 - 800
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The expected molecular ion peak [M]⁺ would be at m/z 346 for the ³⁵Cl isotope and m/z 348 for the ³⁷Cl isotope, with an approximate ratio of 3:1.

Analytical Characterization Workflow

Analytical Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized Product Synthesized Product NMR NMR Synthesized Product->NMR Structural Elucidation IR IR Synthesized Product->IR Functional Group ID MS MS Synthesized Product->MS Molecular Weight HPLC HPLC Synthesized Product->HPLC Purity Assessment TLC TLC Synthesized Product->TLC Reaction Monitoring Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation HPLC->Structural Confirmation TLC->Structural Confirmation

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocols offer a clear path for its preparation, and the detailed characterization section, including predicted spectroscopic data, serves as a valuable resource for researchers in the field of drug development and medicinal chemistry. The synthesis is straightforward, involving the esterification of the readily accessible fenofibric acid. The characterization relies on standard analytical techniques to ensure the identity and purity of the final product.

References

Fenofibric Acid and PPARα: A Technical Guide to the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent lipid-modulating agent primarily utilized for the management of dyslipidemia, particularly hypertriglyceridemia and mixed dyslipidemia.[1][2] Its therapeutic effects are almost entirely mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated nuclear transcription factor that plays a pivotal role in the regulation of lipid metabolism, inflammation, and energy homeostasis.[1][3][4] This document provides a detailed examination of the molecular mechanism of fenofibric acid's interaction with PPARα, the subsequent downstream signaling cascades, and the resulting pharmacodynamic effects on lipid and lipoprotein metabolism. We present quantitative data from clinical studies, detailed experimental protocols for assessing PPARα activation, and visual diagrams of the key pathways to offer a comprehensive resource for the scientific community.

The Core Mechanism: PPARα Activation

The primary mechanism of action for fenofibric acid is its function as a specific agonist for the PPARα nuclear receptor.[2][3][4] This process can be delineated into several key molecular steps:

  • Ligand Binding: Fenofibric acid enters the cell and translocates to the nucleus, where it binds directly to the ligand-binding domain (LBD) of PPARα.[3]

  • Conformational Change and Heterodimerization: This binding event induces a conformational change in the PPARα receptor, causing the dissociation of corepressor proteins.[5] The activated PPARα then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[5][6][7]

  • PPRE Binding and Gene Transcription: The PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of numerous target genes.[1][7]

  • Coactivator Recruitment: Upon binding to PPREs, the heterodimer complex recruits a suite of coactivator proteins, which initiates the transcription of downstream genes involved in lipid metabolism.[5]

This fundamental activation sequence is the initiating event for the wide-ranging therapeutic effects of fenofibric acid.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibric_Acid_cyto Fenofibric Acid Fenofibric_Acid_nuc Fenofibric Acid Fenofibric_Acid_cyto->Fenofibric_Acid_nuc Translocation PPARa PPARα Fenofibric_Acid_nuc->PPARa Binds Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer Activates & Forms Complex RXR RXR RXR->Heterodimer Corepressors Corepressors Corepressors->PPARa Bound in inactive state PPRE PPRE (DNA) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Downstream_Effects cluster_TG Triglyceride Metabolism cluster_HDL HDL Metabolism cluster_LDL LDL Particle Modulation FA_PPARa Fenofibric Acid-PPARα Activation LPL ↑ Lipoprotein Lipase (LPL) FA_PPARa->LPL ApoCIII ↓ ApoC-III (LPL Inhibitor) FA_PPARa->ApoCIII BetaOx ↑ Hepatic β-Oxidation FA_PPARa->BetaOx ApoA ↑ ApoA-I & ApoA-II Synthesis FA_PPARa->ApoA ABCA1 ↑ ABCA1 Expression FA_PPARa->ABCA1 LDL_Shift Shift from Small, Dense LDL to Large, Buoyant LDL FA_PPARa->LDL_Shift TG_Clearance ↑ TG-Rich Lipoprotein Clearance LPL->TG_Clearance ApoCIII->TG_Clearance VLDL_Prod ↓ VLDL Production BetaOx->VLDL_Prod TG_Clearance->LDL_Shift HDL_Result ↑ HDL-C Levels ApoA->HDL_Result ABCA1->HDL_Result Reporter_Assay_Workflow A 1. Culture HepG2 or HEK293T Cells B 2. Co-transfect with: - PPARα-LBD-Gal4-DBD Plasmid - Gal4-UAS-Luciferase Plasmid A->B C 3. Seed cells and treat with varying concentrations of Fenofibric Acid B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and add Luciferase Substrate D->E F 6. Measure Luminescence E->F G 7. Calculate Fold-Activation and determine EC₅₀ F->G ELISA_Workflow A 1. Prepare nuclear extracts from Fenofibric Acid-treated cells B 2. Add extracts to 96-well plate coated with PPRE oligonucleotide A->B C 3. Incubate to allow PPARα binding B->C D 4. Add primary anti-PPARα antibody C->D E 5. Add HRP-conjugated secondary antibody D->E F 6. Add TMB substrate and incubate for color development E->F G 7. Add Stop Solution and read absorbance at 450 nm F->G

References

Core Topic: Fenofibric Acid Ethyl Ester - CAS Number and Purity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fenofibric Acid Ethyl Ester

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identification, purity specifications, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Chemical Identification

This compound is the ethyl ester derivative of fenofibric acid, the active metabolite of the lipid-regulating drug fenofibrate. It is also recognized as a known impurity in the synthesis of fenofibrate, referred to as Fenofibrate Impurity E.[1][2]

IdentifierValue
Chemical Name Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate[1][3]
Synonyms This compound, Ethyl Fenofibrate, Fenofibrate Impurity E[1]
CAS Number 42019-08-9 [1][3][4]
Molecular Formula C₁₉H₁₉ClO₄[1][4]
Molecular Weight 346.8 g/mol [4]

Purity and Quantitative Data

The purity of this compound is a critical parameter for its use as a reference standard or in research applications. Purity is typically determined by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The table below summarizes purity data from various sources.

SourcePurity LevelAnalytical Method
Commercial Supplier 195%Not Specified
Commercial Supplier 299.0%Not Specified[3]
Synthetic Batch97.7%HPLC[2]
Reference Standard100%Not Specified[5]

Experimental Protocols

Accurate determination of purity requires robust and validated analytical methods. Detailed below are representative protocols for the synthesis and purification of this compound, as well as its analysis by HPLC and GC.

Synthesis and Purification Protocol

The synthesis of this compound typically involves the esterification of fenofibric acid.

Materials:

  • Fenofibric acid (2)

  • Ethanol

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ice-cold water

Procedure: [2]

  • Dissolve fenofibric acid (0.5 g, 0.0015 mole) in ethanol (10 ml) in a suitable reaction flask.

  • Carefully add sulfuric acid (1 ml) to the stirred solution.

  • Heat the reaction mixture to 80°C for 4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7 v/v) mobile phase. The Rf value for the product is approximately 0.9.[2]

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain a residue.

  • Add the residue to ice-cold water (50 ml) and extract the product with ethyl acetate (2 x 50 ml).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (100 ml).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.[2]

Purity Determination by HPLC

Reverse-phase HPLC (RP-HPLC) is a common method for assessing the purity of fenofibric acid and its esters.

Instrumentation & Conditions:

  • HPLC System: Waters AQUITY UPLC system with a PDA detector or equivalent[5].

  • Column: BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size) or equivalent C18 column[5].

  • Mobile Phase: A mixture of ammonium acetate buffer, acetonitrile, and tetrahydrofuran. A typical mobile phase for fenofibric acid analysis consists of 585 volumes of ammonium acetate buffer, 360 volumes of acetonitrile, and 50 volumes of tetrahydrofuran, with the pH adjusted to 4.0 using glacial acetic acid[5].

  • Flow Rate: 1.0 mL/min[6].

  • Detection: UV detector set at 286 nm or 248 nm[5][7].

  • Column Temperature: 25°C[7].

Sample Preparation:

  • Standard Solution: Prepare a stock solution by accurately weighing and dissolving the this compound reference standard in the mobile phase or a suitable diluent (e.g., a water/acetonitrile mixture)[5][7]. Prepare working standards by serial dilution.

  • Sample Solution: Prepare the sample to be tested at a similar concentration to the standard solution using the same diluent.

  • Filter all solutions through a 0.45 µm membrane filter before injection[5].

Analysis:

  • Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph[6].

  • Record the chromatograms and calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard.

Purity Determination by Gas Chromatography (GC)

GC with a Flame Ionization Detector (GC-FID) is a suitable alternative for analyzing thermally stable and volatile compounds like ethyl esters.[8]

Instrumentation & Conditions:

  • GC System: Agilent 7890A GC with FID or equivalent.

  • Column: A capillary column with an intermediate polarity stationary phase is often suitable for ester analysis.[9] A column such as a DB-Wax (30 m x 0.25 mm ID, 0.25 µm) could be used[10].

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)[10][11].

  • Injector Temperature: 250°C[10].

  • Detector Temperature: 280°C[10].

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min.

    • Ramp 1: Increase at 25°C/min to 175°C.

    • Ramp 2: Increase at 4°C/min to 230°C, hold for 5 min[10]. (This program is an example for fatty acid esters and should be optimized for this compound).

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable volatile solvent, such as hexane or ethyl acetate, to a known concentration (e.g., 0.1-1.0 mg/mL).

  • If necessary, add an internal standard for quantitative analysis.

Analysis:

  • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC system with an appropriate split ratio (e.g., 1:50)[10].

  • Record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for determining the purity of a this compound sample using chromatography.

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting prep_start Start: Receive Test Sample weigh_sample Accurately Weigh Sample & Ref. Std. prep_start->weigh_sample dissolve Dissolve in Appropriate Diluent weigh_sample->dissolve filter_sol Filter Solutions (0.45 µm) dissolve->filter_sol inject Inject into Chromatograph (HPLC or GC) filter_sol->inject separate Separation on Analytical Column detect Detect Eluting Components (UV/FID) record Record Chromatogram and Peak Areas detect->record calculate Calculate Purity (Area % or vs. Std) record->calculate report Generate Certificate of Analysis calculate->report

Caption: Workflow for Chromatographic Purity Analysis.

References

An In-depth Technical Guide to the Molecular Structure of Fenofibric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid ethyl ester, a derivative of fenofibric acid, is a compound of significant interest in pharmaceutical research. Fenofibric acid, the active metabolite of the widely prescribed lipid-lowering drug fenofibrate, exerts its therapeutic effects through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα). This guide provides a comprehensive overview of the molecular structure of this compound, including its physicochemical properties, spectroscopic data, and the signaling pathway of its active form. While crystallographic data for the ethyl ester is not publicly available, data for the parent compound, fenofibric acid, is presented to provide structural insights.

Molecular Structure and Physicochemical Properties

This compound is chemically known as ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₉H₁₉ClO₄
Molecular Weight 346.8 g/mol [1]
CAS Number 42019-08-9[1]
Appearance White to almost white crystalline powder (inferred from fenofibric acid)[2]
Solubility Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (inferred from fenofibric acid)

Spectroscopic Data

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The following tables summarize the expected and reported spectral data, primarily based on the analysis of its parent compound, fenofibric acid, and related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz) ¹³C NMR (DMSO-d₆, 75 MHz)
Chemical Shift (δ, ppm)Chemical Shift (δ, ppm)
7.69-7.65 (m, 4H, Ar-H)192.96 (C=O, ketone)
7.60-7.58 (d, 2H, Ar-H)174.18 (C=O, ester)
6.87-6.85 (d, 2H, Ar-H)159.35 (Ar-C)
4.07 (q, 2H, -O-CH₂-CH₃)136.84 (Ar-C)
1.61 (s, 6H, -C(CH₃)₂)136.12 (Ar-C)
1.12 (t, 3H, -O-CH₂-CH₃)131.67 (Ar-C)
131.02 (Ar-C)
129.12 (Ar-C)
128.43 (Ar-C)
116.91 (Ar-C)
78.87 (C-O)
60.50 (-O-CH₂-CH₃)
25.13 (-C(CH₃)₂)
13.90 (-O-CH₂-CH₃)

Note: The predicted ¹H and ¹³C NMR chemical shifts for the ethyl ester are based on the known spectra of fenofibric acid and standard chemical shift correlations.

Mass Spectrometry (MS)
Technique Expected m/z values
Electrospray Ionization (ESI-MS)[M+H]⁺: 347.10, [M+Na]⁺: 369.09
Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹)
C=O (ester)~1730
C=O (ketone)~1650
C-O (ether)~1250 and ~1150
C-Cl~770
Aromatic C-H~3100-3000
Aliphatic C-H~2980-2850

Crystallographic Data

As of the latest available information, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of its active metabolite, fenofibric acid, provides valuable insights into the molecular conformation.

The crystal structure of fenofibric acid reveals a packing interaction involving a rare acid-to-ketone hydrogen bond. The absence of the bulkier ester group in fenofibric acid allows the carboxyl group to align on the same side as the ketone's carbonyl group, a conformation that may be crucial for its biological activity.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of fenofibric acid. A general procedure is as follows:

  • Dissolution: Dissolve fenofibric acid in an excess of absolute ethanol.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After completion, cool the reaction mixture and neutralize the excess acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Structural Characterization
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques.

Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid, the active form of this compound, functions as a PPARα agonist. The activation of PPARα leads to the regulation of genes involved in lipid metabolism.

PPARa_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Fenofibric_Acid Fenofibric Acid (Active Metabolite) PPARa_RXR PPARα-RXR Heterodimer Fenofibric_Acid->PPARa_RXR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Lipid_Metabolism_Regulation Regulation of Lipid Metabolism Genes (e.g., LPL, APOA1) mRNA->Lipid_Metabolism_Regulation Translation

Caption: PPARα signaling pathway activated by fenofibric acid.

The activation of PPARα by fenofibric acid leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid oxidation and lipoprotein metabolism, ultimately leading to a reduction in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.

References

An In-depth Technical Guide to Fenofibric Acid Ethyl Ester as a Prodrug of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate, a third-generation fibric acid derivative, is a widely used lipid-regulating agent. It is, in fact, a prodrug that is pharmacologically inactive.[1] Following oral administration, fenofibrate, which is an isopropyl or ethyl ester, is rapidly and completely hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2][3] This conversion is essential for its therapeutic activity. Fenofibric acid is the moiety responsible for modulating lipid metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4][5][6]

The use of an ester prodrug strategy for fenofibric acid enhances its lipophilicity and oral absorption, overcoming the formulation challenges associated with the poor water solubility of the active acid form.[1][7] This guide provides a detailed technical overview of the synthesis, mechanism of activation, pharmacokinetics, and relevant experimental protocols associated with fenofibric acid and its ester prodrugs.

Synthesis and Activation

Synthesis of Fenofibric Acid and its Ethyl Ester

The synthesis of fenofibric acid typically begins with the Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, followed by demethylation to yield 4-chloro-4'-hydroxybenzophenone. This intermediate is then reacted with a derivative of 2-bromo-2-methylpropanoic acid. Subsequent hydrolysis of the resulting ester yields fenofibric acid.

General Synthesis Scheme:

  • Step 1: Friedel-Crafts Acylation: 4-chlorobenzoyl chloride reacts with anisole in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form (4-chlorophenyl)(4-methoxyphenyl)methanone.

  • Step 2: Ether Cleavage: The methoxy group is cleaved to a hydroxyl group, yielding (4-chlorophenyl)(4-hydroxyphenyl)methanone.

  • Step 3: Williamson Ether Synthesis: The hydroxyl intermediate is reacted with an isopropyl or ethyl ester of 2-bromo-2-methylpropanoate in the presence of a base like potassium carbonate (K₂CO₃) to form the fenofibrate prodrug.[7][8]

  • Step 4: Hydrolysis (for Fenofibric Acid): To obtain fenofibric acid, the ester from Step 3 is hydrolyzed using a strong base like sodium hydroxide (NaOH), followed by acidification.[7][9]

The ethyl ester prodrug can be synthesized by reacting fenofibric acid with an ethyl halide (e.g., ethyl bromide) in the presence of a base, or through direct esterification with ethanol under acidic conditions.

In Vivo Activation: Hydrolysis to Fenofibric Acid

Once administered, fenofibric acid ethyl ester is rapidly absorbed and subjected to hydrolysis by esterases present in the plasma, liver, and other tissues. This enzymatic cleavage of the ester bond releases the active fenofibric acid into circulation. No unchanged prodrug is typically found in human plasma, indicating a rapid and efficient conversion process.[3][10]

G cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation / Tissues This compound (Prodrug) This compound (Prodrug) Fenofibric Acid (Active Drug) Fenofibric Acid (Active Drug) This compound (Prodrug)->Fenofibric Acid (Active Drug) Hydrolysis Esterases Esterases Esterases->Fenofibric Acid (Active Drug)

Caption: Metabolic conversion of the prodrug to its active form.

Mechanism of Action of Fenofibric Acid

Fenofibric acid exerts its lipid-modifying effects by acting as a potent agonist for the nuclear receptor PPARα.[4][5]

  • Activation and Dimerization: Fenofibric acid binds to and activates PPARα within the cell nucleus.[2]

  • RXR Heterodimerization: The activated PPARα forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[2]

  • PPRE Binding: This PPARα-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2]

  • Gene Transcription Modulation: This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[5][11]

Key Transcriptional Effects:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid transport and β-oxidation.[4][5]

  • Reduced Triglycerides: Increased expression of lipoprotein lipase (LPL) and decreased expression of apolipoprotein C-III (ApoC-III), an LPL inhibitor. This enhances the clearance of triglyceride-rich lipoproteins.[12]

  • HDL-C Modulation: Increased production of apolipoprotein A-I (ApoA-I) and ApoA-II, the major protein components of High-Density Lipoprotein (HDL).[5]

G cluster_nucleus Cell Nucleus FA Fenofibric Acid PPAR PPARα FA->PPAR Binds & Activates Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Genes Target Gene Transcription PPRE->Genes Modulates Response Increased Fatty Acid Oxidation Decreased Triglycerides Increased HDL-C Genes->Response Leads to

Caption: PPARα signaling pathway activated by fenofibric acid.

Pharmacokinetic Profile

The primary analyte measured in pharmacokinetic studies of fenofibrate is its active metabolite, fenofibric acid, as the parent ester is not detectable in plasma.[10] Bioequivalence studies often compare different formulations of fenofibrate or fenofibric acid itself. A single 105 mg dose of fenofibric acid has been shown to be bioequivalent to a 145 mg dose of fenofibrate tablets.[13][14]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for fenofibric acid following oral administration of different formulations to healthy volunteers.

Table 1: Pharmacokinetic Parameters of Fenofibric Acid (Fasted State)

FormulationDoseCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)AUC₀₋∞ (µg·h/mL)Reference
Fenofibric Acid Tablet105 mg5.162.5119.5125.7[13]
Fenofibrate Tablet145 mg4.884.0119.9126.8[13]
Fenofibrate Nanoparticle Tablet200 mg-3.25--[15]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the concentration-time curve from time 0 to the last measurable concentration; AUC₀₋∞: Area under the concentration-time curve from time 0 to infinity.

Table 2: Pharmacokinetic Parameters of Fenofibric Acid (Fed State)

FormulationDoseCmax (µg/mL)Tmax (h)AUC₀₋t (µg·h/mL)AUC₀₋∞ (µg·h/mL)Reference
Fenofibric Acid Tablet105 mg9.944.0205.1212.1[13]
Fenofibrate Tablet145 mg10.084.5204.8211.7[13]
Effect of Food on Bioavailability

Early formulations of fenofibrate required administration with food to ensure adequate absorption due to its high lipophilicity and poor water solubility.[1] However, newer formulations, including nanoparticle technologies and the choline salt of fenofibric acid, have significantly reduced or eliminated the food effect, allowing for administration without regard to meals.[1][14] Administration with a high-fat meal can still increase the Cmax and AUC of some formulations.[12]

Experimental Protocols

Protocol: Pharmacokinetic Study in Human Volunteers

This section details a typical protocol for a single-dose, crossover bioequivalence study, as is common for evaluating fenofibrate/fenofibric acid formulations.[13][16]

1. Study Design:

  • Type: Open-label, single-dose, randomized, two-period, two-sequence, crossover study.

  • Conditions: Conducted under both fasting and fed conditions in separate studies.

  • Subjects: Healthy adult male and female volunteers.

  • Washout Period: A washout period of at least 7 days between treatment periods.[13]

2. Dosing and Administration:

  • Fasting Study: Subjects fast overnight for at least 10 hours before receiving a single oral dose of the test or reference formulation with water.[13]

  • Fed Study: Subjects consume a standardized high-fat meal before receiving the dose.[13]

3. Blood Sampling:

  • Schedule: Venous blood samples are collected at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 10, 12, 16, 24, 48, and 72 hours).[13][16][17]

  • Processing: Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate the plasma. Plasma samples are stored frozen at -70°C or below until analysis.[8]

4. Bioanalytical Method: See Protocol 5.2 below.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for fenofibric acid are analyzed using non-compartmental methods to determine Cmax, Tmax, AUC₀₋t, and AUC₀₋∞.

  • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC₀₋t, and AUC₀₋∞ must fall within the range of 80.00% to 125.00%.[13][16]

G cluster_protocol Pharmacokinetic Study Workflow Screening Subject Screening Randomization Randomization Screening->Randomization Period1 Period 1: Dosing (Test/Ref) Randomization->Period1 Sampling1 Blood Sampling (0-72h) Period1->Sampling1 Washout Washout (≥7 days) Sampling1->Washout Analysis Plasma Sample Analysis (LC-MS/MS) Sampling1->Analysis Period2 Period 2: Dosing (Ref/Test) Washout->Period2 Sampling2 Blood Sampling (0-72h) Period2->Sampling2 Sampling2->Analysis PK_Calc PK Parameter Calculation Analysis->PK_Calc Stats Statistical Analysis (90% CI) PK_Calc->Stats

Caption: Workflow for a typical crossover pharmacokinetic study.

Protocol: Quantification of Fenofibric Acid in Plasma by LC-MS/MS

This protocol outlines a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of fenofibric acid in plasma.[10][18][19]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Pipette a small volume of plasma (e.g., 100-250 µL) into a microcentrifuge tube.[18][19]

  • Add an internal standard (IS) solution (e.g., diclofenac acid or bezafibrate).[10][18]

  • Add an extraction solvent mixture (e.g., N-hexane-dichloromethane-isopropanol or ethyl acetate).[14][18]

  • Vortex mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a specific volume of the mobile phase.

2. Chromatographic Conditions:

  • LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.[10][19]

  • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).[19]

  • Mobile Phase: An isocratic mixture of an organic solvent and an aqueous solution with a modifier (e.g., methanol:water:formic acid, 75:25:0.25, v/v/v).[18]

  • Flow Rate: 0.2-0.3 mL/min.[19]

  • Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.[10][18]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Fenofibric Acid: m/z 317 → m/z 213 or m/z 317.2 → 230.7.[10][18]

    • Internal Standard (e.g., Diclofenac): m/z 294 → m/z 250.[18]

4. Method Validation:

  • The method is validated for linearity, accuracy, precision (intra- and inter-day), recovery, and stability according to regulatory guidelines.

  • Linearity: The method demonstrates linearity over a concentration range relevant for pharmacokinetic studies (e.g., 0.005 to 1.250 µg/mL).[15][18]

Conclusion

The ethyl (or isopropyl) ester of fenofibric acid serves as an effective prodrug, enhancing the oral bioavailability of the active fenofibric acid moiety. This strategy successfully overcomes the poor water solubility of the parent drug. Upon administration, the ester is rapidly and efficiently hydrolyzed by ubiquitous esterases to release fenofibric acid, which then acts systemically as a PPARα agonist to exert its lipid-lowering effects. The development of advanced formulations has further improved its pharmacokinetic profile by minimizing food effects. A thorough understanding of its synthesis, activation, pharmacokinetics, and associated analytical methodologies is critical for professionals in drug development and clinical research.

References

A Technical Guide to the Role of Fenofibric Acid in Lipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a member of the fibrate class of lipid-modifying agents.[1][2][3] It is clinically utilized for the management of dyslipidemia, particularly in conditions characterized by elevated triglyceride levels (hypertriglyceridemia) and mixed dyslipidemia.[1][3] Fenofibric acid exerts its therapeutic effects by modulating the expression of a suite of genes that are pivotal to the regulation of lipid and lipoprotein metabolism. This guide provides a detailed examination of its core mechanism of action, its quantitative effects on lipid profiles, and the experimental protocols used in its evaluation.

Core Mechanism of Action: PPARα Agonism

The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2][4][5] PPARα is a ligand-activated nuclear receptor that functions as a key transcription factor in tissues with high fatty acid catabolism rates, such as the liver, heart, and muscle.[1][6]

The activation sequence is as follows:

  • Ligand Binding: Following oral administration, fenofibrate is rapidly hydrolyzed by esterases to its active form, fenofibric acid.[6][7] Fenofibric acid then enters the cell and binds to the ligand-binding domain of PPARα.

  • Heterodimerization: This binding induces a conformational change in PPARα, prompting it to form a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[6][8]

  • DNA Binding: The activated PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]

  • Transcriptional Regulation: This binding event recruits co-activator proteins and modulates the transcription of genes involved in virtually all aspects of lipid metabolism, resulting in the synthesis of proteins that collectively improve the atherogenic lipid profile.[9][10]

PPARa_Signaling_Pathway Fenofibric Acid Signaling Pathway via PPARα cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_genes Target Gene Transcription Modulation FA Fenofibric Acid PPARa PPARα FA->PPARa Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (DNA) Gene_Up Upregulation PPRE->Gene_Up Gene_Down Downregulation PPRE->Gene_Down PPARa_RXR->PPRE Binds to LPL Lipoprotein Lipase (LPL) Gene_Up->LPL ApoA ApoA-I, ApoA-II Gene_Up->ApoA FattyAcidOx Fatty Acid Oxidation Genes Gene_Up->FattyAcidOx ApoC3 ApoC-III Gene_Down->ApoC3 FA_ext Fenofibric Acid (from Prodrug Fenofibrate) FA_ext->FA Cellular Uptake

Fenofibric Acid Signaling Pathway via PPARα

Detailed Effects on Lipid Metabolism

The activation of PPARα by fenofibric acid orchestrates a multi-faceted regulation of lipid homeostasis.

Triglyceride (TG) Metabolism

The most pronounced effect of fenofibric acid is the substantial reduction of plasma triglycerides, achieved through several concurrent mechanisms:

  • Enhanced Lipolysis of TG-Rich Lipoproteins: PPARα activation increases the transcription of the lipoprotein lipase (LPL) gene.[1][2][4][11] LPL is the key enzyme that hydrolyzes triglycerides within circulating very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these particles.[2]

  • Suppression of an LPL Inhibitor: The expression of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity, is suppressed by PPARα activation.[1][2][12] This de-inhibition significantly enhances LPL's catabolic action on triglyceride-rich lipoproteins.

  • Increased Hepatic Fatty Acid Oxidation: Fenofibric acid upregulates genes encoding for enzymes involved in hepatic fatty acid transport and mitochondrial β-oxidation (e.g., acyl-CoA synthetase, carnitine palmitoyltransferase 1).[4][7][12] This increases the liver's capacity to break down fatty acids for energy, thereby reducing their availability for re-esterification into triglycerides and subsequent packaging into VLDL particles.[2][4]

High-Density Lipoprotein (HDL) Metabolism

Fenofibric acid therapy consistently leads to an increase in HDL cholesterol (HDL-C) levels. This is primarily attributed to the increased expression of the major structural apolipoproteins of HDL:

  • Upregulation of ApoA-I and ApoA-II: PPARα activation directly enhances the transcription of the APOA1 and APOA2 genes, leading to increased synthesis of Apolipoprotein A-I and A-II, the foundational proteins for HDL particle formation.[1][2][11][13]

  • Increased ABCA1 Expression: Some evidence suggests that fenofibric acid can increase the transcription of the ATP-binding cassette transporter A1 (ABCA1) gene in an LXR-dependent manner, which would promote cholesterol efflux to apoA-I, the initial step in HDL biogenesis.[14][15]

Low-Density Lipoprotein (LDL) Metabolism

The effect of fenofibric acid on LDL cholesterol (LDL-C) is variable. By decreasing the hepatic secretion of triglyceride-rich VLDL, the precursor pool for LDL is reduced.[2] This often results in a shift in LDL particle composition from small, dense, highly atherogenic particles to larger, more buoyant LDL particles.[11] In some individuals, particularly those with high baseline triglycerides, the accelerated catabolism of VLDL can lead to an increased conversion to LDL, potentially raising LDL-C levels.[16]

Quantitative Efficacy Data

Clinical studies have quantified the effects of fenofibric acid on key lipid and apolipoprotein parameters. The data below are summarized from studies involving patients with mixed dyslipidemia or persistent elevated triglycerides.

Table 1: Summary of Clinical Efficacy of Fenofibric Acid on Lipid Profiles

Parameter Baseline (Representative Values) Mean Percent Change from Baseline Reference
Triglycerides (TG) 249.5 mg/dL (median) ↓ 37.6% to 40% [17][18]
High-Density Lipoprotein Cholesterol (HDL-C) 38.8 mg/dL ↑ 14.9% to 15% [17][18]
Low-Density Lipoprotein Cholesterol (LDL-C) 78.5 mg/dL ↑ 12.1%* [18]
Non-High-Density Lipoprotein Cholesterol (Non-HDL-C) 133.6 mg/dL ↓ 9.0% [18]
Apolipoprotein B (ApoB) 91.5 mg/dL ↓ 9.8% [18]

*Note: LDL-C change was observed in a population with low baseline LDL-C and high TG; effects vary based on the patient's baseline lipid profile.

Table 2: Key Target Genes Regulated by Fenofibric Acid via PPARα Activation

Gene Protein Product Function in Lipid Metabolism Regulation Reference
LPL Lipoprotein Lipase Hydrolysis of triglycerides in VLDL and chylomicrons [10][12]
APOA1, APOA2 Apolipoprotein A-I, A-II Structural components of HDL; ApoA-I accepts cholesterol [2][13]
CPT1A, ACADVL Carnitine Palmitoyltransferase 1A, Acyl-CoA Dehydrogenase Rate-limiting enzymes in mitochondrial fatty acid β-oxidation [6][19]
APOC3 Apolipoprotein C-III Inhibitor of lipoprotein lipase (LPL) activity [1][2][12]

| FASN, ACC | Fatty Acid Synthase, Acetyl-CoA Carboxylase | Key enzymes in de novo fatty acid synthesis | ↓ |[12] |

Key Experimental Protocols for Evaluation

The characterization of PPARα agonists like fenofibric acid involves a standardized progression from in vitro mechanistic assays to in vivo efficacy models.

Experimental_Workflow General Experimental Workflow for PPARα Agonist Evaluation cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo / Preclinical Evaluation cluster_clinical Clinical Evaluation binding_assay 1. Binding Affinity Assay (e.g., TR-FRET) reporter_assay 2. Transcriptional Activation Assay (Luciferase Reporter) binding_assay->reporter_assay gene_expression 3. Target Gene Expression (e.g., qPCR in HepG2 cells) reporter_assay->gene_expression animal_model 4. Dyslipidemia Animal Model (e.g., HFD-fed mice) gene_expression->animal_model Lead Compound Selection lipid_analysis 5. Serum Lipid Analysis (TG, TC, HDL-C, LDL-C) animal_model->lipid_analysis liver_analysis 6. Hepatic Gene Expression (PPARα target genes) lipid_analysis->liver_analysis phase_trials 7. Human Clinical Trials (Phase I-III) liver_analysis->phase_trials Candidate for Clinical Dev. clinical_endpoints 8. Primary & Secondary Endpoints (Lipid profile changes, safety) phase_trials->clinical_endpoints

General Experimental Workflow for PPARα Agonist Evaluation
Protocol: In Vitro PPARα Transactivation (Luciferase Reporter) Assay[20]

This cell-based assay quantifies the ability of a compound to activate the transcriptional function of PPARα.

  • Objective: To determine the EC50 (half-maximal effective concentration) of a test compound for PPARα activation.

  • Methodology:

    • Cell Culture: Human hepatoma cells (e.g., HepG2) are seeded in 96-well plates and cultured to appropriate confluency.

    • Transfection: Cells are co-transfected with two plasmids:

      • An expression vector containing the full-length human PPARα gene.

      • A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

      • A control plasmid (e.g., expressing Renilla luciferase) is often included to normalize for transfection efficiency.

    • Compound Treatment: After an incubation period to allow for plasmid expression, the cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., fenofibric acid) or a vehicle control.

    • Incubation: Cells are incubated for 22-24 hours to allow for PPARα activation and subsequent luciferase expression.[20]

    • Lysis and Luminescence Measurement: Cells are lysed, and a luciferase substrate (luciferin) is added.[20] The light produced by the enzymatic reaction is measured using a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized activity is then plotted against the logarithm of the test compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Protocol: In Vivo High-Fat Diet (HFD)-Induced Dyslipidemia Model[20]

Animal models are crucial for assessing the physiological effects of a PPARα agonist on lipid profiles in a complex biological system.

  • Objective: To evaluate the in vivo efficacy of a test compound in reducing plasma lipids and modulating target gene expression.

  • Methodology:

    • Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and dyslipidemia.[20]

    • Diet Induction: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce a dyslipidemic phenotype (elevated triglycerides and cholesterol).

    • Group Allocation: Animals are randomized into groups: a vehicle-treated HFD group (control) and one or more groups treated with the test compound at different doses. A group on a standard chow diet may be included as a healthy control.

    • Drug Administration: The test compound is administered daily, typically via oral gavage, for a period of several weeks.

    • Sample Collection: At the end of the treatment period, blood samples are collected for lipid analysis. Liver tissue is harvested for gene expression analysis.

    • Lipid Analysis: Serum is analyzed for total cholesterol (TC), triglycerides (TG), and HDL-C using automated clinical chemistry analyzers. LDL-C is often calculated using the Friedewald equation (for mice, TG/5).

    • Gene Expression Analysis: RNA is extracted from liver tissue, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of PPARα target genes (Lpl, Cpt1a, Apoc3, etc.).

    • Data Analysis: Lipid parameters and gene expression levels are compared between the treated and vehicle control groups to determine the compound's efficacy.

Protocol: Clinical Lipid Profile Measurement

Standardized laboratory methods are used to assess lipid levels in human clinical trials.

  • Objective: To accurately measure lipid and lipoprotein concentrations in patient serum or plasma.

  • Methodology:

    • Sample: A blood sample is collected, typically after a 9-12 hour fast.[21]

    • Direct Measurement: Total Cholesterol, HDL-C, and Triglycerides are measured directly using automated enzymatic colorimetric assays on clinical chemistry platforms.[22][23]

    • LDL-C Calculation (Friedewald Equation): In most cases, LDL-C is not measured directly but is calculated using the Friedewald formula:[24][25] LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (all values in mg/dL).

    • Limitations: This calculation is considered inaccurate when triglyceride levels are >400 mg/dL, as the ratio of triglycerides to cholesterol in VLDL is no longer constant.[21][25] In such cases, direct LDL-C measurement or ultracentrifugation methods may be used.

    • Non-HDL-C Calculation: Non-HDL-C, which represents the cholesterol content of all atherogenic lipoproteins, is calculated as:[23] Non-HDL-C = Total Cholesterol - HDL-C.

Conclusion

Fenofibric acid, the active form of fenofibrate, is a potent PPARα agonist that fundamentally alters lipid metabolism by transcriptionally reprogramming key genes. Its primary therapeutic action is a robust reduction in plasma triglycerides, complemented by a beneficial increase in HDL-C and a qualitative improvement in LDL particle characteristics. The well-defined mechanism of action and extensive characterization through established in vitro and in vivo protocols underscore its role as a cornerstone therapy for specific dyslipidemias. For drug development professionals, understanding this molecular pathway and the associated evaluation methodologies is critical for the discovery of next-generation metabolic modulators.

References

The Core Mechanisms of Fenofibric Acid in Gene Expression Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-established therapeutic agent primarily used to manage dyslipidemia. Its efficacy in modulating lipid profiles stems from its profound ability to regulate gene expression. This technical guide provides an in-depth exploration of the core mechanisms by which fenofibric acid exerts its effects, with a focus on its interaction with key signaling pathways and the resultant changes in the transcription of target genes. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pharmacology of fenofibric acid.

Core Signaling Pathways

Fenofibric acid's primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[4][5] This binding initiates a cascade of events leading to either the upregulation or downregulation of gene transcription, fundamentally altering cellular metabolism.[6]

Beyond its role in lipid metabolism, fenofibric acid also exhibits significant anti-inflammatory properties through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]

PPARα Activation Pathway

The activation of PPARα by fenofibric acid is central to its lipid-lowering effects. The subsequent binding of the PPARα-RXR heterodimer to PPREs leads to the altered expression of a suite of genes involved in fatty acid transport, fatty acid oxidation, and lipoprotein metabolism.[4]

PPARa_Activation_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate Fenofibrate_cyto Fenofibrate Fenofibrate->Fenofibrate_cyto Diffusion Esterases Esterases Fenofibrate_cyto->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid Esterases->Fenofibric_Acid PPARa_inactive PPARα Fenofibric_Acid->PPARa_inactive Binds & Activates PPARa_active PPARα PPARa_inactive->PPARa_active Translocates to Nucleus RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocates to Nucleus PPRE PPRE PPARa_active->PPRE Heterodimerizes with RXR and binds to PPRE Target_Genes Target Gene Transcription (e.g., LPL, APOA1, CPT1) PPRE->Target_Genes Regulates Transcription

Figure 1: PPARα Activation Pathway by Fenofibric Acid.
NF-κB Inhibition Pathway

Fenofibric acid exerts anti-inflammatory effects by interfering with the NF-κB signaling pathway. It has been shown to prevent the nuclear translocation of the p50 and p65 subunits of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes.[7]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65 (NF-κB) IkBa->NFkB_complex Degrades, Releasing NF-κB NFkB_active p50/p65 NFkB_complex->NFkB_active Translocates to Nucleus Fenofibric_Acid Fenofibric Acid Fenofibric_Acid->IkBa Inhibits Degradation Fenofibric_Acid->NFkB_complex Inhibits Nuclear Translocation DNA DNA NFkB_active->DNA Binds Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) DNA->Proinflammatory_Genes Activates Transcription

Figure 2: NF-κB Inhibition Pathway by Fenofibric Acid.

Quantitative Data on Gene Expression

The regulatory effects of fenofibric acid on gene expression have been quantified in numerous studies. The following tables summarize key findings, presenting fold changes in mRNA levels and other relevant metrics.

Table 1: Regulation of Genes Involved in Lipid Metabolism
GeneOrganism/Cell LineTreatment ConditionsFold Change in ExpressionReference(s)
Upregulated Genes
Apolipoprotein A-IV (apoA-IV)Human (HepG2 cells)Dose-dependentStrong increase[9]
Lipoprotein Lipase (LPL)Rat (Liver)Dose-dependentSignificant upregulation[4]
Carnitine Palmitoyltransferase 1b (Cpt1b)Rat (Liver)Dose-dependentUpregulation[4]
Acyl-CoA Oxidase (ACO)Hamster (Liver)Fenofibrate treatmentStimulation of mRNA[10]
Downregulated Genes
Apolipoprotein C-III (apoC-III)Hamster (Liver)Fenofibrate treatmentStrong suppression of mRNA[10]
Fatty Acid Synthase (FAS)Hamster (Liver)Fenofibrate treatmentStrong suppression of mRNA[10]
Acetyl-CoA Carboxylase (ACC)Hamster (Liver)Fenofibrate treatmentStrong suppression of mRNA[10]
SREBP-2Hamster (Liver)Fenofibrate treatment2-fold suppression[10]
Table 2: Regulation of Genes Involved in Inflammation
TargetCell LineTreatment ConditionsQuantitative EffectReference(s)
Inhibition of NF-κB Pathway
NF-κB p50 nuclear bindingHuman (THP-1 cells)125 μM fenofibrate + LPS49% decrease[1][7]
NF-κB p65 nuclear bindingHuman (THP-1 cells)125 μM fenofibrate + LPS31% decrease[1][7]
NF-κB p50 nuclear proteinHuman (THP-1 cells)125 μM fenofibrate + LPS66% decrease[1][7]
NF-κB p65 nuclear proteinHuman (THP-1 cells)125 μM fenofibrate + LPS55% decrease[1][7]
IκBα levelsHuman (THP-1 cells)125 μM fenofibrate + LPS2.7-fold increase[1][7]
Cytokine Secretion
IL-1βHuman (THP-1 cells)125 μM fenofibrate + LPS63% reduction in peak concentration[7]
TNF-αHuman (THP-1 cells)125 μM fenofibrate + LPS88% reduction in peak concentration[7]
IL-8Human (THP-1 cells)125 μM fenofibrate + LPS54% reduction in peak concentration[7]
Table 3: IC50 Values
TargetSystemIC50 ValueReference(s)
11β-hydroxysteroid dehydrogenase 1 (11β-HSD1)C2C12 myotubes1.6 μM (for fenofibrate, not fenofibric acid)[11]
CYP2C6 InhibitionRat liver microsomes6.98 μM[12]
CYP3A1/2 InhibitionRat liver microsomes16.14 μM[12]

Experimental Protocols

The following sections provide detailed methodologies for key experiments commonly used to investigate the effects of fenofibric acid on gene expression.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2, THP-1) Treatment 2. Treatment (Fenofibric Acid / Vehicle Control) Cell_Culture->Treatment Harvesting 3. Cell Harvesting Treatment->Harvesting RNA_Isolation 4. RNA Isolation Harvesting->RNA_Isolation Protein_Extraction 4a. Protein Extraction Harvesting->Protein_Extraction cDNA_Synthesis 5. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis RT_PCR 6. Real-Time PCR (qPCR) cDNA_Synthesis->RT_PCR Data_Analysis 7. Data Analysis (Fold Change Calculation) RT_PCR->Data_Analysis Western_Blot 5a. Western Blot Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Conclusion 8. Conclusion Data_Analysis->Conclusion

Figure 3: General Experimental Workflow for Gene Expression Analysis.
Real-Time Reverse Transcription PCR (RT-PCR)

This protocol outlines the steps for quantifying mRNA levels of target genes.

  • RNA Isolation:

    • Culture cells (e.g., HepG2) to desired confluency and treat with fenofibric acid or vehicle control for the specified duration.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells using a suitable lysis buffer (e.g., TRIzol reagent) and isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript II RT) and random hexamer primers, following the manufacturer's instructions.[13]

    • The reaction typically involves incubation at 25°C for 10 minutes, followed by 42°C for 50 minutes, and inactivation at 70°C for 15 minutes.[14]

  • Real-Time PCR:

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green PCR master mix.[14]

    • Perform real-time PCR using a thermal cycler with the following typical parameters: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Generate a dissociation curve to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCt method.

Western Blotting

This protocol describes the detection and quantification of specific proteins.

  • Protein Extraction:

    • Treat cells as described for RT-PCR.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.[15]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., PPARα, NF-κB p65) overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a digital imaging system.[17]

    • Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[1]

Nuclear Run-On Assay

This assay measures the rate of transcription of specific genes.

  • Nuclei Isolation:

    • Treat cells with fenofibric acid or vehicle control.

    • Harvest cells and wash with cold PBS.

    • Lyse the cell membrane using a hypotonic buffer to release the nuclei, keeping the nuclear membrane intact.[2]

    • Centrifuge to pellet the nuclei and wash them.

  • In Vitro Transcription:

    • Resuspend the isolated nuclei in a reaction buffer containing ribonucleotides, including a labeled nucleotide (e.g., [α-32P]UTP or Biotin-UTP).[18]

    • Incubate at 30°C for a short period (e.g., 30 minutes) to allow the elongation of pre-initiated transcripts.[2]

  • RNA Isolation and Hybridization:

    • Terminate the reaction and isolate the labeled nascent RNA.

    • Hybridize the labeled RNA to a membrane containing immobilized DNA probes specific for the genes of interest.[19]

  • Detection and Quantification:

    • If using a radioactive label, detect the hybridized RNA by autoradiography and quantify using a phosphorimager or densitometry.

    • If using a non-radioactive label, use a streptavidin-conjugated enzyme and a chemiluminescent substrate for detection.

    • The signal intensity is proportional to the transcription rate of the gene.[19]

Conclusion

Fenofibric acid's regulation of gene expression is a multifaceted process primarily driven by its activation of PPARα and its inhibition of the NF-κB signaling pathway. These actions lead to a coordinated series of transcriptional changes that underlie its therapeutic effects on lipid metabolism and inflammation. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the molecular mechanisms of this important therapeutic agent and supporting further investigation into its pleiotropic effects.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Fenofibric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibrate, a widely prescribed lipid-regulating agent, is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. As the pharmacologically active moiety, the accurate quantification of fenofibric acid in biological matrices such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Ester prodrugs of fenofibric acid, including the commercially available isopropyl ester (fenofibrate) and other potential esters like an ethyl ester, are rapidly converted to fenofibric acid by esterases in the blood and tissues. Consequently, bioanalytical methods are almost exclusively focused on the determination of fenofibric acid concentrations.

These application notes provide detailed protocols for the quantification of fenofibric acid in biological samples using modern analytical techniques, primarily Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Signaling Pathway and Metabolic Conversion

Fenofibrate and other fenofibric acid esters undergo rapid hydrolysis by esterases to yield the active fenofibric acid. This conversion is a critical step in the drug's mechanism of action.

cluster_ingestion Ingestion & Absorption cluster_metabolism Metabolism cluster_circulation Systemic Circulation Fenofibric Acid Ester (e.g., Fenofibrate) Fenofibric Acid Ester (e.g., Fenofibrate) Esterases Esterases Fenofibric Acid Ester (e.g., Fenofibrate)->Esterases Hydrolysis Fenofibric Acid (Active Metabolite) Fenofibric Acid (Active Metabolite) Esterases->Fenofibric Acid (Active Metabolite) Fenofibric Acid in Biological Sample (Plasma/Serum) Fenofibric Acid in Biological Sample (Plasma/Serum) Fenofibric Acid (Active Metabolite)->Fenofibric Acid in Biological Sample (Plasma/Serum)

Metabolic conversion of fenofibric acid esters.

Experimental Protocols

A variety of methods have been developed and validated for the quantification of fenofibric acid in biological samples. The choice of method often depends on the required sensitivity, throughput, and available instrumentation.

Method 1: LC-MS/MS for High Sensitivity Quantification

This method is ideal for studies requiring low detection limits and high specificity.

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for sample clean-up.[1]

  • Materials:

    • Plasma or serum samples

    • Methanol (ice-cold)[1]

    • Internal Standard (IS) working solution (e.g., Bezafibrate[1], Diclofenac[2], or a stable isotope-labeled fenofibric acid)

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Protocol:

    • Pipette 100 µL of plasma or serum into a microcentrifuge tube.[1]

    • Add 10 µL of the internal standard working solution.[1]

    • Add 300 µL of ice-cold methanol to precipitate proteins.[1]

    • Vortex the mixture for 2 minutes.[1]

    • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Dilute the supernatant with the mobile phase if necessary before injection into the LC-MS/MS system.[1]

2. Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to protein precipitation, reducing matrix effects.[2]

  • Materials:

    • Plasma or serum samples

    • Internal Standard (IS) working solution

    • Extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol (100:50:5, v/v/v)[2] or ethyl acetate[3])

    • Centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Pipette 100 µL of plasma into a centrifuge tube.[2]

    • Add the internal standard.

    • Add 1 mL of the extraction solvent.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column is commonly used (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm[4] or Discovery C18, 50 x 2.1 mm, 5 µm[2]).

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid or ammonium acetate). A typical mobile phase is methanol:water:formic acid (75:25:0.25, v/v/v).[2]

    • Flow Rate: 0.2 to 0.5 mL/min.[4]

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for fenofibric acid.[1][2]

    • Multiple Reaction Monitoring (MRM): The transition of the precursor ion to a product ion is monitored for quantification.

      • Fenofibric Acid: m/z 317.2 → 230.7[1] or m/z 317 -> m/z 213[2]

      • Internal Standard (e.g., Diclofenac): m/z 294 → m/z 250[2]

    • Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.[1]

Method 2: HPLC-UV for Routine Analysis

This method is suitable for studies where high sensitivity is not a primary requirement and offers a cost-effective alternative to LC-MS/MS.

1. Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a very clean extract, which is beneficial for HPLC-UV analysis to minimize interferences.[5]

  • Materials:

    • Plasma or serum samples

    • Internal Standard (IS) working solution (e.g., Sulindac[5])

    • SPE cartridges (e.g., C18)

    • Methanol

    • Phosphate buffer (pH 7.4)[5]

    • Phosphoric acid solution (0.04 M)[5]

    • SPE manifold

  • Protocol:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of pH 7.4 phosphate buffer.[5]

    • Dilute the plasma sample (e.g., 0.8 mL) with buffer and add the internal standard.[5]

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of pH 7.4 phosphate buffer.[5]

    • Elute the analyte and IS with 1 mL of methanol followed by 1 mL of 0.04 M phosphoric acid.[5]

    • Mix the eluate and inject an aliquot into the HPLC system.[5]

2. HPLC-UV Conditions

  • Column: A reversed-phase C8 or C18 column is suitable (e.g., Nucleosil RP-8, 5 µm[5]).

  • Mobile Phase: A mixture of methanol and an acidic buffer (e.g., methanol and 0.04 M phosphoric acid (60:40, v/v)[5]).

  • Flow Rate: Typically 1.0 mL/min.[6]

  • Detection: UV detection at approximately 286-288 nm.[5]

  • Injection Volume: 20-100 µL.[5]

Bioanalytical Workflow

The general workflow for the quantification of fenofibric acid in biological samples involves several key stages from sample collection to data analysis.

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical A Biological Sample Collection (e.g., Plasma, Serum) B Sample Storage (-20°C or -80°C) A->B C Sample Thawing & Spiking (with Internal Standard) B->C D Sample Preparation (PPT, LLE, or SPE) C->D E Instrumental Analysis (LC-MS/MS or HPLC-UV) D->E F Data Acquisition & Processing E->F G Quantification & Reporting F->G

General workflow for fenofibric acid bioanalysis.

Quantitative Data Summary

The performance of various published methods for the quantification of fenofibric acid is summarized below.

Table 1: LC-MS/MS Methods Performance

ParameterMethod 1Method 2Method 3
Biological Matrix Rat Plasma[2]Human Plasma[4]Human Plasma[1]
Sample Preparation Liquid-Liquid Extraction[2]Liquid-Liquid Extraction[4]Protein Precipitation[1]
Linearity Range 0.005 - 1.250 µg/mL[2]0.05 - 7.129 µg/mL[4]50 - 10,000 ng/mL
LLOQ 0.005 µg/mL[2]0.05 µg/mL[4]50 ng/mL[1]
Intra-day Precision (%RSD) < 8.2%[2]< 9.3%[4]< 15%
Inter-day Precision (%RSD) < 8.2%[2]< 9.3%[4]< 15%
Accuracy -0.9 to 2.1%[2]Within 9.3%[4]85-115%
Recovery 90.3 - 94.7%[2]66.7%[4]Not Reported
Internal Standard Diclofenac Acid[2]Mefenamic Acid[4]Bezafibrate[1]

Table 2: HPLC-UV Methods Performance

ParameterMethod 1Method 2
Biological Matrix Human Plasma[5]Rat Plasma[6]
Sample Preparation Solid-Phase Extraction[5]Protein Precipitation[6]
Linearity Range 0.25 - 20 µg/mL[5]0.03 - 10 µg/mL
LLOQ 0.25 µg/mL[5]0.03 µg/mL[6]
Intra-day Precision (%RSD) 1.7%[5]Not Reported
Inter-day Precision (%RSD) 3.9%[5]Not Reported
Accuracy Not ReportedNot Reported
Recovery ~100%[5]Not Reported
Internal Standard Sulindac[5]Sildenafil[6]

Conclusion

The protocols and data presented provide a comprehensive guide for the quantification of fenofibric acid in biological samples. While LC-MS/MS methods offer higher sensitivity and specificity, HPLC-UV methods serve as a robust and cost-effective alternative for various research applications. The choice of the analytical method and sample preparation technique should be based on the specific requirements of the study, including the desired lower limit of quantification, sample throughput, and available resources. Proper method validation is essential to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.

References

Application Notes and Protocols for Fenofibric Acid Ethyl Ester in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid, the active metabolite of fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism, inflammation, and energy homeostasis. Upon activation by ligands such as fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

These application notes provide a comprehensive overview of the use of fenofibric acid (referred to as fenofibric acid ethyl ester's active form) in cell culture, including its mechanism of action, protocols for common experimental assays, and a summary of its effects on various cell types.

Mechanism of Action: The PPARα Signaling Pathway

Fenofibric acid exerts its cellular effects primarily through the activation of the PPARα signaling pathway. The key steps are as follows:

  • Cellular Entry: Fenofibric acid, the active form of fenofibrate, enters the cell. Fenofibrate itself is a prodrug that is rapidly converted to fenofibric acid by esterases in plasma and tissues.

  • PPARα Activation: Inside the cell, fenofibric acid binds to and activates PPARα.

  • Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPARα-RXR heterodimer translocates to the nucleus and binds to PPREs located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to PPREs recruits co-activator proteins and initiates the transcription of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This leads to a reduction in lipid accumulation and an increase in fatty acid catabolism.

This signaling cascade is central to the therapeutic effects of fenofibrate in treating dyslipidemia.

Figure 1: Fenofibric acid activates the PPARα signaling pathway.

Data Presentation: Quantitative Effects of Fenofibric Acid in Cell Culture

The following tables summarize the quantitative effects of fenofibric acid treatment on various cell lines as reported in the literature. These values can serve as a reference for designing and interpreting experiments.

Table 1: Effects of Fenofibric Acid on Gene Expression

Cell LineGeneConcentration (µM)Incubation Time (h)Fold ChangeReference
Primary HepatocytesCPT1A10024↑ (Significant Increase)
Primary HepatocytesACOX110024↑ (Significant Increase)
HepG2ApoA-IVDose-dependent-↑ (Strong Increase)
Rat Retinal EndothelialFibronectin-7 days (in HG)↓ 47%
Rat Retinal EndothelialCollagen IV-7 days (in HG)↓ 32%
Rat Retinal EndothelialCOX-2-7 days (in HG)↓ 34%
Rat Retinal EndothelialZO-1-7 days (in HG)↑ 42%

HG: High Glucose (30 mM)

Table 2: Effects of Fenofibric Acid on Protein Expression and Cellular Functions

Cell LineParameterConcentration (µM)Incubation Time (h)EffectReference
RAW264.7ApoA-I-mediated cholesterol releaseDose-dependent48↑ up to 102%
RAW264.7ApoA-I-mediated phospholipid releaseDose-dependent48
Rat Retinal EndothelialCell Monolayer Permeability-7 days (in HG)↓ (Significant Reduction)
HepG2Aldehyde Oxidase 1 (AOX1) protein levels500-

HG: High Glucose (30 mM)

Experimental Protocols

The following are detailed protocols for common assays used to investigate the effects of fenofibric acid in cell culture.

Protocol 1: Cell Culture and Fenofibric Acid Treatment

Objective: To treat cultured cells with fenofibric acid to study its biological effects.

Materials:

  • Cell line of interest (e.g., HepG2, primary hepatocytes, rat retinal endothelial cells)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Fenofibric acid (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Culture cells in appropriate flasks until they reach 70-80% confluency.

    • Trypsinize the cells, count them using a hemocytometer or automated cell counter, and seed them into appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) at the desired density.

    • Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Fenofibric Acid Stock Solution:

    • Due to its poor water solubility, prepare a high-concentration stock solution of fenofibric acid in DMSO. A typical stock concentration is 10-50 mM.

    • For example, to prepare a 10 mM stock solution, dissolve 3.188 mg of fenofibric acid (MW: 318.76 g/mol ) in 1 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Treatment of Cells:

    • On the day of the experiment, thaw an aliquot of the fenofibric acid stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all treatment and control groups to minimize solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of fenofibric acid.

    • Include a "vehicle control" group treated with the same final concentration of DMSO as the highest fenofibric acid concentration group.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Downstream Analysis:

    • After the incubation period, proceed with the desired downstream assays, such as cell viability assays, RNA or protein extraction for gene and protein expression analysis, or cell permeability assays.

Experimental_Workflow start Start cell_seeding Cell Seeding start->cell_seeding overnight_incubation Overnight Incubation (37°C, 5% CO₂) cell_seeding->overnight_incubation prepare_treatment Prepare Fenofibric Acid Working Solutions overnight_incubation->prepare_treatment treat_cells Treat Cells overnight_incubation->treat_cells prepare_treatment->treat_cells incubation Incubation (e.g., 24-72h) treat_cells->incubation downstream_analysis Downstream Analysis (qPCR, Western Blot, etc.) incubation->downstream_analysis end End downstream_analysis->end

Figure 2: General experimental workflow for cell culture treatment.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in the expression of target genes in response to fenofibric acid treatment.

Materials:

  • Cells treated with fenofibric acid (from Protocol 1)

  • RNA extraction kit (e.g., TRIzol, RNeasy Mini Kit)

  • Nuclease-free water

  • cDNA synthesis kit (reverse transcriptase, dNTPs, random primers/oligo(dT))

  • qPCR master mix (containing SYBR Green or TaqMan probes)

  • Specific primers for target genes (e.g., CPT1A, ACOX1, FABP1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

    • Follow the manufacturer's protocol to extract total RNA.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Typically, 1 µg of total RNA is used per reaction.

    • Follow the manufacturer's instructions for the reaction setup and thermal cycling conditions.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers (final concentration typically 100-500 nM each), cDNA template, and nuclease-free water.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

    • Include a melt curve analysis at the end of the run (for SYBR Green assays) to verify the specificity of the amplified product.

  • Data Analysis:

    • Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.

    • Normalize the expression of the target genes to the expression of the housekeeping gene.

Table 3: Example Primer Sequences for Human PPARα Target Genes

GeneForward Primer (5' - 3')Reverse Primer (5' - 3')
CPT1AGCTATCGGCAACTGGTACACGTGGTAGGAGAGCAGCACCTTC
ACOX1GCTCATCCCTTATGCCTTCTCCTCTTCAGCTTCAGGATCTCGTC
FABP1GCTTTGCCACCAGGAAAGTGTGGTCAGGAAGGAAAGCAAGG
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Protocol 3: Protein Extraction and Western Blotting

Objective: To detect and quantify changes in the levels of specific proteins following fenofibric acid treatment.

Materials:

  • Cells treated with fenofibric acid (from Protocol 1)

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the proteins of interest)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Example Primary Antibody Dilutions

Target ProteinHost SpeciesSupplierRecommended Dilution
PPARαRabbit(e.g., Abcam)1:1000
CPT1AMouse(e.g., Santa Cruz)1:500
ACOX1Rabbit(e.g., Cell Signaling)1:1000
β-actinMouse(e.g., Sigma-Aldrich)1:5000

Note: Optimal antibody dilutions should be determined empirically.

Conclusion

Fenofibric acid is a valuable tool for in vitro studies of lipid metabolism and PPARα signaling. The protocols and data presented in these application notes provide a foundation for

Application Note: Preparation of Fenofibric Acid Ethyl Ester Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. It exerts its therapeutic effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Fenofibric acid ethyl ester is an ester derivative of this active moiety. Like fenofibrate (the isopropyl ester), this compound is a lipophilic compound that is practically insoluble in water.[2][3] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies.

This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions. Due to the limited availability of specific physicochemical data for the ethyl ester form, this guide leverages data from the parent compound, fenofibric acid, and the closely related prodrug, fenofibrate, to establish a robust methodology.

Physicochemical Properties

The properties of fenofibric acid and fenofibrate provide a strong basis for handling this compound. As an ester, its solubility profile is expected to be highly similar to that of fenofibrate.

PropertyFenofibric AcidFenofibrate (Isopropyl Ester)This compound (Expected)
Molecular Formula C₁₇H₁₅ClO₄[4]C₂₀H₂₁ClO₄[3]C₁₉H₁₉ClO₄
Molecular Weight 318.8 g/mol [4]360.83 g/mol [3]346.8 g/mol
Appearance White to off-white crystalline solid[4][5]White solid[3]White to off-white solid
Storage (Solid) 4°C for ≥ 4 years[4]Room Temperature (Ordinary Conditions)[3]Store at 2-8°C, protected from light
Aqueous Solubility Insoluble in water[5]; ~0.5 mg/mL in PBS (pH 7.2)[4]Practically insoluble in water (~6 µg/mL)[3]Poorly soluble in aqueous solutions
Organic Solubility Ethanol (~16 mg/mL), DMSO (~2 mg/mL), DMF (~14 mg/mL)[4]Freely soluble in methanol and acetonitrile[3]Soluble in DMSO, DMF, Ethanol, Methanol, Acetonitrile

Experimental Protocols

This section outlines the detailed procedure for preparing a high-concentration primary stock solution of this compound and subsequent working solutions.

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (Absolute, 200 proof)

  • Sterile microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional, water bath type)

  • Pipettes and sterile, filtered pipette tips

This protocol is for preparing 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

  • Pre-weigh Vial: Tare a sterile, chemically resistant vial (e.g., amber glass vial) on an analytical balance.

  • Weigh Compound: Carefully weigh approximately 3.47 mg of this compound (MW: 346.8 g/mol ) into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Use the following formula to determine the precise volume of DMSO required: Volume (µL) = (Weight (mg) / 346.8 g/mol ) * 1,000,000

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the organic stock solution should be stable for several months.

For biological experiments, the primary organic stock solution must be diluted into an aqueous buffer or cell culture medium. It is crucial to minimize the final concentration of the organic solvent, as it can have physiological effects.[4]

  • Thaw Stock: Thaw a single aliquot of the primary stock solution at room temperature.

  • Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the 10 mM stock into a smaller volume of your final aqueous medium (e.g., add 10 µL of stock to 990 µL of medium for a 100 µM solution).

  • Final Dilution: Vortex the intermediate dilution gently. Use this solution to prepare your final experimental concentrations.

  • Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your experiment is below 0.5%, and ideally below 0.1%. Remember to include a vehicle control (medium with the same final solvent concentration) in your experimental design.

  • Use Immediately: Aqueous dilutions of fenofibric acid are not recommended for storage for more than one day.[4] Therefore, prepare working solutions fresh for each experiment and use them immediately.

Application: PPARα Activation Pathway

Fenofibric acid and its derivatives are agonists of peroxisome proliferator-activated receptors (PPARs), primarily PPARα.[4] Activation of PPARα leads to the regulation of genes involved in lipid metabolism, making it a key target in the treatment of dyslipidemia.

Caption: PPARα signaling pathway activated by fenofibric acid.

Experimental Workflow

The following diagram illustrates the overall workflow for preparing and using this compound solutions in a typical cell-based assay.

Workflow A 1. Weigh Compound (this compound) B 2. Dissolve in Organic Solvent (e.g., DMSO) A->B Add Solvent C 3. Create High-Concentration Stock Solution (e.g., 10 mM) B->C Vortex/Sonicate D 4. Store Stock Solution (Aliquoted at -20°C / -80°C) C->D E 5. Thaw Aliquot and Prepare Working Solution in Medium D->E Prepare Fresh F 6. Add to Experiment (e.g., Cell Culture) E->F G 7. Analyze Results F->G

References

Application Notes and Protocols for In Vivo Administration of Fenofibric Acid Ethyl Ester in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-lowering agent belonging to the fibrate class. While the user specified "fenofibric acid ethyl ester," the vast majority of preclinical and clinical research has been conducted with fenofibrate, which is the isopropyl ester of fenofibric acid. Upon oral administration, fenofibrate is rapidly hydrolyzed by esterases in the plasma and tissues to its active form, fenofibric acid.[1] Therefore, for the purpose of these application notes, data from studies using fenofibrate will be presented as it directly informs the in vivo application and effects of fenofibric acid.

Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism and inflammation.[2][3][4] Activation of PPARα leads to the modulation of gene expression involved in fatty acid uptake, transport, and catabolism, resulting in reduced plasma triglycerides and very-low-density lipoprotein (VLDL) levels, and an increase in high-density lipoprotein (HDL) cholesterol.[4][5] These application notes provide a comprehensive overview of the in vivo administration of fenofibric acid (via its ester prodrugs) in various animal models, including detailed protocols, quantitative data summaries, and visualizations of the primary signaling pathway and experimental workflows.

Data Presentation

Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats
ParameterValueAnimal ModelAdministrationReference
Absolute Oral Bioavailability 40.0%Sprague-DawleyOral Gavage[6]
Tmax ~2.5 hoursHealthy Volunteers (human)Oral[4]
Half-life 19-27 hoursHumanOral[3]
Table 2: Effects of Fenofibrate on Lipid Profile and Body Weight in High-Fat Diet (HFD)-Induced Obese Mice
ParameterControl (HFD)Fenofibrate-treated (HFD)Percent ChangeAnimal ModelDosage & DurationReference
Body Weight Gain IncreasedSignificantly Reduced-C57BL/6JFenofibrate supplemented in HFD for 5 months[7]
Total Triglycerides (TG) Significantly IncreasedSignificantly ReducedC57BL/6JFenofibrate supplemented in HFD for 5 months[7]
Total Cholesterol (TC) Significantly IncreasedSignificantly ReducedC57BL/6JFenofibrate supplemented in HFD for 5 months[7]
LDL/VLDL-C Significantly IncreasedSignificantly ReducedC57BL/6JFenofibrate supplemented in HFD for 5 months[7]
Body Weight Gain -Reduced by 38%↓ 38%Ovariectomized C57BL/6JNot specified[2]
Visceral Adipose Tissue Mass -Reduced by 46%↓ 46%Ovariectomized C57BL/6JNot specified[2]
Plasma Triglycerides -Reduced by 49%↓ 49%Ovariectomized C57BL/6JNot specified[2]
Plasma Total Cholesterol -Reduced by 21%↓ 21%Ovariectomized C57BL/6JNot specified[2]
Table 3: Dosage and Administration of Fenofibrate in Various Animal Models
Animal ModelTherapeutic AreaDosageAdministration RouteDurationReference
ob/ob Mice Obesity & Dyslipidemia50 mg/kg/dayOral Gavage12 weeks[8]
C57BL/6J Mice Diet-Induced Obesity50 mg/kg/dayOral GavageLast 2 weeks of an 8-week study[9]
Sprague-Dawley Rats Pharmacokinetics100 mg/kgOral GavageSingle dose[10]
Methionine-Choline Deficient (MCD) Diet-fed Mice Non-alcoholic Steatohepatitis (NASH)5, 25, 125 mg/kg (BID)Oral Gavage3 weeks[11]
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD)-fed Mice NASH5, 25, 125 mg/kg (BID)Oral GavageNot specified[11]
Sprague-Dawley Rat Pups Developmental Programming100 mg/kgOral GavagePostnatal day 6 to 21[12]

Experimental Protocols

Protocol 1: Induction of Dyslipidemia and Obesity in Mice using a High-Fat Diet (HFD)

Objective: To establish a mouse model of obesity and dyslipidemia for evaluating the efficacy of this compound.

Materials:

  • C57BL/6J mice (male, 6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 60% kcal from fat)

  • Metabolic cages for monitoring food and water intake

  • Analytical balance

Procedure:

  • Acclimatize mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.

  • Randomly divide the mice into a control group and a high-fat diet group.

  • House the mice individually or in small groups.

  • Provide the control group with the standard chow diet and the HFD group with the high-fat diet for a period of 8-12 weeks.[9][13]

  • Monitor body weight weekly.

  • At the end of the induction period, collect blood samples to measure baseline lipid profiles (total cholesterol, triglycerides, LDL-C, HDL-C) to confirm the development of dyslipidemia.

Protocol 2: Oral Gavage Administration of Fenofibrate in Mice

Objective: To administer a precise dose of fenofibrate to mice orally.

Materials:

  • Fenofibrate powder

  • Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in water)[13]

  • Vortex mixer or sonicator

  • Animal balance

  • Gavage needles (flexible or rigid, appropriate size for mice)

  • Syringes

Procedure:

  • Preparation of Dosing Suspension:

    • Calculate the required amount of fenofibrate based on the desired dosage (e.g., 50 mg/kg) and the number and average weight of the mice.

    • Prepare the vehicle (e.g., 0.5% CMC).

    • Suspend the fenofibrate powder in the vehicle to achieve the desired final concentration. For a 50 mg/kg dose in a 25g mouse with a dosing volume of 0.2 mL, the concentration would be 6.25 mg/mL.

    • Ensure a homogenous suspension by vortexing or sonicating immediately before each use.[13]

  • Animal Handling and Dosing:

    • Weigh each mouse accurately on the day of dosing to calculate the precise volume of the fenofibrate suspension to be administered.

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Carefully insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the fenofibrate suspension.

    • Monitor the mouse for any signs of distress after administration.

Protocol 3: Blood Sample Collection and Lipid Profile Analysis

Objective: To collect blood from mice and analyze key lipid parameters.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes

  • Commercial assay kits for total cholesterol, triglycerides, LDL-C, and HDL-C

Procedure:

  • Fast the mice for 4-6 hours before blood collection.

  • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

  • Collect blood via retro-orbital sinus puncture or cardiac puncture into EDTA-coated tubes.

  • Centrifuge the blood samples at 2000-3000 x g for 10-15 minutes at 4°C to separate the plasma.

  • Carefully collect the plasma supernatant.

  • Analyze the plasma for total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic assay kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway of Fenofibric Acid

Fenofibric_Acid_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_effects Metabolic Effects Fenofibrate Fenofibrate Fenofibric_Acid Fenofibric_Acid Fenofibrate->Fenofibric_Acid Hydrolysis by Esterases PPARa PPARα Fenofibric_Acid->PPARa Binds and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Lipolysis ↑ Lipolysis Target_Genes->Lipolysis Fatty_Acid_Oxidation ↑ Fatty Acid β-Oxidation Target_Genes->Fatty_Acid_Oxidation ApoCIII_Production ↓ ApoC-III Production Target_Genes->ApoCIII_Production HDL_Synthesis ↑ ApoA-I, ApoA-II Synthesis (HDL) Target_Genes->HDL_Synthesis TG_Reduction ↓ Plasma Triglycerides Lipolysis->TG_Reduction ApoCIII_Production->TG_Reduction

Caption: Mechanism of action of fenofibric acid via PPARα activation.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Randomization Randomization Acclimatization->Randomization Control_Group Control Group (Standard Diet) Randomization->Control_Group HFD_Group High-Fat Diet (HFD) Group (Disease Induction) Randomization->HFD_Group Treatment_Phase Treatment Phase (e.g., 4 weeks) HFD_Group->Treatment_Phase HFD_Vehicle HFD + Vehicle Treatment_Phase->HFD_Vehicle HFD_Fenofibrate HFD + Fenofibric Acid Ethyl Ester Treatment_Phase->HFD_Fenofibrate Monitoring Weekly Monitoring (Body Weight, Food Intake) HFD_Vehicle->Monitoring HFD_Fenofibrate->Monitoring Endpoint Endpoint Measurements Monitoring->Endpoint Blood_Collection Blood Collection (Lipid Profile) Endpoint->Blood_Collection Tissue_Harvesting Tissue Harvesting (Liver, Adipose) Endpoint->Tissue_Harvesting Data_Analysis Data Analysis Blood_Collection->Data_Analysis Tissue_Harvesting->Data_Analysis End End Data_Analysis->End

Caption: Typical workflow for an in vivo efficacy study in a diet-induced obesity model.

References

Application Notes: Fenofibric Acid for PPARα Transactivation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily that plays a critical role in regulating lipid metabolism, particularly fatty acid oxidation.[2][3] Activation of PPARα by ligands like fenofibric acid leads to the transcription of genes involved in fatty acid transport and catabolism, resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.[4] Consequently, PPARα is a key therapeutic target for dyslipidemia.

The PPARα transactivation assay is a cell-based reporter gene assay used to quantify the functional activity of compounds like fenofibric acid on the human PPARα receptor.[5] This document provides detailed protocols and data for utilizing fenofibric acid in such assays, serving as a guide for screening and characterizing potential PPARα modulators.

Mechanism of Action: PPARα Signaling Pathway

Fenofibric acid exerts its effects by directly binding to and activating PPARα. Upon ligand binding, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[6][7][8] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[2][6] The binding of the PPARα-RXR heterodimer to a PPRE, along with the recruitment of coactivator proteins, initiates the transcription of genes that regulate lipid and glucose homeostasis.[7][9]

PPARa_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fenofibric Acid (Ligand) PPARa_inactive PPARα FA->PPARa_inactive Enters Cell & Binds Corepressor Corepressor PPARa_inactive->Corepressor PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active Translocation Corepressor->PPARa_active Dissociation PPARa_active->RXR_active PPRE PPRE RXR_active->PPRE Binds to DNA TargetGene Target Gene mRNA mRNA TargetGene->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Metabolic Regulation Metabolic Regulation Proteins->Metabolic Regulation Cellular Response Coactivator Coactivator Coactivator->RXR_active Recruitment

Caption: PPARα signaling pathway activated by fenofibric acid.

Quantitative Data Summary

The following tables summarize the quantitative results from PPARα transactivation assays performed with fenofibric acid and its prodrug, fenofibrate. These values are essential for establishing positive controls and comparing the potency of novel compounds.

Table 1: Fenofibric Acid Activity in PPARα Transactivation Assay

ParameterCell LineAssay TypeValueReference
EC50 COS-7GAL4-PPARα-LBD Transactivation9.47 µM[1]
Efficacy COS-7GAL4-PPARα-LBD Transactivation104%[1]

Efficacy is relative to a potent control agonist (GW7647).

Table 2: Fenofibrate Activity in PPARα Transactivation Assay

ParameterCell LineAssay TypeValueReference
EC50 HepG2GAL4-hPPARα-LBD Chimera Reporter>21.84 µM[2]

Experimental Protocols

A luciferase-based reporter assay is the standard method for quantifying PPARα transactivation. The general workflow involves co-transfecting host cells with two plasmids: an expression vector for the PPARα protein (or its ligand-binding domain) and a reporter vector containing a luciferase gene downstream of PPREs.

Experimental_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A 1. Seed Cells (e.g., HEK293T, HepG2) in 96-well plates B 2. Co-transfect Plasmids - PPARα Expression Vector - PPRE-Luciferase Reporter Vector A->B C 3. Incubate Cells (e.g., 20-24 hours) B->C D 4. Treat with Fenofibric Acid (Dose-response concentrations) C->D E 5. Incubate (e.g., 16-24 hours) D->E F 6. Wash and Lyse Cells E->F G 7. Add Luciferase Substrate F->G H 8. Measure Luminescence G->H I 9. Normalize Data (to vehicle control) H->I J 10. Generate Dose-Response Curve & Calculate EC50 I->J

Caption: General workflow for a PPARα luciferase reporter assay.
Detailed Protocol: PPARα Transactivation Assay

This protocol provides a step-by-step guide for a dual-luciferase reporter assay using a suitable mammalian cell line (e.g., HEK293T or HepG2).

Materials:

  • HEK293T or HepG2 cells

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • White, clear-bottom 96-well assay plates

  • PPARα expression plasmid

  • PPRE-driven firefly luciferase reporter plasmid

  • Control plasmid with Renilla luciferase (for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Fenofibric acid (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Dual-luciferase reporter assay system (lysis buffer, firefly luciferase substrate, Renilla luciferase substrate)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 70-80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed the cells into a white, 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.

    • Incubate for 20-24 hours at 37°C and 5% CO₂.[10]

  • Transfection:

    • Prepare the transfection mixture according to the manufacturer's protocol. For each well, combine the PPARα expression plasmid, the PPRE-firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

    • Add the transfection complex to the cells.

    • Incubate for 4-6 hours, then replace the medium with fresh, complete culture medium.

    • Incubate for an additional 20-24 hours to allow for protein expression.[10]

  • Compound Treatment:

    • Prepare serial dilutions of fenofibric acid in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Remove the medium from the cells and add 100 µL of the prepared fenofibric acid dilutions or vehicle control (medium with DMSO).

    • Incubate the plate for 16-24 hours at 37°C and 5% CO₂.[11]

  • Cell Lysis:

    • Remove the treatment medium and gently wash the cells once with 100 µL of PBS.[12][13]

    • Add the appropriate volume of passive lysis buffer (e.g., 20 µL per well) as recommended by the assay kit manufacturer.[13]

    • Incubate at room temperature for 5-15 minutes on an orbital shaker to ensure complete lysis.

  • Luminescence Measurement:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Program the luminometer to inject the firefly luciferase substrate and measure the signal (typically a 2-second pre-read delay followed by a 10-second measurement).

    • Add 100 µL of the firefly luciferase substrate to each well and read the luminescence (Signal A).[13]

    • Next, inject 100 µL of the Renilla luciferase substrate (e.g., Stop & Glo® reagent) into each well. This quenches the firefly signal and initiates the Renilla reaction.

    • Read the Renilla luminescence (Signal B).[13]

  • Data Analysis:

    • For each well, calculate the ratio of firefly luminescence to Renilla luminescence (Signal A / Signal B) to normalize for transfection efficiency and cell number.

    • Calculate the "Fold Activation" by dividing the normalized signal of each fenofibric acid-treated well by the average normalized signal of the vehicle control wells.

    • Plot the Fold Activation against the logarithm of the fenofibric acid concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

References

Application Notes and Protocols for the Use of Fenofibric Acid in Hepatocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a potent activator of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] It is widely utilized in research to investigate lipid metabolism, particularly in hepatocytes. In hepatocyte cell lines, fenofibric acid serves as a crucial tool to study the molecular mechanisms underlying the regulation of fatty acid oxidation, triglyceride synthesis, and lipoprotein metabolism.[4] These application notes provide an overview of its use, relevant signaling pathways, and detailed protocols for experimental procedures in hepatocyte cell cultures.

Fenofibrate is rapidly hydrolyzed by tissue and plasma esterases to its active form, fenofibric acid.[4][5] This active metabolite then modulates the expression of a suite of genes involved in lipid homeostasis.[2] Its primary indications in clinical practice are for the treatment of hypertriglyceridemia and mixed dyslipidemia.[1] In the context of liver research, it is instrumental in studying conditions such as non-alcoholic fatty liver disease (NAFLD).[6][7]

Mechanism of Action in Hepatocytes

The principal mechanism of fenofibric acid in hepatocytes is the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor.[1][2][3] Upon binding, PPARα forms a heterodimer with the retinoid X receptor (RXR).[5] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[5]

Key effects in hepatocytes include:

  • Increased Fatty Acid Oxidation: Upregulation of genes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1).[3][8]

  • Reduced Triglyceride Levels: Decreased production of apolipoprotein C-III (an inhibitor of lipoprotein lipase) and increased lipoprotein lipase activity, leading to enhanced clearance of triglyceride-rich particles.[1]

  • Modulation of Lipoprotein Metabolism: Increased expression of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL), and in some contexts, increased transcription of the ATP-binding cassette transporter A1 (ABCA1) gene.[2][9]

  • Induction of Lipophagy: Activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy, leading to enhanced breakdown of lipid droplets.[10][11]

Data Summary

The following tables summarize the quantitative effects of fenofibric acid treatment on gene and protein expression in hepatocyte cell lines.

Table 1: Effect of Fenofibric Acid on Gene Expression in Human Hepatocytes

Gene TargetCell LineConcentration (µM)Incubation Time (hours)Fold Change in mRNA LevelsReference
CYP3A4Primary Human Hepatocytes10-100722 to 5-fold increase[12]
CYP2C8Primary Human Hepatocytes10-100722 to 6-fold increase[12]
UGT1A1Primary Human Hepatocytes10-100722 to 3-fold increase[12]
Apolipoprotein A-IVHepG210-10024Dose-dependent increase[13]
Id2HepG210, 50, 1002, 6, 24Dose and time-dependent increase[14]
ABCA1Macrophage cell lines10-10024Dose-dependent increase[9]

Table 2: Effect of Fenofibric Acid on Protein and Lipid Levels in Hepatocytes

ParameterCell LineConcentrationIncubation TimeEffectReference
Apolipoprotein B (secreted)HepG2>15 µg/mL4 days~30% decrease[15]
Triglyceride SynthesisHepG2>15 µg/mL4 days~30% decrease[15]
Triglyceride (secreted)HepG2>15 µg/mL4 days~50% decrease[15]
Apolipoprotein A-I (secreted)HepG25 µg/mL4 days20-101% increase[15]
Lipid AccumulationHepG2Not specifiedNot specifiedHalved by fenofibric acid[11]

Signaling Pathways

Fenofibric_Acid_PPARa_Signaling Gene_Expression Gene_Expression FattyAcidOx FattyAcidOx Gene_Expression->FattyAcidOx TriglycerideSyn TriglycerideSyn Gene_Expression->TriglycerideSyn LipoproteinMet LipoproteinMet Gene_Expression->LipoproteinMet Lipophagy Lipophagy Gene_Expression->Lipophagy

TFEB_Mediated_Lipophagy FA Fenofibric Acid PPARa PPARα Activation FA->PPARa Lysosome Lysosomal Ca2+ Release (via MCOLN1) PPARa->Lysosome Calcineurin Calcineurin Activation Lysosome->Calcineurin TFEB_P TFEB-P (Cytoplasmic) Calcineurin->TFEB_P Dephosphorylation TFEB_N TFEB (Nuclear) TFEB_P->TFEB_N Nuclear Translocation Gene_Expression Autophagy & Lysosomal Gene Expression TFEB_N->Gene_Expression Lipophagy ↑ Lipophagy (Lipid Droplet Breakdown) Gene_Expression->Lipophagy Lipid_Accumulation ↓ Hepatic Fat Accumulation Lipophagy->Lipid_Accumulation

Experimental Protocols

I. Preparation of Fenofibric Acid Stock Solution

Materials:

  • Fenofibric acid powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a high-concentration stock solution of fenofibric acid (e.g., 100 mM) in DMSO.

  • Ensure the powder is completely dissolved by vortexing or gentle warming.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term use.

II. Hepatocyte Cell Culture and Treatment

Materials:

  • Hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes

  • Appropriate cell culture medium (e.g., DMEM, Williams' E Medium) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates or flasks

  • Fenofibric acid stock solution

  • Vehicle control (DMSO)

Procedure:

  • Culture hepatocytes according to standard protocols until they reach the desired confluency (typically 70-80%).

  • Prepare working solutions of fenofibric acid by diluting the stock solution in fresh culture medium to the final desired concentrations (e.g., 10, 30, 100 µM).[16]

  • Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest fenofibric acid concentration.

  • Aspirate the old medium from the cultured cells.

  • Add the medium containing the different concentrations of fenofibric acid or the vehicle control to the respective wells or flasks.[16]

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[16]

Experimental_Workflow cluster_analysis Analysis Options Start Start: Hepatocyte Culture Seeding Seed Cells in Plates/ Flasks Start->Seeding Growth Incubate to Desired Confluency (70-80%) Seeding->Growth Treatment_Prep Prepare Fenofibric Acid and Vehicle Control Media Growth->Treatment_Prep Treatment Aspirate Old Medium & Add Treatment Media Growth->Treatment Treatment_Prep->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Gene_Exp Gene Expression (qPCR) Endpoint->Gene_Exp Protein_Lvl Protein Levels (Western Blot) Endpoint->Protein_Lvl Lipid_Acc Lipid Accumulation (Oil Red O) Endpoint->Lipid_Acc

III. Assessment of Lipid Accumulation (Oil Red O Staining)

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Oil Red O staining solution

  • 60% Isopropanol

  • Hematoxylin (optional, for counterstaining)

Procedure:

  • After the fenofibric acid treatment, wash the cells twice with PBS.[16]

  • Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.[16]

  • Wash the cells with water and then rinse with 60% isopropanol.[16]

  • Remove the isopropanol and add the Oil Red O solution to cover the cell monolayer. Incubate for 15-20 minutes at room temperature to stain the neutral lipid droplets.[16]

  • Wash the cells with 60% isopropanol and then with water to remove excess stain.[16]

  • (Optional) Counterstain the nuclei with Hematoxylin for 1-2 minutes, followed by washing with water.[16]

  • Visualize the stained lipid droplets using a light microscope and quantify the staining intensity if required.

IV. Analysis of Gene Expression (RT-qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., ACOX1, CPT1A, APOA1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Following treatment, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using the synthesized cDNA, specific primers for the genes of interest, and a suitable qPCR master mix.

  • Analyze the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.[16]

Conclusion

Fenofibric acid is an invaluable tool for studying lipid metabolism in hepatocyte cell lines. Its well-defined mechanism of action through PPARα activation allows for targeted investigations into fatty acid oxidation, lipogenesis, and lipoprotein dynamics. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to further elucidate the role of PPARα in liver physiology and pathology. Careful consideration of treatment concentrations and durations is essential for obtaining reproducible and meaningful results.

References

Application Notes and Protocols for the Analytical Method Validation of Fenofibric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and validation of an analytical method for the quantification of fenofibric acid ethyl ester in bulk drug and pharmaceutical dosage forms. The protocols are based on established high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the closely related compounds, fenofibrate (the isopropyl ester of fenofibric acid) and its active metabolite, fenofibric acid.

Introduction

Fenofibric acid and its esters, such as fenofibrate, are widely used as lipid-lowering agents. This compound is a related compound and a potential impurity or metabolite. A validated, stability-indicating analytical method is crucial for the quality control, stability testing, and impurity profiling of this compound. This document outlines the protocol for a reversed-phase high-performance liquid chromatography (RP-HPLC) method, its validation according to the International Council for Harmonisation (ICH) guidelines, and forced degradation studies to ensure the method is stability-indicating.

Analytical Method Protocol

This protocol describes a stability-indicating RP-HPLC method for the determination of this compound.

Instrumentation and Chromatographic Conditions
ParameterRecommended Conditions
Instrument High-Performance Liquid Chromatography (HPLC) system with UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and water (e.g., in a ratio of 75:25 v/v).[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient or controlled at 25°C[1]
Detection Wavelength 286 nm[1]
Injection Volume 20 µL
Run Time Approximately 20 minutes[1]
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

  • Sample Preparation (for dosage forms):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.[2]

    • Filter the solution through a 0.45 µm membrane filter before injection.[2]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below.

Summary of Validation Parameters
Validation ParameterAcceptance CriteriaTypical Results for Related Compounds
Specificity The analyte peak should be well-resolved from impurities and degradation products.Peak purity index should be greater than 0.999.
Linearity Correlation coefficient (r²) > 0.999.[2]Linear over a range of 8.87-62.09 µg/mL for fenofibric acid.[2]
Accuracy (% Recovery) 98.0% - 102.0%.[3]99.8% - 100.1% for fenofibric acid.[2]
Precision (% RSD) Intraday & Interday RSD < 2.0%.[2]Intraday and Interday RSD of 0.3% for fenofibric acid.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.70 µg/mL for a degradation product of fenofibrate.[1]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.2.13 µg/mL for a degradation product of fenofibrate.[1]
Robustness % RSD < 2.0% after deliberate small changes in method parameters.[2]Method is robust to small changes in flow rate and mobile phase composition.[2]
Experimental Protocols for Method Validation
  • Specificity: The specificity of the method should be evaluated by analyzing a blank (mobile phase), a placebo solution, a standard solution of this compound, and a sample solution. The chromatograms should be examined for any interference at the retention time of the analyte.

  • Linearity: Linearity should be established by injecting at least five different concentrations of the standard solution. A calibration curve should be plotted by taking the peak area on the y-axis and the concentration on the x-axis. The correlation coefficient (r²) should be calculated.[2]

  • Accuracy: The accuracy of the method should be determined by the recovery study at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). A known amount of the standard drug should be added to the placebo preparation and the recovery percentage should be calculated.

  • Precision:

    • Repeatability (Intraday Precision): Prepare and analyze six replicate samples of the same concentration on the same day and under the same experimental conditions. The relative standard deviation (RSD) of the results should be calculated.[2]

    • Intermediate Precision (Interday Precision): The repeatability assay should be performed on different days, by different analysts, or with different equipment to assess the intermediate precision. The RSD between the results should be calculated.[2]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method should be evaluated by making deliberate small variations in the method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). The effect of these changes on the system suitability parameters should be evaluated.[2]

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products.

Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug to dry heat at a high temperature (e.g., 105°C).

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light.

After exposure to the stress conditions, the samples should be diluted to a suitable concentration and analyzed by the developed HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation product peaks.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation cluster_degradation Forced Degradation prep_std Prepare Standard Solutions hplc HPLC Analysis prep_std->hplc prep_sample Prepare Sample Solutions prep_sample->hplc acid Acid Hydrolysis prep_sample->acid base Base Hydrolysis prep_sample->base oxidation Oxidation prep_sample->oxidation thermal Thermal prep_sample->thermal photo Photolysis prep_sample->photo data_acq Data Acquisition hplc->data_acq specificity Specificity data_acq->specificity linearity Linearity data_acq->linearity accuracy Accuracy data_acq->accuracy precision Precision data_acq->precision lod_loq LOD & LOQ data_acq->lod_loq robustness Robustness data_acq->robustness acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc

Caption: Workflow for Analytical Method Validation of this compound.

Degradation Pathway

G fenofibric_ester This compound C₂₁H₂₁ClO₄ fenofibric_acid Fenofibric Acid C₁₇H₁₅ClO₄ fenofibric_ester->fenofibric_acid Hydrolysis (Acid/Base) other_degradants Other Degradation Products fenofibric_ester->other_degradants Oxidation / Photolysis / Heat

Caption: Potential Degradation Pathway of this compound.

Conclusion

The described RP-HPLC method, once validated, will be a reliable and robust tool for the routine quality control and stability assessment of this compound. The validation data obtained for closely related compounds strongly suggest that this method will meet the requirements for accuracy, precision, and specificity. The forced degradation studies will ensure that the method is stability-indicating and capable of separating the active pharmaceutical ingredient from its potential degradation products.

References

Application Notes and Protocols for Pharmacokinetic Studies of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid is the active metabolite of the prodrug fenofibrate, a lipid-regulating agent belonging to the fibrate class. Fenofibrate itself is pharmacologically inactive and is rapidly hydrolyzed by tissue and plasma esterases to fenofibric acid.[1] This active moiety is responsible for the therapeutic effects of fenofibrate, which include lowering elevated low-density lipoprotein cholesterol (LDL-C), total cholesterol, triglycerides (TG), and apolipoprotein B (apo B), while increasing high-density lipoprotein cholesterol (HDL-C).[2] These application notes provide a summary of pharmacokinetic data and detailed protocols for conducting pharmacokinetic studies of fenofibric acid, essential for drug development and bioequivalence assessments.

Mechanism of Action: PPARα Activation

Fenofibric acid exerts its effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that acts as a transcription factor regulating the expression of numerous genes involved in lipid and lipoprotein metabolism.[2][3] Upon binding, fenofibric acid induces a conformational change in PPARα, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[4][5][6] This binding modulates gene transcription, ultimately leading to increased lipolysis, enhanced catabolism of triglyceride-rich particles, and changes in apolipoprotein expression, which collectively improve the lipid profile.[2][7]

PPAR_alpha_pathway cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_response Biological Response FA Fenofibric Acid PPAR PPARα FA->PPAR Binds Complex PPARα-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE Complex->PPRE Binds to DNA Target Gene DNA Transcription Gene Transcription PPRE->Transcription Activates LPL ↑ Lipoprotein Lipase Transcription->LPL ApoA ↑ Apo A-I, A-II Transcription->ApoA ApoC ↓ Apo C-III Transcription->ApoC FattyAcidOx ↑ Fatty Acid Oxidation Transcription->FattyAcidOx PK_Study_Workflow Screening Subject Screening (Inclusion/Exclusion) Randomization Randomization (Sequence 1 or 2) Screening->Randomization Period1 Period 1: Dosing (Test or Ref) Randomization->Period1 Sampling1 Serial Blood Sampling (0-72h) Period1->Sampling1 Washout Washout Period (≥7 days) Sampling1->Washout Processing Plasma Separation & Storage (-70°C) Sampling1->Processing Period2 Period 2: Crossover Dosing Washout->Period2 Sampling2 Serial Blood Sampling (0-72h) Period2->Sampling2 Sampling2->Processing Analysis Bioanalysis (LC-MS/MS) Processing->Analysis PK_Stats PK & Statistical Analysis (Cmax, AUC, Tmax) Analysis->PK_Stats

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Fenofibric Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenofibrate, an isopropyl ester prodrug, is a widely prescribed lipid-regulating agent used in the treatment of hypercholesterolemia and hypertriglyceridemia. Following oral administration, fenofibrate is rapidly and extensively hydrolyzed by esterases to its active metabolite, fenofibric acid. It is this active moiety that is responsible for the pharmacological effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα). Given that fenofibric acid is the active analyte, pharmacokinetic and bioequivalence studies rely on its accurate and sensitive quantification in biological matrices. While various ester prodrugs of fenofibric acid exist, this application note details a comprehensive and validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of fenofibric acid in human plasma, which can be adapted for preclinical and clinical research.

This document provides a detailed protocol covering sample preparation, chromatographic separation, and mass spectrometric conditions. It also summarizes key quantitative and validation parameters from established methods into accessible tables and workflows.

Experimental Protocols

This protocol consolidates common parameters from validated methods for the analysis of fenofibric acid in plasma.[1][2][3][4]

1. Materials and Reagents

  • Fenofibric Acid reference standard

  • Fenofibric Acid-d6 (or other suitable internal standard like Diclofenac)

  • HPLC-grade Acetonitrile, Methanol, and Water

  • Formic Acid (≥98%)

  • Ethyl Acetate

  • Human Plasma (with K2-EDTA as anticoagulant)

  • Solid Phase Extraction (SPE) Cartridges (e.g., Polymer-based, hydrophilic-lipophilic balanced) or extraction solvents for Liquid-Liquid Extraction (LLE).

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare primary stock solutions of fenofibric acid (e.g., 1 mg/mL) and the internal standard (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the fenofibric acid stock solution with a methanol/water mixture to create calibration standards.

  • Calibration Standards and QCs: Spike blank human plasma with the working solutions to achieve the desired concentration range for the calibration curve (e.g., 0.05 µg/mL to 20 µg/mL) and for QC samples (low, mid, and high concentrations).[1]

3. Sample Preparation (Choose one method)

  • Method A: Solid Phase Extraction (SPE) [1][5]

    • Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).

    • Add 250 µL of plasma sample to a clean tube. Add the internal standard solution.

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interferences (e.g., with a low percentage of organic solvent).

    • Elute the analyte and IS with an appropriate elution solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in the mobile phase, and inject it into the LC-MS/MS system.

  • Method B: Liquid-Liquid Extraction (LLE) [2][3]

    • Pipette 250 µL of plasma sample into a polypropylene tube. Add the internal standard solution.

    • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of N-hexane-dichloromethane-isopropanol).[2][3]

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100-200 µL of the mobile phase and inject.

  • Method C: Protein Precipitation (PPT) [1]

    • To 100 µL of plasma, add the internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

Parameter Recommended Conditions
HPLC System UPLC or HPLC system capable of binary gradient
Column Discovery C18 (4.6 x 50 mm, 5 µm) or Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[1][4]
Mobile Phase A 0.1-0.2% Formic Acid in Water[1]
Mobile Phase B Acetonitrile or Methanol[1][2]
Gradient/Isocratic Isocratic: A:B (e.g., 35:65 v/v) or a simple gradient for improved peak shape[1]
Flow Rate 0.2 - 0.5 mL/min[3][4]
Column Temperature 30 - 40 °C
Injection Volume 2 - 10 µL

| Total Run Time | 2 - 5 minutes[2][4] |

Table 2: Mass Spectrometry Conditions

Parameter Recommended Conditions
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) Fenofibric Acid: m/z 317.1 → 230.9 or m/z 317 → 213[1][2]
MRM Transition (IS) Fenofibric Acid-d6: m/z 322.9 → 230.8 or Diclofenac: m/z 294 → 250[1][2]
Ion Source Temp. 400 - 550 °C

| Collision Gas | Argon |

Data Presentation

The performance of LC-MS/MS methods for fenofibric acid is well-documented. The following table summarizes validation parameters from multiple published methods to provide an expected performance range.

Table 3: Summary of Method Validation Parameters

Parameter Range of Reported Values References
Linearity Range 0.005 - 20.4 µg/mL [1][2][3]
LLOQ 0.005 - 0.5 µg/mL [1][2][3][4]
Intra-day Precision (%CV) < 17.4% [1][2][3]
Inter-day Precision (%CV) < 13% [1][2][3]
Accuracy (% Bias) Within ±15% (85-115%) [1][2][3]

| Analyte Recovery | 61% - 95% |[1][2][3][4] |

Visualizations

Metabolic Pathway

The diagram below illustrates the metabolic conversion of the prodrug fenofibrate into the active fenofibric acid. This hydrolysis is a critical step for the drug's therapeutic action.

G cluster_0 In Vivo Hydrolysis Fenofibrate Fenofibrate (Isopropyl Ester Prodrug) FenofibricAcid Fenofibric Acid (Active Metabolite) Fenofibrate->FenofibricAcid Esterases

Prodrug activation pathway.

Experimental Workflow

The following workflow provides a visual representation of the analytical protocol, from sample receipt to final data acquisition.

G Plasma Plasma Sample (e.g., 250 µL) Spike Spike with Internal Standard Plasma->Spike Extract Sample Preparation (LLE, SPE, or PPT) Spike->Extract Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Inject Inject into LC System Evap->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (Negative ESI, MRM) Separate->Detect Data Data Acquisition & Quantification Detect->Data

LC-MS/MS analytical workflow.

References

Troubleshooting & Optimization

Technical Support Center: Fenofibric Acid Ethyl Ester (Fenofibrate) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with fenofibric acid ethyl ester, commonly known as fenofibrate.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor solubility of fenofibrate in aqueous solutions?

Fenofibrate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2][3][4][5] This inherent low solubility (<0.4 μg/mL in water) is a primary reason for dissolution challenges in aqueous media and can lead to incomplete and variable oral absorption.[3][6]

Q2: What are the most common strategies to enhance the solubility of fenofibrate?

Several techniques have been successfully employed to improve the solubility and dissolution rate of fenofibrate. These include:

  • Particle Size Reduction: Methods like micronization and nanocrystal formation increase the surface area of the drug, leading to better dissolution.[7][8][9]

  • Solid Dispersions: Dispersing fenofibrate in a hydrophilic carrier matrix can enhance its wettability and dissolution.[2][7][10][11] Common carriers include polyethylene glycols (PEGs), poloxamers, and hydroxypropyl methylcellulose acetate succinate (HPMCAS).[2][11][12]

  • Complexation: Using agents like β-cyclodextrin and its derivatives (e.g., HPβCD) can form inclusion complexes with fenofibrate, thereby increasing its aqueous solubility.[6][7]

  • Melt Granulation: This technique involves agglomerating drug powders with a meltable binder, which can improve solubility and dissolution without the need for organic solvents.[1][12]

  • Use of Surfactants and Co-solvents: Incorporating surfactants or co-solvents in the formulation can aid in the solubilization of fenofibrate.[12]

Q3: My fenofibrate precipitates out of solution after initial dissolution. How can I prevent this?

Precipitation of a supersaturated solution is a common issue. To mitigate this, consider the following:

  • Use of Polymeric Precipitation Inhibitors (PPIs): Certain polymers can help maintain a supersaturated state for a longer duration.[13]

  • Formulation Optimization: The choice and concentration of carriers in solid dispersions or complexing agents are crucial. An excess or inappropriate carrier can sometimes fail to prevent precipitation.

  • Control of Environmental Factors: Changes in pH, temperature, or ionic strength of the medium can trigger precipitation. Ensure these parameters are controlled throughout your experiment.

Q4: Which solvents are suitable for dissolving fenofibrate for experimental stock solutions?

Fenofibric acid, the active metabolite, is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[14] The solubility in these solvents is approximately 16 mg/mL, 2 mg/mL, and 14 mg/mL, respectively.[14] For fenofibrate, it is also practically insoluble in water but soluble in oils and some organic solvents.[6][15] When preparing stock solutions, it is crucial to purge the solvent with an inert gas.[14] For biological experiments, ensure the final concentration of the organic solvent is low enough to not cause physiological effects.[14]

Q5: How can I accurately measure the concentration of fenofibrate in my samples?

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are common methods for quantifying fenofibrate.

  • HPLC: This is a highly sensitive and specific method. A typical system might use a C18 column with a mobile phase of acetonitrile and water with an acidic modifier, and UV detection around 280-290 nm.[16]

  • UV-Visible Spectrophotometry: This is a simpler and faster method. The maximum absorbance (λmax) of fenofibrate is often measured around 286-289 nm.[2][17][18] When working with formulations containing oils or other excipients that may interfere, a surfactant solution (e.g., 0.5% sodium lauryl sulfate) can be used to create a micellar solution for accurate measurement.[17]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Dissolution Rate - Poor wettability of the fenofibrate powder.- Large particle size.- Crystalline nature of the drug.- Employ particle size reduction techniques like micronization or nanocrystal formation.[7][8]- Prepare solid dispersions with hydrophilic carriers (e.g., PEGs, poloxamers) to improve wettability.[11][12]- Consider complexation with cyclodextrins.[6][7]
Inconsistent Dissolution Profiles - Agglomeration of drug particles.- Non-uniform mixing with excipients.- Variability in experimental conditions (e.g., agitation speed, temperature).- Use appropriate amounts of stabilizers or surfactants to prevent agglomeration.[19]- Ensure homogeneous mixing of the drug and excipients using techniques like geometric dilution.- Strictly control all experimental parameters as defined in your protocol.
Precipitation During Experiment - Supersaturation leading to crystallization.- Change in solvent composition or pH.- Incorporate polymeric precipitation inhibitors (PPIs) into your formulation.[13]- Optimize the drug-to-carrier ratio in solid dispersions.- Maintain a constant pH and solvent composition throughout the experiment.
Low Drug Loading in Formulations - Limited solubility of fenofibrate in the carrier matrix.- Inefficient preparation method.- Screen different carriers to find one with higher solubilizing capacity for fenofibrate.- Optimize the parameters of your formulation process (e.g., temperature in melt methods, solvent selection in solvent evaporation).- For suspensions, stabilized nanoparticles can be centrifuged and resuspended to increase drug loading.[19]

Quantitative Data Summary

The following tables summarize the reported improvements in fenofibrate solubility and dissolution using various enhancement techniques.

Table 1: Solubility Enhancement of Fenofibrate

Enhancement Technique Carrier/System Solubility Improvement Reference
Solid DispersionHPMCASFrom 0.3 mg/mL (pure drug) to 3.25±0.14 mg/mL[2]
Solid DispersionPEG 10000 and TPGS15-fold increase (from 4.14 µg/ml to 63.67 µg/ml)[1]
Melt GranulationHydrophilic polymers and surfactantsSignificantly higher solubility compared to pure drug[12]

Table 2: Dissolution Rate Enhancement of Fenofibrate

Enhancement Technique Carrier/System Dissolution Improvement Reference
Solid Dispersion (SAS Process)P407 and TPGS~95.1% release in 60 min vs. 19.5% for pure drug[5]
Melt GranulationPEG-6000 and Poloxamer-127>90% release in 60 min vs. ~20% for pure drug in 20 min[12]
Solid DispersionPoloxamer 407 (1:8 ratio)14-fold increase after 60 min[11]
Solid DispersionPEG 6000 (1:10 ratio)8-fold increase after 60 min[11]
ComplexationHPβCD (1:1.5 ratio) with Ludiflash99.26% release[10]

Experimental Protocols

Protocol 1: Preparation of Fenofibrate Solid Dispersion by Solvent Evaporation Method
  • Dissolution: Dissolve a specific ratio of fenofibrate and a hydrophilic carrier (e.g., HPMCAS, PVP K-30) in a suitable organic solvent (e.g., methanol, acetone) with constant stirring until a clear solution is obtained.

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for a sufficient duration (e.g., 24 hours) to remove any residual solvent.

  • Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing of Fenofibrate Formulations
  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Dissolution Medium: Prepare a suitable dissolution medium. Due to fenofibrate's low aqueous solubility, a surfactant such as sodium lauryl sulfate (SLS) is often added (e.g., 0.05M or 20 mM SLS in water or buffer).[6][15]

  • Test Conditions: Maintain the temperature of the dissolution medium at 37 ± 0.5°C and the paddle speed at a specified rate (e.g., 75 rpm).[6]

  • Sample Introduction: Introduce a precisely weighed amount of the fenofibrate formulation into each dissolution vessel containing 900 mL of the medium.

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium (e.g., 5 mL). Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Dilute the filtrate with the dissolution medium if necessary to bring the concentration within the analytical range.

  • Analysis: Determine the concentration of dissolved fenofibrate in each sample using a validated analytical method, such as UV-Vis spectrophotometry at ~286-289 nm or HPLC.[2][16][17][18]

  • Calculation: Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_analysis Analysis start Start: Weigh Fenofibrate & Carrier dissolve Dissolve in Organic Solvent start->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry size Pulverize & Sieve dry->size store Store in Desiccator size->store diss_test In Vitro Dissolution Testing store->diss_test Introduce Formulation sampling Time-point Sampling diss_test->sampling analysis UV-Vis/HPLC Analysis sampling->analysis data Calculate % Drug Released analysis->data

Caption: Workflow for Solid Dispersion Preparation and Dissolution Analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Issue: Poor Fenofibrate Solubility/Dissolution cause1 Large Particle Size issue->cause1 cause2 Poor Wettability issue->cause2 cause3 Crystalline Form issue->cause3 cause4 Precipitation issue->cause4 sol1 Particle Size Reduction (Micronization, Nanocrystals) cause1->sol1 sol2 Solid Dispersions (Hydrophilic Carriers) cause2->sol2 sol4 Use of Surfactants cause2->sol4 cause3->sol2 sol3 Complexation (Cyclodextrins) cause3->sol3 sol5 Incorporate PPIs cause4->sol5

References

Technical Support Center: Preventing Fenofibric Acid Ethyl Ester (Fenofibrate) Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with fenofibric acid ethyl ester (commonly known as fenofibrate) precipitation in cell culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (fenofibrate) precipitating in the cell culture medium?

A1: this compound (fenofibrate) is a highly lipophilic compound with very low aqueous solubility.[1] When a concentrated stock solution of fenofibrate, typically prepared in an organic solvent like DMSO, is diluted into the aqueous environment of cell culture media, the fenofibrate concentration may exceed its solubility limit, leading to precipitation.

Q2: What is the difference between fenofibric acid and this compound (fenofibrate)?

A2: this compound (fenofibrate) is a prodrug that is pharmacologically inactive. In vivo, it is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid.[2][3] For in vitro studies, it is crucial to consider which form is more appropriate for your experimental goals. Using fenofibric acid directly can circumvent issues related to the rate and extent of conversion from the prodrug in your specific cell line.[4]

Q3: What is the recommended solvent for preparing a fenofibrate stock solution?

A3: Due to its poor water solubility, fenofibrate should first be dissolved in a suitable organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a commonly used solvent.[4][5] Other options include ethanol and dimethylformamide (DMF).[6]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The final concentration of the organic solvent in your cell culture medium should be kept as low as possible, typically below 0.1%, to avoid solvent-induced toxicity.[4] It is essential to include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the fenofibrate.[4]

Q5: Can I do anything to increase the solubility of fenofibrate in my cell culture medium?

A5: Yes, several approaches can be taken. The use of surfactants, such as sodium lauryl sulfate, can significantly increase the aqueous solubility of fenofibrate. Another effective method is the use of cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), which can form inclusion complexes with fenofibrate and enhance its solubility and dissolution rate.[7][8][9]

Troubleshooting Guides

Issue: Precipitate Observed in Cell Culture Medium After Adding Fenofibrate

Potential Cause Troubleshooting Steps
Fenofibrate concentration exceeds its solubility limit in the medium. 1. Lower the final concentration: Test a range of lower final concentrations of fenofibrate in your experiment. 2. Optimize stock solution dilution: When preparing the working solution, add the stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. 3. Pre-warm the medium: Adding the stock solution to pre-warmed media (37°C) can sometimes help improve solubility.
High final concentration of the organic solvent. 1. Prepare a more concentrated stock solution: This will allow you to add a smaller volume to the cell culture medium to achieve the desired final concentration, thereby reducing the final solvent concentration. 2. Verify solvent tolerance: Determine the maximum percentage of your chosen solvent that your specific cell line can tolerate without affecting viability or behavior.
Interaction with media components. 1. Serum effects: Components in fetal bovine serum (FBS) can bind to fenofibrate. Consider testing different concentrations of FBS or using a serum-free medium if your cell line permits.[4] 2. pH of the medium: Although fenofibrate's solubility is not significantly influenced by pH as it has no ionizable group, ensure your medium is properly buffered.[1]
Instability of the prepared working solution. 1. Prepare fresh working solutions: It is recommended to prepare the diluted working solution of fenofibrate in the cell culture medium immediately before each experiment.[4] 2. Storage of aqueous solutions: Aqueous solutions of fenofibrate are not recommended for long-term storage; use them on the same day they are prepared.[6]

Data Presentation

Table 1: Solubility of this compound (Fenofibrate) in Various Solvents

Solvent Solubility
WaterInsoluble (~6 µg/mL)[1]
Ethanol~1 mg/mL[6]
DMSO~15 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
1:3 solution of DMF:PBS (pH 7.2)0.25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of Fenofibrate Stock and Working Solutions for Cell Culture

  • Materials:

    • This compound (Fenofibrate) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Sterile cell culture medium

  • Procedure for Stock Solution Preparation (e.g., 50 mM in DMSO):

    • Weigh the appropriate amount of fenofibrate powder in a sterile microcentrifuge tube. The molecular weight of fenofibrate is 360.83 g/mol .

    • Add the calculated volume of sterile DMSO to achieve a 50 mM concentration.

    • Vortex the tube until the fenofibrate is completely dissolved. This high-concentration stock solution can be stored at -20°C for future use.

  • Procedure for Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Serially dilute the stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 10, 30, 100 µM).

    • Crucially , ensure the final concentration of DMSO in the medium is below 0.1% (or a pre-determined non-toxic level for your cells).

    • Add the diluted fenofibrate solution to your cell cultures immediately.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without fenofibrate. This is essential to distinguish the effects of fenofibrate from any potential effects of the solvent.[4]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_experiment Cell Treatment weigh Weigh Fenofibrate dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock dilute Dilute in Warm Media (<0.1% DMSO) thaw->dilute treat Treat Cells Immediately dilute->treat vehicle Include Vehicle Control dilute->vehicle Parallel Control

Caption: Workflow for preparing fenofibrate solutions for cell culture experiments.

troubleshooting_workflow start Precipitation Observed in Media check_conc Is final concentration too high? start->check_conc check_solvent Is solvent % too high? check_conc->check_solvent No reduce_conc Lower final fenofibrate concentration check_conc->reduce_conc Yes check_prep Was working solution freshly prepared? check_solvent->check_prep No adjust_stock Increase stock concentration to reduce added volume check_solvent->adjust_stock Yes solution Consider solubility enhancers (e.g., cyclodextrins) check_prep->solution No remake Prepare fresh working solution immediately before use check_prep->remake Yes

Caption: Decision-making workflow for troubleshooting fenofibrate precipitation.

References

Technical Support Center: Stability of Fenofibric Acid Ethyl Ester in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibric acid ethyl ester. The information is designed to address common challenges encountered during experimental procedures involving its stability in aqueous solutions.

Troubleshooting Guides

Issue: Rapid Degradation of this compound in Solution

Symptoms:

  • Loss of parent compound peak and appearance of new peaks in HPLC analysis shortly after sample preparation.

  • Inconsistent results in bioassays or analytical tests.

  • Precipitate formation in the aqueous solution.

Possible Causes and Solutions:

Cause Explanation Recommended Action
pH-Mediated Hydrolysis Ester linkages, such as the one in this compound, are susceptible to hydrolysis, particularly under alkaline and acidic conditions. Fenofibrate, the isopropyl ester of fenofibric acid, is known to hydrolyze to fenofibric acid under alkaline conditions.[1][2] A similar pathway is expected for the ethyl ester.- Maintain the pH of the aqueous solution within a neutral range (pH 6-7.5) for enhanced stability.- If the experimental design requires acidic or basic conditions, prepare solutions immediately before use and conduct experiments at low temperatures to minimize degradation.- Use buffered solutions to maintain a stable pH.
High Temperature Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.- Store stock and working solutions at refrigerated temperatures (2-8 °C).- For long-term storage, consider storing solutions at -20 °C or below.[3]- Avoid repeated freeze-thaw cycles.
Enzymatic Degradation If the aqueous solution contains biological components (e.g., cell culture media, plasma), esterases may be present that can rapidly hydrolyze the ethyl ester to fenofibric acid.[2][4]- Prepare solutions using purified water or buffers.- If working with biological matrices, conduct experiments on ice and analyze samples promptly.- Consider the use of esterase inhibitors if compatible with the experimental design.
Issue: Poor Aqueous Solubility and Precipitation

Symptoms:

  • Cloudiness or visible precipitate in the prepared aqueous solution.

  • Low and variable analytical readings.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Low Intrinsic Solubility Fenofibric acid and its esters are lipophilic and have low solubility in water.[5] Fenofibric acid's solubility in PBS at pH 7.2 is approximately 0.5 mg/ml.[6]- Prepare a stock solution in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) before diluting with the aqueous buffer.[3][6]- Ensure the final concentration of the organic solvent is low to avoid physiological effects in biological assays.[6]- Use of co-solvents or solubility enhancers may be necessary for achieving higher concentrations.
pH Effects on Solubility The solubility of fenofibric acid, the primary hydrolytic degradant, is pH-dependent. It has poor solubility at gastric pH but better solubility at intestinal pH.[7]- For experiments involving the degradation product, be mindful of the solution's pH to maintain its solubility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: While specific studies on the ethyl ester are limited, based on the well-documented degradation of fenofibrate (the isopropyl ester), the primary degradation pathway is the hydrolysis of the ester bond to form fenofibric acid.[2][4] This hydrolysis is significantly influenced by pH, with increased rates under both acidic and alkaline conditions.[1]

Q2: What are the expected degradation products of this compound?

A2: The main degradation product from hydrolysis is fenofibric acid (2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid).[1] Under acidic conditions, there is a possibility of other degradation products forming, as seen with fenofibrate which can form a methyl ester under acidic hydrolysis in the presence of methanol.[1][8] Therefore, it is crucial to characterize any new peaks that appear in stability studies. This compound is noted as impurity E in the European Pharmacopoeia monograph for fenofibrate.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating analytical method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is recommended.[1][2] The method should be capable of separating the parent compound (this compound) from its primary degradant (fenofibric acid) and any other potential impurities. A typical detection wavelength for fenofibric acid and related compounds is around 286 nm.[1][2]

Q4: What are the general guidelines for conducting forced degradation studies on this compound?

A4: Forced degradation studies, as outlined by ICH guidelines, are essential to understand the degradation pathways and to develop stability-indicating methods.[8][9][10] The following conditions are typically employed:

  • Acid Hydrolysis: 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[8][10]

  • Base Hydrolysis: 0.1 N NaOH at room temperature. Given the high lability of esters to base hydrolysis, milder conditions may be necessary to control the degradation rate.[8][10]

  • Oxidation: 3% H₂O₂ at room temperature.[10]

  • Thermal Degradation: Exposing the solid or solution to elevated temperatures (e.g., 60-80°C).

  • Photostability: Exposing the solution to a combination of UV and visible light.[9]

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[8][10]

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). After incubation, cool the solution and neutralize it with an appropriate amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). After incubation, neutralize the solution with an appropriate amount of 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for a specified period (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it with the mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze it by a validated stability-indicating RP-HPLC method.

  • Data Evaluation: Quantify the amount of this compound remaining and the amount of fenofibric acid and other degradants formed.

RP-HPLC Method for Stability Testing

The following is a starting point for an RP-HPLC method, which should be validated for specificity, linearity, precision, and accuracy.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a ratio of 70:30 (v/v)[2]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 286 nm[1][2]
Column Temperature 25°C[8]
Injection Volume 20 µL

Visualizations

degradation_pathway fenofibric_acid_ethyl_ester This compound fenofibric_acid Fenofibric Acid fenofibric_acid_ethyl_ester->fenofibric_acid Hydrolysis (H₂O) Influenced by pH and Temperature

Caption: Primary degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions acid Acid Hydrolysis analysis RP-HPLC Analysis acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolysis photo->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidation start->thermal start->photo evaluation Data Evaluation and Degradation Profile analysis->evaluation

References

Technical Support Center: Optimizing Fenofibric Acid Ethyl Ester (Fenofibrate) Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of fenofibric acid ethyl ester, commonly known as fenofibrate, in in vitro assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions and overcome common challenges. As fenofibrate is a prodrug, it is important to note that it is rapidly hydrolyzed by cellular esterases into its active metabolite, fenofibric acid, which is responsible for the observed biological effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of fenofibric acid in vitro?

A1: Fenofibric acid, the active metabolite of fenofibrate, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription. This is the primary mechanism for its effects on lipid metabolism and inflammation.[1][2][3][4][5][6]

Q2: What is the difference between fenofibrate and fenofibric acid for in vitro studies?

A2: Fenofibrate is the isopropyl ester prodrug of fenofibric acid.[4] In vivo, fenofibrate is rapidly hydrolyzed by esterases in the blood and tissues to its active form, fenofibric acid.[7] In in vitro systems, particularly with live cells, this conversion also occurs due to intracellular esterases. For most cell-based assays, applying fenofibrate will result in the generation of fenofibric acid, which then exerts its effects. If the experimental goal is to study the direct effects of the active compound, using fenofibric acid may be preferable.

Q3: How do I prepare a stock solution of fenofibrate for my in vitro experiments?

A3: Due to its poor water solubility, fenofibrate should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent. To minimize the risk of solvent-induced toxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% (v/v). Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the fenofibrate.[8]

Troubleshooting Guides

Issue 1: Precipitation of Fenofibrate in Cell Culture Medium

Question: I observed a precipitate in my cell culture medium after adding the fenofibrate stock solution. What could be the cause and how can I prevent it?

Potential Causes and Solutions:

  • Exceeding Solubility Limit: Fenofibrate has low aqueous solubility. Adding a high volume of a concentrated stock solution directly to the medium can cause it to crash out of solution.

    • Solution: Prepare a higher concentration stock solution so that a smaller volume is needed to achieve the final desired concentration. Perform serial dilutions in pre-warmed (37°C) culture medium.[9]

  • "Salting Out" Effect: Cell culture media are rich in salts, which can decrease the solubility of hydrophobic compounds like fenofibrate.

    • Solution: Add the fenofibrate stock solution to the medium dropwise while gently swirling the tube or plate. This gradual introduction helps to avoid localized high concentrations that can lead to precipitation.[9]

  • Low Temperature of Media: Adding a room temperature or cold stock solution to cold media can decrease the solubility of the compound.

    • Solution: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.[9]

  • pH Shift in Media: Changes in the pH of the culture medium due to cellular metabolism can alter the solubility of fenofibrate over time.

    • Solution: Ensure your medium is adequately buffered and monitor the pH, especially for long-term experiments.[9]

Issue 2: Unexpected Cytotoxicity or Reduced Cell Viability

Question: I am observing significant cell death in my cultures treated with fenofibrate, which is not the intended outcome of my experiment. How can I troubleshoot this?

Potential Causes and Solutions:

  • High Fenofibrate Concentration: At higher concentrations, fenofibrate can induce apoptosis and have off-target effects, leading to cell death.[8][10]

    • Solution: Perform a dose-response experiment starting with a lower concentration range (e.g., 10-50 µM) to determine the optimal non-toxic concentration for your specific cell line and assay.[1][8] Monitor cell viability using standard assays like MTT, XTT, or trypan blue exclusion.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Solution: Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Always include a vehicle control (cells treated with the same concentration of DMSO as the fenofibrate-treated group) in your experiments to differentiate between compound- and solvent-induced effects.[8]

  • Mitochondrial Toxicity: Fenofibrate has been reported to affect mitochondrial function, which can lead to cell death.[8]

    • Solution: If mitochondrial toxicity is suspected, you can assess mitochondrial health by measuring the mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or cellular ATP levels.[8]

Issue 3: Inconsistent or No Observable Effect

Question: I am not observing the expected biological effect of fenofibrate in my in vitro assay, or my results are highly variable. What are the possible reasons?

Potential Causes and Solutions:

  • Differential PPARα Expression: The levels of PPARα can vary significantly between different cell lines and tissues.

    • Solution: Confirm the expression of PPARα in your cell line of interest using techniques like RT-qPCR or Western blotting. Choose a cell line known to express functional PPARα if its activation is the desired outcome.

  • Suboptimal Concentration or Treatment Duration: The effective concentration and the time required to observe an effect can vary depending on the cell type and the specific endpoint being measured.

    • Solution: Perform a comprehensive dose-response and time-course experiment to identify the optimal conditions for your experimental system.

  • Drug Adsorption to Plasticware: Hydrophobic compounds like fenofibrate can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.

    • Solution: Consider using low-adhesion plasticware or pre-coating the wells with a protein solution like bovine serum albumin (BSA) to minimize non-specific binding.

  • Off-Target Effects: At higher concentrations, fenofibrate may have off-target effects that are independent of PPARα, which could mask or confound the expected results.

    • Solution: To confirm that the observed effect is PPARα-dependent, consider using a PPARα antagonist (e.g., GW6471) in a co-treatment experiment. If the effect is abolished in the presence of the antagonist, it is likely mediated by PPARα.[8] Alternatively, using PPARα-knockout or knockdown cells can provide a more definitive answer.[8]

Data Presentation

Table 1: Recommended Starting Concentrations of Fenofibrate for In Vitro Assays
Cell Type/SystemAssayEffective Concentration RangeObserved Effect
Prostate Cancer Cells (PC3)Proliferation and Viability25-50 µMInhibition of proliferation and viability, pro-apoptotic responses.[1]
Gastric Carcinoma Cells (MGC803, SGC7901)Proliferation and Apoptosis50-400 µMConcentration- and time-dependent inhibition of proliferation, induction of apoptosis.[10]
Glioblastoma Cells (LN-229)Mitochondrial Respiration50 µMInhibition of mitochondrial respiration.[11]
Endometrial Cancer Cells (Ishikawa, ECC-1)Cell Growth and Apoptosis> 25 µMInhibition of cell growth, increased apoptosis.[2]
Trophoblast-derived Cells (HTR8/SVneo)Migration and InvasionNot specified, used as a PPARα agonistReduced migration and invasion.[6]
P-glycoprotein Inhibition Assay (L-MDR1 cells)Calcein-AM Uptake~7.1 µM (EC50)Inhibition of P-glycoprotein mediated transport.[12]

Note: The concentrations listed above are intended as a starting point. The optimal concentration for your specific experiment must be determined empirically.

Experimental Protocols

Protocol 1: Preparation of Fenofibrate Working Solutions
  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh the required amount of fenofibrate powder.

    • Dissolve the powder in sterile DMSO to a final concentration of 10-50 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.

    • Crucially, add the fenofibrate stock solution to the medium dropwise while gently swirling the medium to prevent precipitation.

    • Ensure the final concentration of DMSO in the medium is below 0.1% (v/v).

Protocol 2: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Remove the old medium and add fresh medium containing various concentrations of fenofibrate (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fenofibrate Fenofibrate (this compound) Esterases Esterases Fenofibrate->Esterases Hydrolysis Fenofibric_Acid Fenofibric Acid (Active Metabolite) Esterases->Fenofibric_Acid PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Biological_Effects Biological Effects (e.g., Lipid Metabolism, Anti-inflammatory) Gene_Transcription->Biological_Effects

Caption: Mechanism of action of this compound (fenofibrate).

Troubleshooting_Workflow cluster_precipitation Precipitation Solutions cluster_cytotoxicity Cytotoxicity Solutions cluster_no_effect No Effect Solutions Start Experiment with Fenofibrate Problem Precipitation in Media? Start->Problem Cytotoxicity Unexpected Cytotoxicity? Problem->Cytotoxicity No Sol_Precipitation 1. Use pre-warmed media. 2. Add stock solution dropwise. 3. Check final concentration. Problem->Sol_Precipitation Yes No_Effect Inconsistent or No Effect? Cytotoxicity->No_Effect No Sol_Cytotoxicity 1. Lower fenofibrate concentration. 2. Verify DMSO concentration <0.1%. 3. Include vehicle control. Cytotoxicity->Sol_Cytotoxicity Yes Success Successful Experiment No_Effect->Success No Sol_No_Effect 1. Confirm PPARα expression. 2. Optimize concentration and time. 3. Use PPARα antagonist/knockout. No_Effect->Sol_No_Effect Yes Sol_Precipitation->Start Sol_Cytotoxicity->Start Sol_No_Effect->Start

Caption: Troubleshooting workflow for in vitro experiments with fenofibrate.

References

Technical Support Center: Fenofibric Acid Ethyl Ester Hydrolysis in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibric acid ethyl ester (ethyl fenofibrate), the prodrug of fenofibric acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected rate of hydrolysis of this compound (fenofibrate) in cell culture?

Fenofibrate is a prodrug that is designed to be rapidly hydrolyzed by endogenous esterases to its pharmacologically active metabolite, fenofibric acid.[1] In cell culture, particularly with primary hepatocytes and liver cell lines, this conversion is generally considered to be rapid and complete.

One study using primary cultures of rat hepatocytes found that [14C]-fenofibrate was completely metabolized within 24 hours.[2] The primary metabolites were identified as fenofibric acid and its glucuronidated form.[2] Another investigation in human glioblastoma cell lines (LN-229) exposed to 50 μM of fenofibrate for 24 hours resulted in measurable intracellular concentrations of both fenofibrate and its metabolite, fenofibric acid.[3]

While specific kinetic rates (e.g., half-life) in various cell lines are not extensively published, the available data suggests that researchers should expect significant to complete hydrolysis of the ethyl ester within a standard 24-hour cell culture experiment.

Q2: Which enzymes are responsible for the hydrolysis of this compound in cells?

The hydrolysis of the ethyl ester bond in fenofibrate is catalyzed by carboxylesterases (CES).[4] These are a ubiquitous class of enzymes found in various tissues, with high levels of activity in the liver.[4] In humans, carboxylesterase 1A (hCES1A) plays a predominant role in the hydrolysis of fenofibrate in the liver and lung.[4]

Q3: Will this compound be hydrolyzed in cell culture medium alone?

The stability of this compound in cell culture medium is dependent on the presence of esterases. Standard cell culture medium without serum contains minimal to no esterase activity, and therefore, hydrolysis is expected to be slow. However, if the medium is supplemented with serum (e.g., fetal bovine serum, FBS), which contains esterases, a degree of hydrolysis can be expected to occur even before the compound interacts with the cells. The rate of this abiotic hydrolysis will depend on the type and concentration of the serum, as well as the incubation temperature and pH.

Q4: How can I confirm the conversion of this compound to fenofibric acid in my cell culture experiment?

The most common method to confirm and quantify the conversion is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] These methods allow for the separation and quantification of both the parent compound (this compound) and its metabolite (fenofibric acid) in cell lysates and culture medium.

Troubleshooting Guides

Issue 1: Incomplete or No Hydrolysis Observed

Possible Causes:

  • Low Esterase Activity in the Chosen Cell Line: Different cell lines exhibit varying levels of endogenous esterase activity. Cell lines not of hepatic origin may have significantly lower esterase activity.

  • Cell Health and Viability: Poor cell health can lead to reduced enzymatic activity.

  • Inhibitors in the Culture Medium or Test Compound: Components of the culture medium or impurities in the fenofibrate stock solution could inhibit esterase activity.

  • Incorrect Analytical Method: The analytical method may not be sensitive enough to detect the formation of fenofibric acid or may not be properly separating the parent drug from the metabolite.

Troubleshooting Steps:

  • Verify Cell Line Esterase Activity: If possible, perform a general esterase activity assay on your cell lysate using a generic substrate (e.g., p-nitrophenyl acetate) to confirm the presence of active esterases.

  • Use a Positive Control Cell Line: Include a cell line with known high esterase activity, such as primary hepatocytes or HepG2 cells, as a positive control.

  • Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the cells are healthy at the time of the experiment.

  • Prepare Fresh Stock Solutions: Ensure that the fenofibrate stock solution is freshly prepared in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the cell culture medium is not toxic to the cells.

  • Optimize Analytical Method: Validate your HPLC or LC-MS method to ensure it can adequately separate and quantify both fenofibrate and fenofibric acid. Check for matrix effects from the cell lysate or culture medium.

Issue 2: High Variability in Hydrolysis Rates Between Experiments

Possible Causes:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can lead to different levels of esterase expression.

  • Variable Serum Lots: Different lots of serum can have varying levels of esterase activity, affecting the amount of hydrolysis that occurs in the medium.

  • Inconsistent Incubation Times: Precise timing of compound addition and sample collection is critical for reproducible results.

  • Sample Processing and Storage: Degradation of the parent compound or metabolite during sample collection, processing, or storage can introduce variability.

Troubleshooting Steps:

  • Standardize Cell Culture Procedures: Use cells within a consistent passage number range and seed them at a consistent density to reach a target confluency for each experiment.

  • Pre-screen Serum Lots: If feasible, test different lots of serum for their baseline esterase activity before use in critical experiments.

  • Maintain Precise Timing: Use a timer and a consistent workflow for adding the test compound and collecting samples.

  • Standardize Sample Handling: Immediately process or flash-freeze samples after collection to prevent enzymatic or chemical degradation. Use consistent extraction and storage procedures.

Quantitative Data Summary

The following table summarizes the findings from the literature regarding the metabolism of this compound in in vitro systems.

SystemCompoundConcentrationIncubation TimeResultReference
Primary Rat Hepatocytes[14C]-FenofibrateNot Specified24 hoursComplete metabolism to fenofibric acid and its glucuronide.[2]
Human Glioblastoma Cells (LN-229)Fenofibrate50 µM24 hoursIntracellular presence of both fenofibrate and fenofibric acid was quantified.[3]

Experimental Protocols

Protocol 1: General Method for Assessing Fenofibrate Hydrolysis in Adherent Cell Culture

  • Cell Seeding: Plate the cells of interest in a multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells in their recommended medium, temperature, and CO2 concentration.

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Dosing: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Collection:

    • Medium: At each time point, collect an aliquot of the cell culture medium.

    • Cell Lysate: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by scraping into a solvent like methanol.

  • Sample Processing:

    • Centrifuge the cell lysate to pellet cellular debris.

    • Collect the supernatant.

    • Perform a protein precipitation step if necessary (e.g., by adding cold acetonitrile) to remove proteins that could interfere with the analysis.

  • Analysis: Analyze the processed medium and cell lysate samples by a validated HPLC or LC-MS method to determine the concentrations of this compound and fenofibric acid.

Visualizations

Hydrolysis_Pathway Fenofibrate This compound (Fenofibrate) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Hydrolysis Ethanol Ethanol Esterases Carboxylesterases (e.g., hCES1A) Esterases->Fenofibric_Acid Water H₂O Water->Fenofibric_Acid

Caption: Enzymatic hydrolysis of this compound.

Troubleshooting_Workflow Start Inconsistent or Low Hydrolysis of Ethyl Fenofibrate Check_Cells Assess Cell Health and Confluency Start->Check_Cells Check_Esterase_Activity Confirm Esterase Activity (General Assay or Positive Control Cell Line) Check_Cells->Check_Esterase_Activity Healthy & Confluent Standardize_Culture Standardize Cell Culture Protocol (Passage, Seeding Density) Check_Cells->Standardize_Culture Unhealthy or Inconsistent Check_Medium Investigate Medium Components (e.g., Serum Lot Variation) Check_Esterase_Activity->Check_Medium Activity Confirmed Use_Positive_Control Switch to a High-Activity Cell Line or Use Positive Control Check_Esterase_Activity->Use_Positive_Control Low/No Activity Check_Analysis Validate Analytical Method (HPLC/LC-MS) Check_Medium->Check_Analysis No Obvious Issues Pre_Screen_Serum Pre-screen Serum Lots for Esterase Activity Check_Medium->Pre_Screen_Serum High Variability Optimize_Analysis Optimize Sample Prep and Analytical Method Parameters Check_Analysis->Optimize_Analysis Method Issues Resolved Issue Resolved Check_Analysis->Resolved Method Validated Standardize_Culture->Check_Cells Use_Positive_Control->Resolved Pre_Screen_Serum->Resolved Optimize_Analysis->Resolved

Caption: Troubleshooting inconsistent fenofibrate hydrolysis.

References

Technical Support Center: Troubleshooting Fenofibric Acid and Fenofibrate Experimental Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fenofibric acid and its prodrug, fenofibrate. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high variability in my experimental results with fenofibrate?

Variability in fenofibrate experiments can stem from its physicochemical properties and its mechanism of action. Fenofibrate is a prodrug that is converted to its active metabolite, fenofibric acid.[1] This conversion and subsequent action can be influenced by several factors:

  • Poor Water Solubility : Fenofibrate is practically insoluble in water, which can lead to inconsistent concentrations in aqueous experimental media.[1][2]

  • Prodrug Conversion : The rate and extent of conversion of fenofibrate to fenofibric acid can vary between different experimental systems (e.g., cell lines, animal models), introducing variability. Some researchers choose to use fenofibric acid directly to circumvent this issue.

  • PPARα Expression Levels : Fenofibric acid's primary mechanism of action is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] The expression level of PPARα can differ significantly between tissues, cell types, and animal species, leading to varied responses.[1]

  • Genetic Factors : Genetic polymorphisms in the PPARA gene or in the genes it regulates can alter the response to fenofibric acid.[1]

  • Species-Specific Metabolism : The metabolism of fenofibric acid varies between species. For instance, humans primarily excrete the glucuronide conjugate in urine, while rats and dogs predominantly excrete fenofibric acid and its reduced form in feces.[1]

Q2: My in vitro results are inconsistent. What are the common pitfalls?

Inconsistent in vitro results are often traced back to issues with compound preparation and culture conditions.

  • Stock Solution Preparation : Due to its poor solubility, fenofibrate requires an organic solvent, typically DMSO, for stock solutions. Ensure the final DMSO concentration in your cell culture medium is low (generally <0.1%) and consistent across all treatment and control groups to avoid solvent-induced toxicity.[1][3]

  • Precipitation in Media : Diluting the DMSO stock into aqueous culture media can cause the compound to precipitate, reducing the effective concentration. Visually inspect for precipitation and consider using fenofibric acid, which has better solubility in buffered solutions.

  • Serum Protein Binding : Components in fetal bovine serum (FBS) can bind to fenofibric acid, reducing its bioavailability.[1] Consider testing a range of FBS concentrations or using serum-free media if your cell line permits.[1] Fenofibric acid glucuronide, a major metabolite, has been shown to covalently bind to plasma proteins.[4]

  • Cellular Health and Confluency : Ensure cells are healthy and at a consistent confluency level at the time of treatment. High confluency can alter cellular metabolism and drug responsiveness.[1]

Q3: I'm seeing unexpected cytotoxicity in my cell-based assays. What could be the cause?

Unexpected cell death can be due to off-target effects or issues with your experimental setup.

  • Solvent Toxicity : High concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic to cells. Always include a vehicle control (media with the same final solvent concentration) to assess this.[3]

  • Off-Target Effects : At higher concentrations, fenofibric acid can have off-target effects independent of PPARα activation.[1] These can include mitochondrial toxicity through inhibition of mitochondrial complex I.[3]

  • Compound Degradation : Fenofibrate is unstable under basic and acidic conditions, which can lead to the formation of degradation products with different activity profiles.[5][6][7] Ensure the pH of your experimental media is stable.

Q4: How can I improve the oral bioavailability and reduce variability in my animal studies?

The low aqueous solubility of fenofibrate is a major hurdle for in vivo oral dosing, leading to poor and variable absorption.[2][8]

  • Formulation Strategy : Using advanced formulations such as micronized or nanoparticle suspensions, or solid dispersions can significantly improve solubility and bioavailability.[2][9]

  • Vehicle Selection : For preclinical studies, fenofibrate can be suspended in vehicles like a 0.5% w/v carboxymethyl cellulose solution.[8]

  • Genetic Background of Animals : Different strains of animals can have varied metabolic responses to the drug. Using inbred strains can help minimize genetic heterogeneity.[1]

Troubleshooting Guides

Guide 1: Inconsistent Analytical Quantification

If you are experiencing variability in the quantification of fenofibric acid using HPLC or UPLC, consider the following:

IssuePotential CauseRecommended Action
Variable Peak Areas Incomplete solubilization of the analyte.Ensure complete dissolution of standards and samples. Use of an appropriate organic solvent is crucial.
Instability of the compound in the analytical solvent.Fenofibrate is unstable in alkaline and acidic conditions.[5][6] Ensure the pH of your mobile phase and sample diluent is appropriate.
Inconsistent injection volumes.Check the autosampler for proper function and ensure there are no air bubbles in the sample.
Peak Tailing or Splitting Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.
Inappropriate mobile phase pH.Adjust the mobile phase pH. For fenofibric acid, a slightly acidic pH (e.g., pH 2.5-4.0) is often used.[10][11]
Carryover Strong binding of fenofibrate to the column.Extend the gradient with a high percentage of organic solvent to ensure the compound elutes completely.[12] Include blank injections between samples.
ParameterHPLC Method[13]UPLC Method[10]
Column Reverse-phaseBEH C18 (50 x 2.1mm, 1.7µm)
Mobile Phase IsocraticAmmonium acetate buffer, acetonitrile, tetrahydrofuran (585:360:50 v/v/v), pH 4.0
Detection UV at 285 nmUV at 248 nm
Linear Range 0.5 to 40 mg/L8.87-62.09 µg/mL
Accuracy 98.65% to 102.4%99.8-100.1% (mean recovery)
Precision (Within-day) 1.0% to 2.2%0.3% RSD
Precision (Between-day) 2.0% to 6.2%0.3% RSD

Experimental Protocols

Protocol 1: Preparation of Fenofibrate Stock Solution for In Vitro Assays
  • Weighing : Accurately weigh the required amount of fenofibrate powder in a sterile microcentrifuge tube.

  • Dissolution : Add pure, sterile DMSO to the powder to achieve a high-concentration stock solution (e.g., 10-50 mM).[1]

  • Vortexing : Vortex the solution thoroughly until the fenofibrate is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Storage : Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solution : On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is below 0.1% and is consistent across all wells, including the vehicle control.[1][3]

Protocol 2: Quantification of Fenofibric Acid in Plasma by Protein Precipitation

This is a general protocol and should be optimized for your specific analytical method.

  • Sample Collection : Collect blood samples into tubes containing an appropriate anticoagulant (e.g., heparin).

  • Plasma Separation : Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation : To a 200 µL plasma sample, add an internal standard. Precipitate the plasma proteins by adding 400 µL of cold acetonitrile.[1]

  • Vortexing : Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation : Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional) : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a known volume of the mobile phase.

  • Analysis : Analyze the sample by HPLC or UPLC.

Visualizations

Signaling Pathway of Fenofibric Acid

Fenofibric_Acid_Pathway cluster_cell Cell cluster_effects Physiological Effects Fenofibrate Fenofibrate (Prodrug) Fenofibric_Acid Fenofibric Acid (Active Metabolite) Fenofibrate->Fenofibric_Acid Esterases PPARa PPARα Fenofibric_Acid->PPARa Activation PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Increased Transcription Lipolysis ↑ Lipoprotein Lipase (Increased Lipolysis) Target_Genes->Lipolysis ApoCIII ↓ Apoprotein CIII Target_Genes->ApoCIII VLDL_Catabolism ↑ VLDL Catabolism Lipolysis->VLDL_Catabolism ApoCIII->VLDL_Catabolism Lipid_Lowering Lipid Lowering Effects (↓ Triglycerides) VLDL_Catabolism->Lipid_Lowering

Caption: Mechanism of action of fenofibrate leading to lipid-lowering effects.

Troubleshooting Workflow for In Vitro Experiments

In_Vitro_Troubleshooting Start High Variability or Unexpected Cytotoxicity Check_Solubility Check Compound Solubility in Media Start->Check_Solubility Precipitation Precipitation Observed? Check_Solubility->Precipitation Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Use_Fenofibric_Acid Consider Using Fenofibric Acid Directly Precipitation->Use_Fenofibric_Acid Yes Check_Solvent Check Vehicle Control for Toxicity Precipitation->Check_Solvent No Lower_Conc->Check_Solvent Use_Fenofibric_Acid->Check_Solvent Solvent_Toxic Toxicity Observed? Check_Solvent->Solvent_Toxic Lower_Solvent Lower Final Solvent Concentration (<0.1%) Solvent_Toxic->Lower_Solvent Yes Check_Cells Assess Cell Health and Confluency Solvent_Toxic->Check_Cells No Lower_Solvent->Check_Cells Inconsistent_Cells Inconsistent? Check_Cells->Inconsistent_Cells Standardize_Culture Standardize Seeding Density and Treatment Confluency Inconsistent_Cells->Standardize_Culture Yes Check_Serum Investigate Serum Effects Inconsistent_Cells->Check_Serum No Standardize_Culture->Check_Serum Serum_Binding Suspect Serum Protein Binding? Check_Serum->Serum_Binding Reduce_Serum Reduce FBS% or Use Serum-Free Media Serum_Binding->Reduce_Serum Yes Off_Target Consider Off-Target Effects Serum_Binding->Off_Target No Reduce_Serum->Off_Target Dose_Response Perform Dose-Response Experiment Off_Target->Dose_Response Result_OK Results Improved Dose_Response->Result_OK

Caption: A logical workflow for troubleshooting common in vitro experimental issues.

Experimental Controls for Differentiating On-Target vs. Off-Target Effects

Experimental_Controls cluster_controls Control Strategies cluster_outcomes Interpretation Observed_Effect Observed Effect with Fenofibric Acid PPARa_Antagonist Co-treat with PPARα Antagonist (e.g., GW6471) Observed_Effect->PPARa_Antagonist PPARa_Null Use PPARα-null (PPARα-/-) Model Observed_Effect->PPARa_Null Other_Agonist Compare with other PPARα Agonists (e.g., WY-14643) Observed_Effect->Other_Agonist On_Target PPARα-Dependent (On-Target) PPARa_Antagonist->On_Target Effect is Blocked Off_Target PPARα-Independent (Off-Target) PPARa_Antagonist->Off_Target Effect Persists PPARa_Null->On_Target No Effect Observed PPARa_Null->Off_Target Effect Still Observed Other_Agonist->On_Target Similar Effect Observed Other_Agonist->Off_Target Effect is Unique to Fenofibrate

Caption: Strategies to distinguish between PPARα-dependent and independent effects.

References

Technical Support Center: Fenofibric Acid Ethyl Ester Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fenofibric acid ethyl ester. The information is designed to address common challenges encountered during the analysis of its impurity profile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:

  • Fenofibric Acid (Impurity B): A primary degradation product formed by the hydrolysis of the ester. It can also be a starting material for the synthesis of fenofibrate.[1][2]

  • Fenofibric Acid Methyl Ester (Impurity D): A related ester impurity.

  • Diester Impurities (e.g., Impurity C): Can be formed during the synthesis process.

  • Starting Material Isomers: Isomers of starting materials used in the synthesis of fenofibric acid can lead to isomeric impurities in the final product.[3]

  • Unreacted Starting Materials and Byproducts: Residual starting materials and byproducts from side reactions are a common source of impurities.[3][4]

Q2: What are the typical regulatory limits for these impurities?

A2: Regulatory limits for impurities are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). For fenofibrate capsules, the USP sets the following limits:

Impurity NameUSP DesignationLimit (%)
Fenofibric AcidFenofibrate Related Compound BNMT 0.5%
(4-Chlorophenyl)(4-hydroxyphenyl)methanoneFenofibrate Related Compound ANMT 0.1%
1-Methylethyl 2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy]-2-methylpropanoateFenofibrate Related Compound CNMT 0.2%
Any Other Unspecified Impurity-NMT 0.2%
Total Impurities-NMT 2.0%

NMT: Not More Than (Source: USP-NF)[5][6][7]

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation or stress study exposes a drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values (acidic, basic, and neutral).[8] This is done to:

  • Identify potential degradation products that could form under various storage and handling conditions.[8]

  • Establish the intrinsic stability of the molecule.

  • Elucidate the degradation pathways.

  • Develop and validate stability-indicating analytical methods that can effectively separate the drug from its degradation products.

Fenofibrate, for instance, has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions.[8][9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound and its impurities.

Issue 1: Peak Tailing in Chromatograms

  • Question: My peaks for fenofibric acid and its impurities are showing significant tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue in HPLC and can be caused by several factors:

    • Secondary Interactions: Analyte molecules can have secondary interactions with active sites (e.g., residual silanol groups) on the stationary phase.

      • Solution: Use a column with end-capping or a more inert stationary phase. Adjusting the mobile phase pH to be at least 2 units away from the pKa of the analyte can also help by ensuring the analyte is in a single ionic form.[11]

    • Column Overload: Injecting too much sample can lead to peak tailing.

      • Solution: Reduce the injection volume or dilute the sample.[11]

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak shape issues.

      • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the column is degraded, it may need to be replaced.

Issue 2: Peak Splitting or Shoulder Peaks

  • Question: I am observing split peaks or shoulders on my main analyte peak. What does this indicate?

  • Answer: Split or shoulder peaks can arise from several issues:

    • Co-eluting Impurities: A shoulder peak may indicate the presence of a closely eluting impurity.

      • Solution: Optimize the mobile phase composition, temperature, or gradient to improve the resolution between the two peaks. A smaller injection volume might also help to distinguish between two co-eluting peaks.[12]

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.

      • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

    • Column Void or Blockage: A void at the column inlet or a partially blocked frit can disrupt the sample band, leading to split peaks.

      • Solution: Inspect the column for voids. Replacing the column frit or the entire column may be necessary.[12]

    • Mobile Phase pH close to pKa: If the mobile phase pH is too close to the pKa of an analyte, both the ionized and non-ionized forms may be present, leading to peak splitting.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.

Issue 3: Inconsistent Retention Times

  • Question: The retention times for my peaks are shifting between injections. What are the possible causes?

  • Answer: Retention time shifts can be due to:

    • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of a volatile component can lead to shifts in retention time.

      • Solution: Ensure the mobile phase is prepared accurately and is well-mixed. Keep mobile phase reservoirs covered to prevent evaporation.

    • Fluctuations in Column Temperature: Temperature variations can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent column temperature.[13]

    • Pump Issues: Problems with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and shifting retention times.

      • Solution: Regularly maintain the HPLC pump, including checking for leaks and cleaning or replacing check valves as needed.

Experimental Protocols

1. HPLC Method for Impurity Profiling of this compound

This is a general method that can be used as a starting point and should be optimized and validated for your specific application.

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with the pH of the aqueous phase adjusted to 2.5 with phosphoric acid.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 286 nm.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. Forced Degradation Study Protocol

  • Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.[14]

  • Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature for a specified period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV light (e.g., 254 nm) and visible light for a specified duration.

After each stress condition, dilute the samples with the mobile phase to an appropriate concentration and analyze by HPLC to identify and quantify the degradation products.

Visualizations

impurity_formation cluster_synthesis Synthesis Pathway cluster_degradation Degradation Pathway Fenofibric_Acid Fenofibric Acid Fenofibric_Acid_Ethyl_Ester Fenofibric Acid Ethyl Ester Fenofibric_Acid->Fenofibric_Acid_Ethyl_Ester Esterification Ethanol Ethanol Ethanol->Fenofibric_Acid_Ethyl_Ester Esterification Unreacted_SM Unreacted Starting Materials Fenofibric_Acid_Ethyl_Ester->Unreacted_SM Byproducts Side-Reaction Byproducts Fenofibric_Acid_Ethyl_Ester->Byproducts Fenofibric_Acid_Ethyl_Ester_Deg Fenofibric Acid Ethyl Ester Hydrolysis Hydrolysis (Acid/Base) Fenofibric_Acid_Ethyl_Ester_Deg->Hydrolysis Oxidation Oxidation Fenofibric_Acid_Ethyl_Ester_Deg->Oxidation Degradation_Product_1 Fenofibric Acid Hydrolysis->Degradation_Product_1 Degradation_Product_2 Other Oxidative Degradants Oxidation->Degradation_Product_2

Caption: Impurity formation pathways for this compound.

hplc_workflow start Start: Impurity Analysis sample_prep 1. Sample Preparation (Dissolve and Filter) start->sample_prep hplc_analysis 2. HPLC Analysis (C18 Column, UV Detection) sample_prep->hplc_analysis chromatogram 3. Obtain Chromatogram hplc_analysis->chromatogram peak_integration 4. Peak Identification and Integration chromatogram->peak_integration quantification 5. Quantification (Compare to Standards) peak_integration->quantification No Issues troubleshoot Troubleshooting (Peak Shape, Retention Time) peak_integration->troubleshoot Issues? report 6. Report Results quantification->report troubleshoot->hplc_analysis Adjust Method

Caption: General workflow for HPLC-based impurity analysis.

References

Technical Support Center: Minimizing Cytotoxicity of Fenofibric Acid Ethyl Ester in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing the cytotoxic effects of fenofibric acid ethyl ester in cell-based assays. Due to its hydrophobic nature, working with this compound can present challenges such as precipitation and off-target toxicity, leading to inconsistent and unreliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating in the cell culture medium. What can I do?

A1: Compound precipitation is a common issue with hydrophobic molecules like this compound. Here are several strategies to address this:

  • Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in a suitable organic solvent such as DMSO or ethanol.[1] Ensure the final solvent concentration in your cell culture medium is minimal, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

  • Serial Dilution: Instead of adding the highly concentrated stock solution directly to your final volume of media, perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[2] This gradual dilution can prevent the compound from "crashing out" of the solution.

  • Temperature Considerations: Always use pre-warmed cell culture media for dilutions, as lower temperatures can decrease the solubility of the compound.[2]

  • pH of the Media: The pH of your culture medium can influence the solubility of your compound. While fenofibrate's solubility is not significantly influenced by pH, monitoring the medium's pH, especially in dense cultures, is good practice as cellular metabolism can alter it.[3]

Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What could be the cause?

A2: Unexpectedly high cytotoxicity can stem from several factors:

  • Compound Precipitation: Micro-precipitation, which may not be visible to the naked eye, can lead to cells being exposed to a much higher local concentration of the compound, causing acute toxicity.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not causing cytotoxicity. Run a solvent toxicity control curve to determine the maximum non-toxic concentration for your specific cell line.[4]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to compounds. The cytotoxic effects of fenofibrate and its active form, fenofibric acid, can be cell-type dependent.

  • Off-Target Effects: At high concentrations, compounds can have off-target effects unrelated to their primary mechanism of action. It's crucial to determine a concentration range that is relevant to the compound's intended biological activity.

Q3: How do I determine the optimal, non-cytotoxic concentration range for my experiments?

A3: To find the appropriate concentration range, it is essential to perform a dose-response experiment.

  • Broad Range Finding: Start with a wide range of concentrations, spanning several orders of magnitude (e.g., from nanomolar to high micromolar).[5]

  • Cytotoxicity Assay: Use a standard cytotoxicity assay, such as the MTT, XTT, or LDH release assay, to measure cell viability across this concentration range.[6][7]

  • Determine IC50: From the dose-response curve, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

  • Select Working Concentrations: For your experiments, choose concentrations well below the IC50 value to minimize overt cytotoxicity and focus on the specific biological effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible Cytotoxicity Results
Potential Cause Explanation Recommended Solution
Compound Instability The compound may degrade in the culture medium over time, especially at 37°C.Prepare fresh compound dilutions for each experiment. Assess the stability of the compound in your specific culture conditions.
Inconsistent Cell Seeding Uneven cell distribution in the microplate wells leads to variability in results.Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for a few minutes before incubation to allow for even settling.[2]
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to increased compound concentration.Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier.[4]
Assay Interference The compound may directly interfere with the chemistry of the cytotoxicity assay (e.g., reducing the MTT reagent).Run a cell-free control with the compound and the assay reagent to check for direct chemical reactions.[4]
Issue 2: High Background in Cytotoxicity Assay
Potential Cause Explanation Recommended Solution
Compound Precipitation Precipitated compound can scatter light or interact with assay reagents, leading to false signals.Visually inspect the wells for any precipitate under a microscope. Implement the solubilization strategies mentioned in the FAQs.
Media Components Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays.Use phenol red-free medium for the duration of the assay if interference is suspected.
Contamination Bacterial or fungal contamination can affect the assay results.Regularly check cultures for contamination. Maintain sterile techniques throughout the experiment.

Data Presentation

Table 1: Cytotoxicity of Fenofibrate and Fenofibric Acid

CompoundCell LineAssayIC50 / Cytotoxic ConcentrationReference
FenofibrateA549 (Lung Cancer)Hoechst 33342/alamarBlue≥100 µM significantly reduced cell survival[5]
FenofibrateOral Squamous Carcinoma Stem CellsMTTDose-dependent inhibition of cell viability[8]
Fenofibric AcidPlasmodium falciparum (3D7, Chloroquine-sensitive)Isotopic Assay152 nM[9]
Fenofibric AcidPlasmodium falciparum (W2mef, Chloroquine-resistant)Isotopic Assay1,120 nM[9]

Table 2: Cytotoxicity of Other PPARα Agonists

CompoundCell Line(s)AssayIC50 / Cytotoxic ConcentrationReference
WY-14643Renal Proximal Tubular Cell Lines (OK, LLC-PK1, MCT)LDH ReleaseLC50: 92-124 µMN/A
GemfibrozilHuman Peripheral Blood LymphocytesCBMN/Comet AssaySignificant DNA fragmentation at 250 µg/mL[10]

Experimental Protocols

Detailed Protocol for MTT Cytotoxicity Assay with a Hydrophobic Compound

This protocol provides a step-by-step guide for performing an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, optimized for poorly soluble compounds like this compound.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Cell line of interest

  • Complete cell culture medium (with and without phenol red)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase with high viability.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Serial Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).

    • Perform a serial dilution of the stock solution in pre-warmed, phenol red-free culture medium to create a range of working concentrations. It is crucial to ensure the final DMSO concentration remains constant across all wells and is below the cytotoxic threshold for your cells (typically ≤ 0.1%).

    • Include the following controls:

      • Vehicle Control: Medium with the same final concentration of DMSO as the test wells.

      • Untreated Control: Medium only.

      • Positive Control: A known cytotoxic agent.

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of the compound and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PPARa_Apoptosis_Pathway PPARα-Mediated Apoptosis Signaling Pathway FAEE Fenofibric Acid Ethyl Ester PPARa PPARα FAEE->PPARa Activates PPRE PPRE (PPAR Response Element) PPARa->PPRE Binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates Bcl2 Bcl-2 (Anti-apoptotic) TargetGenes->Bcl2 Downregulates Apoptosis Apoptosis TargetGenes->Apoptosis Promotes Bcl2->Apoptosis Inhibits Experimental_Workflow Cytotoxicity Assay Workflow for Hydrophobic Compounds cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare High-Concentration Stock in DMSO SerialDilution Perform Serial Dilution in Pre-warmed Media Stock->SerialDilution Treat Treat Cells with Compound Dilutions SerialDilution->Treat Seed Seed Cells in 96-well Plate Seed->Treat Incubate Incubate for Desired Time Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve and Determine IC50 Calculate->Plot Troubleshooting_Logic Troubleshooting Logic for Inconsistent IC50 Values Start Inconsistent IC50 Values CheckCompound Check Compound Preparation & Storage Start->CheckCompound CheckCells Review Cell Culture Practices CheckCompound->CheckCells [No Issue] FreshStock Prepare Fresh Stock CheckCompound->FreshStock [Issue Found] CheckAssay Evaluate Assay Protocol CheckCells->CheckAssay [No Issue] ConsistentPassage Use Consistent Cell Passage Number CheckCells->ConsistentPassage [Issue Found] StandardizeProtocol Standardize Incubation Times & Reagent Addition CheckAssay->StandardizeProtocol [Issue Found] End Consistent Results FreshStock->End ConsistentPassage->End StandardizeProtocol->End

References

improving the bioavailability of fenofibric acid ethyl ester formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the bioavailability of fenofibric acid and its prodrug, fenofibrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in formulating fenofibric acid and fenofibrate?

A1: The primary challenge is their poor water solubility. Fenofibrate is a neutral, lipophilic compound that is practically insoluble in water.[1][2][3] Its active metabolite, fenofibric acid, also has low aqueous solubility, which can lead to slow dissolution in the gastrointestinal tract.[4][5] This poor solubility is a rate-limiting step for absorption, resulting in low and variable bioavailability, which is often dependent on food intake, particularly high-fat meals.[2][6][7] According to the Biopharmaceutics Classification System (BCS), fenofibrate is a Class II drug, characterized by low solubility and high permeability.[5]

Q2: What are the main strategies to improve the bioavailability of fenofibric acid formulations?

A2: The core objective is to enhance the drug's dissolution rate and aqueous solubility. Key strategies include:

  • Particle Size Reduction : Techniques like micronization and nanocrystal technology increase the surface-area-to-volume ratio of the drug particles, which enhances the dissolution rate.[2][3] Nanoparticle formulations have shown significantly greater bioavailability compared to standard micronized forms.[3][8]

  • Solid Dispersions : This involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[9] The amorphous form is more soluble than the crystalline state.[10] Common methods to create solid dispersions include hot-melt extrusion and solvent evaporation.[11][12]

  • Lipid-Based Formulations : Self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs like fenofibrate.[13]

  • Salt Formation/Prodrugs : Developing a hydrophilic salt of the active metabolite, such as the choline salt of fenofibric acid, improves aqueous solubility and allows for absorption that is independent of food intake.[3][14] Synthesizing novel ester prodrugs can also significantly increase relative bioavailability.[1]

Q3: What is the relationship between fenofibrate and fenofibric acid?

A3: Fenofibrate is a pharmacologically inactive prodrug.[1][3] After oral administration, it is rapidly and completely hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[15][16] It is the fenofibric acid that is responsible for the therapeutic effect of lowering cholesterol and triglycerides by activating peroxisome proliferator-activated receptor-α (PPAR-α).[3] Pharmacokinetic analyses of fenofibrate formulations are therefore based on measuring the plasma concentration of fenofibric acid.[8][17]

graph Fenofibrate_Metabolism { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Fenofibrate [label="Fenofibrate\n(Ester Prodrug)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Fenofibric_Acid [label="Fenofibric Acid\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Metabolism / Excretion\n(e.g., Glucuronidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Fenofibrate -> Hydrolysis [label="Plasma & Tissue\nEsterases"]; Hydrolysis -> Fenofibric_Acid; Fenofibric_Acid -> Metabolism; }

Prodrug activation pathway of fenofibrate.

Troubleshooting Guides

Dissolution & In Vitro-In Vivo Correlation (IVIVC) Issues

Q: My in vitro dissolution results show significant improvement, but this doesn't translate to the expected bioavailability in vivo. What is the issue?

A: This is a common problem for BCS Class II compounds like fenofibric acid, and it often points to a poor in vitro-in vivo correlation (IVIVC).[18]

  • Inadequate Dissolution Medium : Using a single, simple buffer (e.g., phosphate buffer pH 6.8) may not accurately reflect the complex conditions of the gastrointestinal tract.[19][20] The dissolution behavior in such media often fails to predict in vivo performance, especially under fasted conditions.[18][20]

    • Troubleshooting Step : Use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) to better mimic the in vivo environment.[18][20] However, even these may not guarantee a perfect correlation.

  • Supersaturation and Precipitation : Amorphous solid dispersions can generate a supersaturated solution in the GI tract, which enhances absorption. However, if the drug precipitates back into a less soluble crystalline form before it can be absorbed, the in vivo benefit will be lost. Your in vitro test may not be capturing this precipitation event.

    • Troubleshooting Step : Employ dissolution methods that can assess precipitation, such as transfer models (e.g., simulating the transfer from stomach to intestine) or dissolution tests under absorptive conditions.[11]

  • Excipient Effects : The polymers and surfactants used in the formulation can interact differently with the biological environment than they do in a simple buffer.

    • Troubleshooting Step : Evaluate the role of each excipient. For example, some polymers are crucial for maintaining the amorphous state and preventing crystallization in vivo.[11]

graph IVIVC_Troubleshooting { graph [splines=ortho, bgcolor="#F1F3F4", pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

Start [label="Poor IVIVC Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Medium [label="Is the dissolution\nmedium biorelevant\n(e.g., FaSSIF)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Medium_No [label="Use biorelevant media\nto better mimic\nGI conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Precipitation [label="Does the in vitro test\naccount for potential\nprecipitation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Precipitation_No [label="Use transfer models or\nabsorptive dissolution to\nassess stability of\nsupersaturation.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q_Filter [label="Has filter validation\nbeen performed to check\nfor drug adsorption?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A_Filter_No [label="Test different filter types\n(e.g., PTFE, CA) and\nquantify drug loss.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Re-evaluate Formulation\n& In Vivo Performance", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q_Medium; Q_Medium -> A_Medium_No [label="No"]; A_Medium_No -> Q_Precipitation; Q_Medium -> Q_Precipitation [label="Yes"]; Q_Precipitation -> A_Precipitation_No [label="No"]; A_Precipitation_No -> Q_Filter; Q_Precipitation -> Q_Filter [label="Yes"]; Q_Filter -> A_Filter_No [label="No"]; A_Filter_No -> End; Q_Filter -> End [label="Yes"]; }

Troubleshooting workflow for poor IVIVC.

Q: I'm seeing high variability and lower-than-expected drug concentrations in my dissolution samples. What are common procedural errors?

A: High variability can often be traced to sample preparation and the analytical method.

  • Filter Adsorption : Fenofibrate is hydrophobic and can adsorb to certain types of filters, artificially lowering the measured concentration.[21]

    • Troubleshooting Step : Validate your filters. Test different filter materials (e.g., PTFE vs. cellulose acetate) by filtering a standard solution of known concentration and analyzing the filtrate for drug loss.[21] Discarding the first few mL of the filtrate can sometimes mitigate this issue.

  • Inadequate Sink Conditions : Due to the drug's low solubility, the concentration in the dissolution medium may approach saturation, slowing down further dissolution.

    • Troubleshooting Step : Add a surfactant, such as sodium lauryl sulfate (SLS) or Tween 80, to the dissolution medium to ensure sink conditions are maintained.[22][23] A concentration of 0.75% to 2% is often used.[22][23]

  • Poor Wetting : The formulation, especially a compressed tablet of a physical mixture, may not wet properly, leading to slow and incomplete dissolution.

    • Troubleshooting Step : Incorporate wetting agents or hydrophilic excipients into the formulation itself.[6] For solid dispersions, ensure the drug is adequately dispersed in the hydrophilic carrier.

Formulation & Stability Issues

Q: My amorphous solid dispersion shows excellent initial dissolution, but its performance declines upon storage. Why?

A: The formulation is likely undergoing physical instability, specifically the recrystallization of the amorphous drug back to its more stable, less soluble crystalline form.

  • Insufficient Polymer : The chosen polymer may not be present in a high enough concentration to effectively inhibit drug crystallization.

    • Troubleshooting Step : Increase the polymer-to-drug ratio.[22] This provides better separation of drug molecules within the matrix.

  • Hygroscopicity : Water absorbed from the environment can act as a plasticizer, increasing molecular mobility and facilitating recrystallization.

    • Troubleshooting Step : Store samples under controlled, low-humidity conditions. Consider using a less hygroscopic polymer or incorporating a secondary polymer to improve stability.

  • Characterization : It is critical to confirm the physical state of the drug.

    • Troubleshooting Step : Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to analyze the formulation immediately after preparation and at various stability time points.[12][24] The absence of sharp peaks in PXRD and the presence of a single glass transition temperature (Tg) in DSC are indicative of an amorphous system.[10]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Fenofibrate Formulations in Animal Models

Formulation TypeAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Fenofibrate PowderRat2020.0 ± 3.5--100 (Reference)[8]
Solid Lipid Nanoparticles (SLN)Rat2065.3 ± 7.2--~327[8]
Fenofibrate PowderRat201.64 ± 0.313.4 ± 1.515.7 ± 4.5100 (Reference)[17]
Sustained-Release Solid DispersionRat2010.8 ± 2.14.0 ± 0.0345 ± 52.8~2197[17]
FenofibrateRat2022.78 ± 3.684.0125.80 ± 22.42100 (Reference)[1]
Ester Prodrug (JF-2)Rat2039.19 ± 6.656.0343.13 ± 61.79272.8[1]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparison of Pharmacokinetic Parameters for Fenofibric Acid Formulations in Humans

Formulation TypeStateCmax (µg/mL)Tmax (h)AUC₀₋₇₂ (µg·h/mL)Reference
Reference (Commercial)Fasted7.95 ± 3.194.11 ± 1.83127.32 ± 33.66[20]
Conventional FormulationFasted7.16 ± 2.654.33 ± 1.66125.56 ± 34.02[20]
Surface Solid Dispersion (SSD)Fasted8.23 ± 3.233.78 ± 1.72134.11 ± 40.54[20]

Note: In this human study, while dissolution profiles differed significantly in vitro, the pharmacokinetic parameters were not statistically different, highlighting the challenge of achieving IVIVC.[20]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing (USP Apparatus 2)

This protocol is based on methodologies described for fenofibric acid formulations.[4]

  • Apparatus : USP Dissolution Apparatus 2 (Paddles).

  • Media : 500-900 mL of a selected medium. For initial screening, phosphate buffer (pH 6.8) can be used. For biorelevant testing, use FaSSIF.[4] To maintain sink conditions for fenofibrate, 0.1 N HCl with 2% Tween 80 or similar surfactants may be required.[22]

  • Temperature : Maintain at 37 ± 0.5°C.

  • Paddle Speed : Set rotation speed to 50, 75, or 100 rpm.[4]

  • Procedure : a. Place one tablet/capsule in each dissolution vessel. b. At specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from each vessel. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium. d. Filter the samples through a validated 0.45 µm membrane filter (e.g., PTFE).[4]

  • Analysis : Analyze the filtrate for fenofibric acid concentration using a validated HPLC method.

Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation

This protocol is a general method based on techniques used for fenofibrate.[12]

  • Materials : Fenofibrate, a hydrophilic polymer (e.g., PEG 6000, HPMCAS), and a suitable solvent system (e.g., methanol, dichloromethane/IPA).[12][24]

  • Procedure : a. Accurately weigh the fenofibrate and polymer in the desired ratio (e.g., 1:1, 1:2, 1:4). b. Dissolve both the drug and the polymer in the chosen solvent or solvent mixture with stirring until a clear solution is obtained. c. Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure. d. Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.[17] e. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization : Analyze the prepared solid dispersion using DSC and PXRD to confirm the amorphous nature of the drug.

Protocol 3: HPLC Analysis of Fenofibric Acid in Plasma

This protocol is adapted from validated methods for pharmacokinetic studies.[4][17]

  • Chromatographic System : HPLC with UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase : A mixture of an acidic buffer and acetonitrile. A common composition is acetonitrile and 0.01 M phosphate buffer pH 2.8 (75:25 v/v) or acetonitrile and 0.2% phosphoric acid (50:50 v/v).[4][17]

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 286 nm or 299 nm.[4][17]

  • Sample Preparation (Liquid-Liquid Extraction) : a. To 500 µL of plasma sample, add 50 µL of an internal standard (IS) solution. b. Add 1 mL of 1 N HCl and vortex for 30 seconds.[4] c. Add 3 mL of an extraction solvent (e.g., ethyl acetate), mix for 30 minutes, and centrifuge (e.g., 15 min at 5000 x g).[4] d. Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 60 µL) into the HPLC system.[4]

  • Quantification : Create a calibration curve by spiking drug-free plasma with known concentrations of fenofibric acid and the IS.[4]

References

Technical Support Center: Synthesis of High-Purity Fenofibric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of high-purity fenofibric acid ethyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and straightforward method is the Fischer esterification of fenofibric acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux to drive the equilibrium towards the product.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the molar ratio of reactants. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is also crucial to determine the point of completion and avoid the formation of degradation products.

Q3: What are the expected impurities in the synthesis of this compound?

A3: Potential impurities include unreacted fenofibric acid, byproducts from side reactions such as ether formation from ethanol, and residual solvents. The presence of water can also lead to the hydrolysis of the ester product back to fenofibric acid.

Q4: How can I purify the crude this compound?

A4: Recrystallization is a highly effective method for purifying this compound.[1] Common solvents used for recrystallization include ethanol, isopropanol, and toluene.[1] The choice of solvent depends on the impurity profile of the crude product. Column chromatography can also be employed for purification, especially for removing closely related impurities.

Q5: What analytical techniques are suitable for assessing the purity of the final product?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying any impurities.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and can be used to detect impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Possible Causes:

  • Incomplete Reaction: The esterification reaction may not have reached completion.

  • Equilibrium Favoring Reactants: Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

  • Losses During Work-up and Purification: Significant amounts of product may be lost during extraction, washing, and recrystallization steps.

Solutions:

  • Monitor Reaction Progress: Use TLC to monitor the disappearance of the fenofibric acid spot and the appearance of the product spot. Continue the reaction until the starting material is no longer visible.

  • Drive the Equilibrium:

    • Use a large excess of ethanol to shift the equilibrium towards the formation of the ester.

    • Remove water as it is formed using a Dean-Stark apparatus.

  • Optimize Work-up and Purification:

    • During extraction, ensure proper phase separation to avoid loss of product in the aqueous layer.

    • When recrystallizing, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation and recovery. Avoid using an excessive volume of solvent, which can lead to product loss in the mother liquor.[1]

Problem 2: Presence of Impurities in the Final Product

Possible Causes:

  • Unreacted Fenofibric Acid: The most common impurity, resulting from an incomplete reaction.

  • Side Reactions: At elevated temperatures, side reactions such as the formation of diethyl ether from ethanol can occur.

  • Hydrolysis: During the work-up, especially if basic conditions are used for washing, the ester product can be hydrolyzed back to fenofibric acid.

Solutions:

  • Ensure Complete Reaction: As mentioned previously, monitor the reaction by TLC to ensure all the fenofibric acid has reacted.

  • Control Reaction Temperature: Maintain the reaction temperature at the optimal level for esterification while minimizing side reactions. For the sulfuric acid-catalyzed reaction with ethanol, reflux temperature is typically appropriate.

  • Careful Work-up: After the reaction, neutralize the acid catalyst carefully with a weak base like sodium bicarbonate solution. Avoid using strong bases which can promote hydrolysis. Wash the organic layer with brine to remove any remaining aqueous soluble impurities.

  • Effective Purification:

    • Recrystallization: Choose an appropriate solvent for recrystallization. Ethanol is often a good choice as it is one of the reactants and any residual amount would not be considered an impurity. Toluene or isopropanol can also be effective.[1]

    • Column Chromatography: If recrystallization does not remove all impurities, column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used.

Quantitative Data

Table 1: Typical Reaction Conditions and Yields for this compound Synthesis

ParameterConditionExpected Yield (%)Purity (%)
Reactants Fenofibric Acid, Ethanol (excess)\multirow{4}{}{85 - 95}\multirow{4}{}{>99 (after recrystallization)}
Catalyst Concentrated Sulfuric Acid
Temperature Reflux
Reaction Time 4 - 8 hours (monitored by TLC)

Table 2: Common Impurities and their Removal

ImpuritySourceRecommended Removal Method
Fenofibric AcidIncomplete reactionRecrystallization from ethanol or isopropanol.
Diethyl EtherSide reaction of ethanol at high temp.Evaporation under reduced pressure.
Residual SolventsWork-up and purification stepsDrying under vacuum at a slightly elevated temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add fenofibric acid (1 equivalent).

  • Add a 10-fold molar excess of absolute ethanol.

  • Slowly add concentrated sulfuric acid (0.1 equivalents) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing ice-cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Dissolve the crude product in a minimal amount of boiling ethanol.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Purity Analysis by HPLC
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.[4]

  • Standard Preparation: Accurately weigh and dissolve a known amount of high-purity this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized product in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 286 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components. Quantify any impurities using the calibration curve of the reference standard.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Fenofibric Acid + Ethanol + H₂SO₄ reflux Reflux (4-8h) reactants->reflux quench Quench with Water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize hplc Purity Analysis (HPLC) recrystallize->hplc final_product High-Purity Fenofibric Acid Ethyl Ester hplc->final_product >99% Purity

Caption: Experimental workflow for the synthesis and purification of high-purity this compound.

troubleshooting_guide cluster_yield Low Yield cluster_purity Impurity Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield unreacted_acid Unreacted Fenofibric Acid? start->unreacted_acid Impurity equilibrium Equilibrium Issue? incomplete_rxn->equilibrium workup_loss Loss during Work-up? incomplete_rxn->workup_loss monitor_tlc Monitor by TLC incomplete_rxn->monitor_tlc use_excess_etoh Use Excess Ethanol equilibrium->use_excess_etoh remove_water Remove Water (Dean-Stark) equilibrium->remove_water optimize_extraction Optimize Extraction workup_loss->optimize_extraction optimize_recrystallization Optimize Recrystallization workup_loss->optimize_recrystallization side_products Side Products? unreacted_acid->side_products hydrolysis Hydrolysis during Work-up? unreacted_acid->hydrolysis ensure_completion Ensure Reaction Completion unreacted_acid->ensure_completion recrystallize_solvent Recrystallize (Ethanol/Isopropanol) unreacted_acid->recrystallize_solvent control_temp Control Temperature side_products->control_temp weak_base_wash Use Weak Base for Wash hydrolysis->weak_base_wash

Caption: Troubleshooting guide for common challenges in this compound synthesis.

References

Validation & Comparative

A Head-to-Head Comparison of Fenofibric Acid Ethyl Ester and Fenofibric Acid in PPARα Activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between a prodrug and its active metabolite is critical for preclinical research and clinical application. This guide provides an in-depth comparison of fenofibric acid ethyl ester (fenofibrate) and its active form, fenofibric acid, focusing on their ability to activate the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.

Fenofibrate, a widely prescribed lipid-lowering agent, is in fact a prodrug that requires in vivo hydrolysis to its active metabolite, fenofibric acid.[1][2] It is fenofibric acid that directly binds to and activates PPARα, initiating a cascade of gene expression changes that lead to beneficial effects on lipid profiles.[3][4] While both compounds are central to the therapeutic effects of fenofibrate, their distinct chemical properties raise important questions about their comparative efficacy and potential for off-target effects.

Quantitative Analysis of PPARα Activation

CompoundAssay TypeCell LinePPARα SpeciesEC50 (µM)Efficacy (relative to control)Reference
Fenofibric Acid Transactivation AssayNot SpecifiedHuman9.47104% (relative to a GW compound)[5]
This compound (Fenofibrate) Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Note: The lack of a specific EC50 value for this compound (fenofibrate) in a comparable in vitro PPARα activation assay highlights a gap in the direct comparative data. Fenofibrate's activity is contingent on its conversion to fenofibric acid.

Fenofibric acid is considered to be more potent than fenofibrate due to its direct action as the active metabolite.[3] Formulations of fenofibric acid have been developed to improve upon the bioavailability of fenofibrate.[2][6]

The PPARα Signaling Pathway

Fenofibric acid, upon entering the cell, binds to PPARα in the nucleus. This ligand-receptor binding induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex subsequently binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

Figure 1: PPARα signaling pathway activation by fenofibric acid.

Experimental Protocols

To quantitatively assess and compare the PPARα activation by this compound and fenofibric acid, a series of in vitro experiments are essential. The following are detailed methodologies for key assays.

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate PPARα and drive the expression of a reporter gene (luciferase).

Objective: To determine the half-maximal effective concentration (EC50) of fenofibric acid and this compound for PPARα activation.

Methodology:

  • Cell Culture and Transfection:

    • Hepatocellular carcinoma cells (e.g., HepG2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are seeded in 24-well plates and co-transfected with three plasmids:

      • An expression vector for human PPARα.

      • A reporter plasmid containing multiple copies of a PPRE upstream of the firefly luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

    • Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • 24 hours post-transfection, the medium is replaced with fresh medium containing serial dilutions of fenofibric acid, this compound, or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement:

    • After 24-48 hours of incubation, cells are lysed.

    • Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity for each well.

    • The fold induction of luciferase activity is calculated relative to the vehicle control.

    • The EC50 values are determined by fitting the dose-response curves to a sigmoidal equation using non-linear regression analysis.

Luciferase_Assay_Workflow A Cell Seeding (e.g., HepG2) B Co-transfection: - PPARα Expression Vector - PPRE-Luciferase Reporter - Renilla Control Vector A->B C Compound Treatment: - Fenofibric Acid - this compound - Vehicle Control B->C D Incubation (24-48 hours) C->D E Cell Lysis D->E F Dual-Luciferase Assay: Measure Firefly & Renilla Luminescence E->F G Data Analysis: - Normalize Firefly to Renilla - Calculate Fold Induction - Determine EC50 F->G EMSA_Workflow A Prepare Nuclear Extracts from Treated Cells C Incubate Nuclear Extract with Labeled Probe A->C B Label PPRE Oligonucleotide Probe B->C D Separate Complexes by Non-denaturing PAGE C->D E Transfer to Membrane D->E F Detect Labeled Probe (Chemiluminescence or Fluorescence) E->F G Analyze Gel Shift F->G qPCR_Workflow A Cell Treatment with Test Compounds B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D qPCR with Gene-Specific Primers and Fluorescent Dye C->D E Data Analysis (ΔΔCt Method) D->E F Quantify Relative Gene Expression E->F

References

Fenofibric Acid Ethyl Ester vs. Fenofibric Acid: A Comparative Guide to Cellular Uptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cellular uptake of fenofibric acid ethyl ester (fenofibrate) and its active metabolite, fenofibric acid. The information presented is supported by experimental data to aid in understanding the distinct mechanisms governing their entry and distribution within the cell.

Fenofibrate, a widely prescribed lipid-lowering agent, is a prodrug that undergoes rapid hydrolysis to form the pharmacologically active fenofibric acid.[1][2][3] This conversion is a critical step in its mechanism of action, which primarily involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[4][5] Understanding the cellular uptake dynamics of both the esterified prodrug and the active acid is crucial for optimizing drug delivery and elucidating their full therapeutic potential.

Comparison of Cellular Uptake and Distribution

While both this compound and fenofibric acid ultimately lead to the activation of PPARα, their initial interactions with and transport across the cell membrane appear to differ. Experimental evidence suggests that the ethyl ester form can be found within the cell membrane, whereas the active fenofibric acid is predominantly located in the cytosol.[6] This suggests distinct pathways of cellular entry and subcellular localization.

Quantitative Data Summary

The following table summarizes the subcellular distribution of fenofibrate (FF) and fenofibric acid (FA) in human glioblastoma (LN-229) cells after exposure to 50 μM fenofibrate for 24 hours.

CompoundSubcellular FractionConcentration (nmol / 1 x 10^6 cells)
Fenofibrate (FF)MembranePresent (detected by HPLC)[6]
CytosolPresent[6]
Fenofibric Acid (FA)MembraneNot Detected[6]
CytosolPresent[6]

Experimental Protocols

Cellular Uptake and Subcellular Fractionation

Objective: To determine the intracellular concentration and subcellular distribution of this compound and fenofibric acid.

Methodology:

  • Cell Culture: Human glioblastoma cells (LN-229) are cultured in a suitable medium supplemented with fetal bovine serum.[6]

  • Treatment: Cells are treated with a specific concentration of this compound (e.g., 50 μM) for various time points (e.g., 24 hours).[6]

  • Cell Harvesting: After treatment, the cells are washed with phosphate-buffered saline (PBS), trypsinized, and collected by centrifugation.[6]

  • Subcellular Fractionation: The cell pellet is resuspended in a hypotonic buffer and homogenized. The homogenate is then subjected to differential centrifugation to separate the cytosolic and membrane fractions. A commercially available membrane fractionation kit can be used for this purpose.[6]

  • Extraction: The compounds are extracted from the cytosolic and membrane fractions using an appropriate organic solvent.

  • Quantification: The concentrations of this compound and fenofibric acid in each fraction are determined using High-Performance Liquid Chromatography (HPLC).[6]

Visualizing the Pathways

Cellular Uptake and Conversion of this compound

The following diagram illustrates the proposed pathway for the cellular uptake and conversion of this compound.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) cluster_extracellular_FA This compound This compound Membrane Transport Passive Diffusion and/or Membrane Intercalation This compound->Membrane Transport Enters Cell Fenofibrate (in membrane) Fenofibrate (in membrane) Membrane Transport->Fenofibrate (in membrane) Esterases Esterases Fenofibrate (in membrane)->Esterases Hydrolysis Fenofibric Acid Fenofibric Acid Esterases->Fenofibric Acid Active Form OATP Transporters OATP Transporters Fenofibric Acid (from outside) Fenofibric Acid OATP Transporters->Fenofibric Acid (from outside) Fenofibric Acid (extracellular) Fenofibric Acid Fenofibric Acid (extracellular)->OATP Transporters Active Transport G cluster_cytosol Cytosol cluster_nucleus Nucleus Fenofibric Acid Fenofibric Acid PPARa PPARα Fenofibric Acid->PPARa Binds to and Activates PPARa-RXR Complex PPARα-RXR Heterodimer PPARa->PPARa-RXR Complex RXR RXR RXR->PPARa-RXR Complex PPRE PPRE (Peroxisome Proliferator Response Element) PPARa-RXR Complex->PPRE Binds to DNA Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Modulates mRNA mRNA Target Gene Transcription->mRNA Leads to

References

A Comparative Analysis of Fenofibric Acid Esters on Lipid Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Fenofibric Acid Ester Formulations for the Management of Dyslipidemia.

Fenofibric acid, the active metabolite of fenofibrate, plays a crucial role in managing dyslipidemia by activating the peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to a cascade of effects that favorably alter lipid levels, primarily by reducing triglycerides and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[1] Over the years, various formulations of fenofibrate have been developed to enhance its bioavailability and clinical efficacy. This guide provides a comparative analysis of different fenofibric acid esters, focusing on their impact on lipid levels, supported by data from clinical studies.

Mechanism of Action: The Role of PPARα

Fenofibric acid exerts its lipid-modulating effects by binding to and activating PPARα, a nuclear receptor primarily expressed in the liver, heart, and skeletal muscle.[2] This activation leads to:

  • Increased Lipoprotein Lipase Activity: PPARα activation upregulates the expression of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons, leading to their clearance from the plasma.

  • Reduced Apolipoprotein C-III (Apo C-III) Production: Apo C-III is an inhibitor of lipoprotein lipase. By reducing its production, fenofibric acid further enhances triglyceride catabolism.

  • Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake and oxidation of fatty acids in the liver, reducing the substrate available for triglyceride synthesis.

  • Increased Apolipoprotein A-I (Apo A-I) and A-II (Apo A-II) Production: These are the primary apolipoproteins associated with HDL, and their increased synthesis contributes to higher HDL-C levels.

PPARa_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte Fenofibric Acid Fenofibric Acid PPARa PPARα Fenofibric Acid->PPARa Activates Triglycerides Triglycerides HDL HDL LDL LDL RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Gene_Expression->LDL Decreases LPL LPL Gene_Expression->LPL ApoCIII ApoCIII Gene_Expression->ApoCIII FAO FAO Gene_Expression->FAO ApoAI_AII ApoAI_AII Gene_Expression->ApoAI_AII LPL->Triglycerides Decreases ApoCIII->Triglycerides Decreases ApoAI_AII->HDL Increases

Comparative Efficacy of Fenofibric Acid Formulations

The primary challenge with early fenofibrate formulations was poor aqueous solubility, leading to low bioavailability that was highly dependent on administration with food. To overcome this, newer formulations, including micronized, nanoparticle, and choline salt versions, have been developed.

Choline Fenofibrate vs. Micronized Fenofibrate

A randomized, open-label, multicenter clinical trial compared the efficacy and safety of choline fenofibrate (135 mg) with micronized fenofibrate (160 mg) in patients with mixed dyslipidemia over 12 weeks.[2][3][4][5]

Data Presentation: Lipid Level Changes

Lipid ParameterCholine Fenofibrate (135 mg)Micronized Fenofibrate (160 mg)
Triglycerides
Baseline (mg/dL)265.4 ± 89.7278.9 ± 98.2
12 Weeks (mg/dL)174.5 ± 75.1172.6 ± 80.5
% Change-34.24%-38.13%
p-value<0.0001<0.0001
HDL-C
Baseline (mg/dL)38.9 ± 7.239.2 ± 6.8
12 Weeks (mg/dL)42.6 ± 8.142.9 ± 7.9
% Change+10%+9%
p-value<0.0001<0.0001
Total Cholesterol
Baseline (mg/dL)191.4 ± 38.8194.7 ± 40.1
12 Weeks (mg/dL)170.2 ± 35.6172.1 ± 36.4
p-value<0.0001<0.0001
VLDL-C
Baseline (mg/dL)53.1 ± 17.955.8 ± 19.6
12 Weeks (mg/dL)34.9 ± 15.034.5 ± 16.1
p-value<0.0001<0.0001
LDL-C
Baseline (mg/dL)99.4 ± 32.599.7 ± 33.1
12 Weeks (mg/dL)92.7 ± 29.894.7 ± 30.2
p-value<0.001<0.001

Data presented as mean ± standard deviation. The difference between the two treatment groups was not statistically significant for any of the lipid parameters at 12 weeks.[2][3][4][5]

Nanoparticle Fenofibrate vs. Standard Micronized Fenofibrate

A retrospective analysis compared the effectiveness of a 145 mg nanoparticle fenofibrate formulation with the standard 160 mg micronized tablet in patients who were switched from the latter to the former.[6][7]

Data Presentation: Lipid Level Changes

Lipid ParameterChange after switching to Nanoparticle Fenofibrate (145 mg)p-value
Total Cholesterol Statistically significant decrease≤ 0.004
LDL-C Statistically significant decrease≤ 0.004
Triglycerides Statistically significant decrease≤ 0.004

Experimental Protocols

Choline Fenofibrate vs. Micronized Fenofibrate Study
  • Study Design: A multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[2][5]

  • Participants: 226 patients with mixed dyslipidemia (serum triglycerides between 150 and 500 mg/dL) aged 18-70 years, on a stable statin dose for at least 8 weeks.[2][5]

  • Intervention: Patients were randomized to receive either choline fenofibrate 135 mg delayed-release tablets or micronized fenofibrate 160 mg tablets once daily for 12 weeks.[2][5]

  • Lipid Measurement: Fasting lipid profiles (total cholesterol, HDL-C, triglycerides, LDL-C, and VLDL-C) were measured at baseline and at weeks 4, 8, and 12. LDL-C was calculated using the Friedewald formula.

  • Primary Endpoint: Percentage change in serum triglyceride levels from baseline to 12 weeks.[2][5]

  • Secondary Endpoint: Percentage change in serum HDL-C levels from baseline to 12 weeks.[2]

experimental_workflow_1 Screening Screening (N=226) Randomization Randomization (1:1) Screening->Randomization GroupA Choline Fenofibrate 135 mg/day (n=116) Randomization->GroupA GroupB Micronized Fenofibrate 160 mg/day (n=110) Randomization->GroupB Treatment 12-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (Weeks 4, 8, 12) Treatment->FollowUp Analysis Lipid Profile Analysis FollowUp->Analysis

Nanoparticle vs. Standard Micronized Fenofibrate Study
  • Study Design: A retrospective analysis of electronic medical records.[6][7]

  • Participants: 491 patients with a diagnosis of hypertension, dyslipidemia, or diabetes mellitus who were switched from standard fenofibrate 160 mg to fenofibrate 145 mg with no food effect.[6]

  • Data Collection: Lipid levels (total cholesterol, LDL-C, HDL-C, and triglycerides) were extracted from the medical records at baseline (before fenofibrate treatment), during treatment with the 160 mg formulation, and after switching to the 145 mg formulation.[6]

  • Outcome Measures: Patient-specific changes in lipid levels were analyzed.[6]

Clinical Context: The ACCORD Lipid Trial

The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid trial was a large-scale, randomized, double-blind, placebo-controlled study that investigated the effect of adding fenofibrate to simvastatin therapy in patients with type 2 diabetes.[8][9][10][11]

  • Key Findings: The trial did not show a significant reduction in the primary outcome of major adverse cardiovascular events in the overall population.[8][9][10][11] However, a pre-specified subgroup analysis suggested a potential benefit in patients with high triglycerides (≥204 mg/dL) and low HDL-C (≤34 mg/dL).[9]

  • Experimental Protocol:

    • Participants: 5,518 patients with type 2 diabetes who were at high risk for cardiovascular disease.[8]

    • Intervention: Patients were randomized to receive either fenofibrate (160 mg daily) in addition to simvastatin or a placebo plus simvastatin.[8]

    • Lipid Measurement: Fasting lipid profiles were measured at baseline and during follow-up.

logical_relationship Fenofibrate_Formulations Fenofibrate Formulations Bioavailability Improved Bioavailability Fenofibrate_Formulations->Bioavailability lead to Efficacy Comparable or Improved Lipid-Lowering Efficacy Bioavailability->Efficacy Dosing Lower Doses & Reduced Food Effect Bioavailability->Dosing

Summary

The evolution of fenofibric acid ester formulations has led to significant improvements in bioavailability, allowing for lower, bioequivalent doses and reducing the impact of food on absorption. Clinical data from head-to-head trials demonstrate that newer formulations, such as choline fenofibrate and nanoparticle fenofibrate, offer comparable or, in some aspects, improved lipid-lowering efficacy compared to older micronized versions. While large-scale cardiovascular outcome trials like ACCORD Lipid have shown mixed results for the overall diabetic population, subgroup analyses suggest that patients with atherogenic dyslipidemia (high triglycerides and low HDL-C) may derive the most benefit from fenofibrate therapy. For researchers and drug development professionals, the focus remains on optimizing drug delivery and identifying patient populations most likely to respond to targeted lipid-modifying therapies.

References

A Comparative Guide to the Anti-Inflammatory Effects of Fenofibric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenofibric acid, the active metabolite of the prodrug fenofibrate, is a well-established lipid-lowering agent. Beyond its role in managing dyslipidemia, a growing body of evidence highlights its significant anti-inflammatory properties. These effects are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α), a nuclear receptor that plays a crucial role in the regulation of both lipid metabolism and inflammatory signaling pathways.[1] This guide provides an objective comparison of the anti-inflammatory performance of fenofibric acid with its prodrug, fenofibrate, and other relevant alternatives, supported by experimental data.

Mechanism of Anti-Inflammatory Action

The anti-inflammatory effects of fenofibric acid are multifaceted. The primary mechanism involves the activation of PPAR-α. This activation leads to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). By inhibiting the NF-κB signaling pathway, fenofibric acid effectively downregulates the expression of a cascade of inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Furthermore, fenofibric acid has been shown to directly inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.[1][2] This dual action of PPAR-α activation and direct enzyme inhibition contributes to its robust anti-inflammatory profile.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data from preclinical and clinical studies, comparing the anti-inflammatory efficacy of fenofibric acid with fenofibrate, the non-steroidal anti-inflammatory drug (NSAID) diclofenac, and statins.

Table 1: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) values presented below indicate the potency of each compound in inhibiting COX-1 and COX-2 enzymes. Lower IC50 values signify greater potency.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)
Fenofibric Acid>10048[2][3]
Fenofibrate>10082[2][3]
Diclofenac (Standard)6558[2][3]
Data sourced from Prasad et al. (2017).[2][3]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

This table displays the percentage of edema inhibition at various time points after the administration of the test compounds in a rat model of acute inflammation. Higher percentages indicate a more potent anti-inflammatory effect.

Compound (10 mg/kg)1 hour2 hours3 hours4 hours
Fenofibric Acid28.9%44.7%54.1%45.5%
Fenofibrate21.0%34.2%40.5%31.8%
Diclofenac (Standard)31.6%47.4%59.5%50.0%
Data sourced from Prasad et al. (2017).[4]

Table 3: Clinical Comparison of Anti-Inflammatory Effects in Rheumatoid Arthritis Patients (6-Month Study)

This table compares the effects of fenofibrate and statins on clinical markers of inflammation in patients with rheumatoid arthritis and dyslipidemia.

ParameterFenofibrate Group (n=23)Statins Group (n=21)
Visual Analog Scale (VAS) for Pain
Baseline49.1 ± 24.747.4 ± 29.7
After 6 months14.7 ± 11.2 (p < 0.0001)20.2 ± 16.5 (p < 0.001)
Prednisolone (PSL) Dosage (mg/day)
Baseline3.58 ± 2.68Not Reported
After 6 months2.00 ± 2.22 (p < 0.01)Not Reported
C-Reactive Protein (CRP) Significant DecreaseNo Significant Change
Erythrocyte Sedimentation Rate (ESR) No Significant ChangeNo Significant Change
Data adapted from a study on fenofibrate, the prodrug of fenofibric acid.

Table 4: Effect on High-Sensitivity C-Reactive Protein (hsCRP) in Patients with Mixed Dyslipidemia

This table shows the effect of rosuvastatin and fenofibric acid combination therapy on hsCRP levels in patients with elevated baseline hsCRP (≥2 mg/L).

TreatmentDurationMean % Reduction in hsCRP
Rosuvastatin (20 mg) + Fenofibric Acid (135 mg)Up to 52 weeks~36%[5]
Data from a post-hoc analysis of two controlled studies and an extension study.[5]

Experimental Protocols

1. In Vitro Cyclooxygenase (COX) Inhibition Assay

  • Objective: To determine the in vitro inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

  • Methodology: A conventional spectrophotometric assay is used to measure the peroxidase activity of human recombinant COX-2. The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • Human recombinant COX-2 enzyme is incubated with the test compounds (fenofibric acid, fenofibrate) and a standard (diclofenac) at various concentrations.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of TMPD oxidation is measured spectrophotometrically.

    • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

2. Carrageenan-Induced Paw Edema in Wistar Rats

  • Objective: To evaluate the in vivo anti-inflammatory activity of test compounds in a model of acute inflammation.

  • Methodology: Paw edema is induced by injecting a phlogistic agent (carrageenan) into the sub-plantar region of the rat hind paw. The degree of swelling is measured over time.

  • Procedure:

    • Wistar rats are divided into groups and administered the test compounds (fenofibric acid, fenofibrate) or a standard drug (diclofenac) orally or intraperitoneally.

    • After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

    • The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

    • The percentage of inhibition of edema is calculated for each group relative to the control group.

3. Western Blot Analysis for NF-κB and COX-2 Expression

  • Objective: To determine the effect of fenofibric acid on the protein expression levels of key inflammatory mediators.

  • Methodology: Western blotting is a technique used to separate and identify specific proteins from a complex mixture of proteins extracted from cells or tissues.

  • Procedure:

    • Sample Preparation: Cells or tissues are treated with fenofibric acid and/or an inflammatory stimulus (e.g., lipopolysaccharide, LPS). Total protein is extracted using a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a suitable assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis based on molecular weight.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-NF-κB p65, anti-COX-2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software and normalized to the loading control.

Mandatory Visualizations

Caption: PPAR-α mediated inhibition of the NF-κB signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro: COX Inhibition Assay cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema Recombinant_COX Recombinant COX-1 / COX-2 Enzyme Incubation_vitro Incubation Recombinant_COX->Incubation_vitro Test_Compounds Fenofibric Acid Fenofibrate Diclofenac Test_Compounds->Incubation_vitro Arachidonic_Acid_add Add Arachidonic Acid Incubation_vitro->Arachidonic_Acid_add Spectrophotometry Spectrophotometric Measurement Arachidonic_Acid_add->Spectrophotometry IC50_Calculation IC50 Value Calculation Spectrophotometry->IC50_Calculation Animal_Grouping Wistar Rats (Grouping) Compound_Admin Administer Test Compounds (Fenofibric Acid, etc.) Animal_Grouping->Compound_Admin Carrageenan_Injection Inject Carrageenan into Paw Compound_Admin->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory assays.

Conclusion

The experimental data presented in this guide validate the anti-inflammatory effects of fenofibric acid. In preclinical models, fenofibric acid demonstrates superior potency compared to its prodrug, fenofibrate, in both in vitro COX-2 inhibition and in vivo anti-inflammatory activity.[2][3][4] Its efficacy is comparable to the standard NSAID, diclofenac, in these models.[2][3][4] Clinical data further suggest that the anti-inflammatory effects of fenofibrate, the precursor to fenofibric acid, may be more pronounced than those of statins in certain inflammatory conditions like rheumatoid arthritis. Additionally, combination therapy of fenofibric acid with rosuvastatin has shown to be effective in reducing the inflammatory marker hsCRP.[5]

The primary mechanism of action, involving the activation of PPAR-α and subsequent inhibition of the NF-κB signaling pathway, provides a strong rationale for its anti-inflammatory properties. The detailed experimental protocols and comparative data tables provided herein offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of fenofibric acid in inflammatory diseases. Further head-to-head clinical trials are warranted to fully elucidate the comparative anti-inflammatory efficacy of fenofibric acid against a broader range of anti-inflammatory agents in various disease contexts.

References

A Comparative Guide to the Efficacy of Fenofibric Acid Ethyl Ester and Other PPARα Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the efficacy of various Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists is critical for advancing lipid-lowering therapies. This guide provides an objective comparison of fenofibric acid ethyl ester (fenofibrate), a widely prescribed PPARα agonist, with other agents in its class, supported by experimental data from key clinical trials.

Fenofibrate is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1][2][3] It is this active form that exerts its therapeutic effects by activating PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[2] This guide will use data from studies on fenofibrate to represent the efficacy of this compound.

Quantitative Comparison of Efficacy on Lipid Profiles

The primary therapeutic goal of PPARα agonists is the management of dyslipidemia, particularly elevated triglycerides (TG) and low high-density lipoprotein cholesterol (HDL-C). The following tables summarize the comparative efficacy of fenofibrate against other prominent PPARα agonists based on data from head-to-head clinical trials and meta-analyses.

Table 1: Fenofibrate vs. Gemfibrozil

Lipid ParameterFenofibrate (% Change)Gemfibrozil (% Change)Key Findings
Triglycerides (TG)Significant ReductionSignificant ReductionFenofibrate generally demonstrates a greater or comparable reduction in triglycerides.[4] In a crossover study, fenofibrate led to significantly greater reductions in triglycerides compared to gemfibrozil.[4][5]
LDL Cholesterol (LDL-C)Variable (neutral to modest reduction)Variable (neutral to modest reduction)Fenofibrate has been shown to have a more favorable impact on lowering LDL-C.[4] One study reported significantly greater reductions in LDL-C with fenofibrate.[5]
HDL Cholesterol (HDL-C)Moderate to Significant IncreaseModerate IncreaseFenofibrate often results in a more significant increase in HDL-C levels.[4][5]

Table 2: Fenofibrate vs. Bezafibrate

Lipid ParameterFenofibrate (% Change)Bezafibrate (% Change)Key Findings
Triglycerides (TG)-32.9% to -39.1%-27.5% to -38.3%Both are highly effective in reducing triglycerides.[6]
LDL Cholesterol (LDL-C)Significant ReductionSignificant ReductionStudies show mixed results, with some indicating bezafibrate is more effective in reducing LDL-C, while others favor fenofibrate.[6]
HDL Cholesterol (HDL-C)+11.7% to +27.8%+15.0% to +18.0%Both agents increase HDL-C, with some studies showing a greater increase with micronized fenofibrate.[6]

Table 3: Fenofibrate vs. Pemafibrate (a novel selective PPARα modulator - SPPARMα)

Lipid ParameterFenofibrate (100-200 mg/day) (% Change from Baseline)Pemafibrate (0.1-0.4 mg/day) (% Change from Baseline)Key Findings
Triglycerides (TG)-39.1% (200mg)-42.8% to -44.7%Pemafibrate demonstrated a greater reduction in triglycerides. A network meta-analysis found that pemafibrate 0.1 mg twice daily led to the highest reduction in TG levels.[7]
LDL Cholesterol (LDL-C)+4.9% (200mg)+9.7% to +15.9%Both drugs were associated with a mild increase in LDL-C in some studies.[7]
HDL Cholesterol (HDL-C)+18.6% (200mg)+18.9% to +21.9%Pemafibrate showed a slightly greater increase in HDL-C levels.[7]

Experimental Protocols of Key Clinical Trials

The data presented above are derived from rigorously conducted clinical trials. Below are the methodologies of two landmark studies that have significantly contributed to the understanding of fenofibrate's efficacy.

The Action to Control Cardiovascular Risk in Diabetes (ACCORD) Lipid Trial

The ACCORD Lipid trial was a randomized, double-blind, placebo-controlled study designed to evaluate the effect of combination therapy with fenofibrate and a statin (simvastatin) versus statin alone on cardiovascular disease (CVD) events in patients with type 2 diabetes.[8]

  • Patient Population: The trial enrolled 5,518 participants with type 2 diabetes who were at high risk for CVD.[8] Inclusion criteria included an HbA1c of 7.5% or higher, age 40-79 with existing CVD, or age 55-79 with evidence of subclinical CVD or at least two additional CVD risk factors.[9] Key exclusion criteria were severe heart failure, recent major CVD event, and certain levels of renal dysfunction.[10]

  • Dosing Regimen: Participants were randomized to receive either fenofibrate (160 mg daily) or a matching placebo, in addition to open-label simvastatin.[9]

  • Endpoints: The primary outcome was the first occurrence of a major adverse cardiovascular event (MACE), defined as nonfatal myocardial infarction, nonfatal stroke, or cardiovascular death.[8] Secondary endpoints included various composites of cardiovascular events and mortality.[9]

  • Lipid Measurements: Fasting lipid profiles (total cholesterol, LDL-C, HDL-C, and triglycerides) were measured at baseline and at regular intervals throughout the study.

The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study

The FIELD study was a multinational, randomized, double-blind, placebo-controlled trial that assessed the long-term effects of fenofibrate on cardiovascular events in patients with type 2 diabetes.[3][11]

  • Patient Population: The study included 9,795 patients aged 50-75 years with type 2 diabetes.[2][11] Participants had a total cholesterol level of 3.0 to 6.5 mmol/L and either a total cholesterol/HDL-C ratio of 4.0 or more, or a plasma triglyceride concentration of 1.0 to 5.0 mmol/L.[11] A key feature was the inclusion of patients who did not have a clear indication for lipid-lowering therapy at the start of the trial.[2]

  • Dosing Regimen: After a run-in phase, patients were randomly assigned to receive either micronized fenofibrate (200 mg daily) or a placebo.[2][11]

  • Endpoints: The primary endpoint was the occurrence of coronary heart disease (CHD) events, defined as CHD death or nonfatal myocardial infarction.[11] Secondary endpoints included total cardiovascular events, total mortality, and microvascular complications.[2]

  • Lipid Measurements: Fasting lipid levels were measured at baseline and periodically during the follow-up period.

PPARα Signaling Pathway

The therapeutic effects of fenofibric acid and other fibrates are mediated through the activation of the PPARα signaling pathway. The diagram below illustrates the key steps in this pathway.

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Downstream Effects on Gene Expression cluster_lipid_changes Resulting Lipid Profile Changes Fibrate Fenofibric Acid / Other PPARα Agonist PPARa_inactive PPARα Fibrate->PPARa_inactive Binds & Activates PPARa_active PPARα RXR_inactive RXR RXR_active RXR Heterodimer PPARα-RXR Heterodimer PPARa_active->Heterodimer Heterodimerizes RXR_active->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates LPL ↑ Lipoprotein Lipase Target_Genes->LPL ApoA ↑ ApoA-I & ApoA-II Target_Genes->ApoA ApoC ↓ ApoC-III Target_Genes->ApoC Fatty_Acid_Ox ↑ Fatty Acid Oxidation Target_Genes->Fatty_Acid_Ox Heterodimer->PPRE Binds to TG_down ↓ Triglycerides LPL->TG_down HDL_up ↑ HDL-C ApoA->HDL_up ApoC->TG_down Fatty_Acid_Ox->TG_down VLDL_down ↓ VLDL TG_down->VLDL_down

Figure 1: PPARα Signaling Pathway

References

Unraveling the Off-Target Interactions of Fenofibric Acid: A Comparative Guide to Nuclear Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the complete interaction profile of a drug is paramount. Fenofibric acid, the active metabolite of the widely prescribed dyslipidemia drug fenofibrate, is a potent activator of Peroxisome Proliferator-Activated Receptor alpha (PPARα). However, its cross-reactivity with other nuclear receptors is a critical aspect of its pharmacological profile that warrants a detailed examination. This guide provides a comprehensive comparison of fenofibric acid's interactions with various nuclear receptors, supported by experimental data and detailed methodologies.

Quantitative Analysis of Nuclear Receptor Activation

The primary molecular target of fenofibric acid is PPARα, which mediates the drug's beneficial effects on lipid metabolism. However, studies have revealed that fenofibric acid can also interact with other members of the PPAR subfamily and influence other nuclear receptor signaling pathways. The following table summarizes the quantitative data on the activation of different nuclear receptors by fenofibric acid.

Nuclear ReceptorLigandEfficacy (%)EC50 (µM)Assay TypeCell LineReference
PPARα Fenofibric Acid1049.47Dual luciferase-based GAL4 transactivation assayCOS-7[1]
PPARγ Fenofibric Acid87.761.0Dual luciferase-based GAL4 transactivation assayCOS-7[1]
PPARδ Fenofibric AcidNo activation observed-Dual luciferase-based GAL4 transactivation assay and coactivator recruitment assayCOS-7[1]

Comparative Analysis of Cross-Reactivity

Fenofibric acid demonstrates a clear selectivity for PPARα over other nuclear receptors. While it activates PPARγ, it does so with significantly lower potency (approximately 6.4-fold higher EC50) and slightly lower efficacy compared to PPARα.[1] Importantly, fenofibric acid does not appear to activate PPARδ.[1]

A noteworthy finding is the differential activity between fenofibrate (the ethyl ester prodrug) and its active form, fenofibric acid, on Liver X Receptors (LXRs). Studies have shown that the ester form of fenofibrate can function as an LXR antagonist by directly binding to LXRα and LXRβ.[2] In contrast, the carboxylic acid form, fenofibric acid, does not exhibit this LXR antagonism.[2] This "chemical switch" determined by the acid/ester moiety highlights the nuanced interactions of this class of drugs with nuclear receptors.[2]

Interestingly, despite the lack of direct binding of fenofibric acid to LXRs, some of its effects are reported to be LXR-dependent. For instance, fenofibric acid has been shown to increase the transcription of the ATP-Binding Cassette Transporter A1 (ABCA1) gene in a manner dependent on the Liver X Receptor Responsive Element (LXRE).[3][4] This suggests an indirect mechanism of LXR pathway modulation by fenofibric acid, the precise nature of which requires further investigation.

Signaling Pathways and Experimental Workflows

To visualize the interactions and experimental approaches, the following diagrams are provided.

G cluster_ligand Ligand cluster_receptors Nuclear Receptors cluster_response Cellular Response Fenofibric Acid Fenofibric Acid PPARa PPARα Fenofibric Acid->PPARa High Affinity Activation PPARg PPARγ Fenofibric Acid->PPARg Low Affinity Activation LXR LXR Fenofibric Acid->LXR Indirect Modulation Lipid Metabolism Regulation Lipid Metabolism Regulation PPARa->Lipid Metabolism Regulation PPARg->Lipid Metabolism Regulation ABCA1 Transcription ABCA1 Transcription LXR->ABCA1 Transcription

Fenofibric Acid Interaction with Nuclear Receptors.

G cluster_workflow Experimental Workflow: Nuclear Receptor Activation Assay start Start: Plate COS-7 cells transfect Transfect with: - GAL4-NR-LBD Plasmid - UAS-Luciferase Reporter - Renilla Luciferase Control start->transfect treat Treat with varying concentrations of Fenofibric Acid transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells and measure Luciferase activity incubate->lyse analyze Analyze Data: Normalize to Renilla, calculate EC50 and efficacy lyse->analyze

Dual Luciferase Reporter Assay Workflow.

Detailed Experimental Protocols

Dual Luciferase-Based GAL4 Transactivation Assay

This assay is a common method to quantify the activation of nuclear receptors by a ligand.

  • Cell Culture and Transfection: COS-7 cells are cultured in appropriate media. Cells are then co-transfected with three plasmids:

    • A plasmid expressing a fusion protein of the GAL4 DNA-binding domain and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., PPARα, PPARγ, or PPARδ).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with upstream activating sequences (UAS) that are recognized by the GAL4 DNA-binding domain.

    • A control plasmid expressing Renilla luciferase, used for normalization of transfection efficiency.

  • Ligand Treatment: After transfection, the cells are treated with various concentrations of fenofibric acid.

  • Incubation: The treated cells are incubated for a period, typically 24 hours, to allow for ligand binding, nuclear receptor activation, and subsequent reporter gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The normalized data is then used to generate dose-response curves and calculate the EC50 (the concentration at which 50% of the maximal response is observed) and the efficacy (the maximum response relative to a reference agonist).

Conclusion

References

A Comparative Guide to the Metabolic Stability of Fenofibric Acid Ethyl Ester and Other Fibrates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the metabolic stability of a drug candidate is paramount to predicting its pharmacokinetic profile, potential for drug-drug interactions, and overall clinical efficacy. This guide provides a detailed comparison of the metabolic stability of fenofibric acid ethyl ester (the prodrug of fenofibric acid) against other commonly used fibrates: gemfibrozil, bezafibrate, and ciprofibrate. The information presented is supported by experimental data from in vitro studies.

Executive Summary

Fibrates are a class of amphipathic carboxylic acids used to treat dyslipidemia. Their metabolism, primarily occurring in the liver, dictates their plasma concentration, duration of action, and potential for adverse effects. This guide reveals that fenofibric acid, the active metabolite of this compound, exhibits a distinct metabolic profile compared to other fibrates. While all are subject to metabolism by cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, the specific pathways and rates of metabolism differ significantly.

Notably, fenofibric acid demonstrates a lower potential for CYP-mediated drug-drug interactions compared to gemfibrozil, which is a potent inhibitor of certain CYP isozymes. Glucuronidation is a major metabolic pathway for fenofibric acid and bezafibrate. The metabolic pathways for ciprofibrate are less clearly defined in the public domain but are understood to occur in the liver.

Data Presentation: In Vitro Metabolic Stability in Human Liver Microsomes

The following table summarizes the available quantitative data on the metabolic stability of the active forms of the compared fibrates in human liver microsomes (HLM). It is important to note that these values are compiled from various sources and may not be directly comparable due to differences in experimental conditions.

Fibrate (Active Form)Primary Metabolic Pathway(s)Key Enzymes InvolvedIn Vitro Half-Life (t½) in HLM (min)In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)CYP Inhibition Potential
Fenofibric Acid Glucuronidation, Carbonyl ReductionUGT2B7, UGT1A9, UGT1A3Data not consistently reportedVmax/Km for UGT2B7: 2.10 µl/min/mg[1]Low (IC50 for CYP2C8 >500 µM)[2]
Gemfibrozil Glucuronidation, OxidationUGTs, CYP2C8, CYP2C9Data not consistently reportedData not consistently reportedHigh (IC50 for CYP2C8 = 80 µM; Potent inhibitor of CYP2C9)[2]
Bezafibrate GlucuronidationUGTsData not consistently reportedData not consistently reportedLow
Ciprofibrate Hepatic MetabolismNot specifiedData not consistently reportedData not consistently reportedLow

Note: The lack of directly comparable quantitative data for half-life and intrinsic clearance from a single study highlights a gap in the current literature. The provided Vmax/Km for fenofibric acid glucuronidation by UGT2B7 indicates a high catalytic efficiency for this pathway.[1]

Metabolic Pathways and Signaling

The metabolic fate of each fibrate is determined by a series of enzymatic reactions, primarily occurring in the liver. The following diagrams illustrate the known metabolic pathways for fenofibric acid and gemfibrozil.

Fenofibric_Acid_Metabolism This compound This compound Fenofibric Acid Fenofibric Acid This compound->Fenofibric Acid Esterases Fenofibric Acid Glucuronide Fenofibric Acid Glucuronide Fenofibric Acid->Fenofibric Acid Glucuronide UGT2B7, UGT1A9, UGT1A3 Reduced Fenofibric Acid Reduced Fenofibric Acid Fenofibric Acid->Reduced Fenofibric Acid Carbonyl Reductases Reduced Fenofibric Acid Glucuronide Reduced Fenofibric Acid Glucuronide Reduced Fenofibric Acid->Reduced Fenofibric Acid Glucuronide UGTs

Metabolic pathway of this compound.

Gemfibrozil_Metabolism Gemfibrozil Gemfibrozil Gemfibrozil-1-O-β-glucuronide Gemfibrozil-1-O-β-glucuronide Gemfibrozil->Gemfibrozil-1-O-β-glucuronide UGTs Oxidized Metabolites Oxidized Metabolites Gemfibrozil->Oxidized Metabolites CYP2C8, CYP2C9

Metabolic pathway of Gemfibrozil.

Experimental Protocols

The assessment of in vitro metabolic stability is crucial for understanding the pharmacokinetic properties of a drug. The following is a generalized protocol for a metabolic stability assay using human liver microsomes, based on common practices in the field.

Objective:

To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (fibrate) in human liver microsomes.

Materials:
  • Test compounds (Fenofibric acid, Gemfibrozil, Bezafibrate, Ciprofibrate)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Experimental Workflow:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_microsomes Prepare HLM suspension in buffer pre_incubation Pre-incubate HLM and test compound at 37°C prep_microsomes->pre_incubation prep_compound Prepare test compound working solution prep_compound->pre_incubation prep_cofactor Prepare NADPH regenerating system start_reaction Initiate reaction by adding NADPH system prep_cofactor->start_reaction pre_incubation->start_reaction incubation Incubate at 37°C with shaking start_reaction->incubation sampling Aliquots taken at time points (0, 5, 15, 30, 60 min) incubation->sampling termination Terminate reaction with ice-cold acetonitrile + IS sampling->termination centrifugation Centrifuge to precipitate protein termination->centrifugation lcms Analyze supernatant by LC-MS/MS centrifugation->lcms data_analysis Calculate t½ and CLint lcms->data_analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Fenofibric Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. Fenofibric acid ethyl ester, a compound utilized in pharmaceutical research, requires careful disposal to mitigate potential environmental and health risks. This guide provides a comprehensive, step-by-step procedure for its safe disposal, aligning with general laboratory safety protocols and chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating the disposal process, it is crucial to adhere to the following safety measures to minimize exposure and ensure personal safety.

Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential vapors.[1][2] Avoid all direct contact with the skin and eyes.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

1. Waste Segregation and Identification:

  • Designate a specific, clearly labeled waste container for "Hazardous Waste: this compound" or "Organic Waste."[1][3]

  • It is critical to avoid mixing this compound with other incompatible waste streams, such as strong oxidizing agents, acids, or bases.[1]

2. Containerization:

  • Utilize a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (HDPE) or glass containers are generally appropriate.[1][4]

  • For liquid forms or solutions, do not overfill the container; it is recommended to leave at least 10% headspace to accommodate any potential expansion.[1][4]

  • For solid forms, carefully sweep the material onto paper and place it in the designated waste container, avoiding dust formation.[2][3]

3. Handling Spills and Small Quantities:

  • Small Liquid Spills (<50ml): Absorb the spill using an inert material like vermiculite, perlite, or commercially available chemical absorbents.[3] Scoop the absorbed material into the designated hazardous waste container.[3]

  • Small Solid Quantities: Carefully sweep the solid material, taking precautions to avoid creating dust, and place it into the designated waste container.[2][3]

4. Storage of Waste:

  • Securely seal the waste container and store it in a designated, cool, and well-ventilated secondary containment area.[1]

  • This storage area must be away from heat, sparks, and open flames.[1]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][2]

  • Provide the disposal contractor with a comprehensive list of the waste contents, including the name "this compound" and any other relevant hazard information.[1]

  • Fenofibric acid is noted as being very toxic to aquatic life with long-lasting effects, reinforcing the need for professional disposal.[2][5][6] One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Disposal Workflow Diagram

G cluster_0 Preparation cluster_1 Waste Handling cluster_2 Storage & Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Segregate Waste: This compound B->C D Use Labeled, Compatible Waste Container C->D E Absorb Liquid / Sweep Solid D->E F Securely Seal Container E->F G Store in Designated Secondary Containment F->G H Arrange for Professional Disposal via EHS or Contractor G->H

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Fenofibric acid ethyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fenofibric acid ethyl ester was located. The following guidance is based on the safety data for the closely related compounds, Fenofibric acid and Fenofibrate. It is imperative to handle this compound with caution, assuming it presents similar hazards.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

I. Personal Protective Equipment (PPE)

Given that this compound is an active pharmaceutical ingredient (API), stringent personal protective measures are necessary to prevent exposure.[1][2][3] The recommended PPE includes:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[2] Gloves must be inspected before use and disposed of properly after handling.[4]

  • Eye and Face Protection: Safety glasses with side-shields or chemical safety goggles are mandatory to protect against dust particles and splashes.[4][5]

  • Skin and Body Protection: A lab coat or a protective suit, such as those made from Tyvek®, should be worn to prevent skin contact.[6] For tasks with a higher risk of dust generation, coveralls may be necessary.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust is generated, a NIOSH-approved respirator is essential.[7]

II. Health Hazard Information

The primary health hazards associated with fenofibric acid, a closely related compound, are:

  • Acute Oral Toxicity: Harmful if swallowed.[8][9]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8][9]

It is crucial to avoid ingestion and release into the environment.[8] The toxicological properties of this compound have not been fully investigated, and it should be handled as a potentially hazardous substance.[7]

III. Quantitative Data Summary

Due to the lack of specific data for this compound, the following table summarizes key information for the parent compound, Fenofibric acid.

PropertyValueSource
Chemical Formula C₁₇H₁₅ClO₄[8]
Molecular Weight 318.75 g/mol [4]
Appearance White powder[4]
Melting Point 177-179 °C[9]
Oral LD50 (Rat) 1242 mg/kg[8][10]
Occupational Exposure Limits Not established[4][11]

IV. Safe Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[4]

  • Prevent dust formation and inhalation.[4][7]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Wash hands thoroughly after handling.[8]

  • Do not eat, drink, or smoke in the handling area.[8]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

V. Accidental Release and First Aid Measures

Spill Response:

  • Evacuate the area.

  • Wear appropriate PPE.

  • Carefully sweep or vacuum up the spilled solid material, avoiding dust generation.[7]

  • Place the waste in a sealed container for disposal.[4]

  • Clean the spill area with a suitable solvent and then wash with soap and water.

First Aid:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4][7]

  • If on Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]

  • If in Eyes: Flush with plenty of water for at least 15 minutes. Seek medical attention.[4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]

VI. Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[12]

  • Unused Product: Dispose of as hazardous waste. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][8]

  • Contaminated Packaging: Dispose of as unused product.[4] Puncture containers to prevent reuse.[12]

VII. Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep1 Review SDS of Related Compounds prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Weigh this compound prep2->handle1 Proceed to handling handle2 Perform Experimental Procedure handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 Procedure complete clean2 Segregate Waste (Solid, Liquid, Sharps) clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3 clean4 Remove and Dispose of PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.